Octafluoropentanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39660-55-4 |
|---|---|
Molecular Formula |
C5H4F8O |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoropentan-1-ol |
InChI |
InChI=1S/C5H4F8O/c1-2(6,7)3(8,9)4(10,11)5(12,13)14/h14H,1H3 |
InChI Key |
KUGBQWBWWNPMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(O)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,3,3,4,4,5,5-octafluoro-1-pentanol: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (CAS Registry Number: 355-80-6) is a highly fluorinated alcohol that has garnered significant interest in various scientific and industrial fields. Its unique physicochemical properties, stemming from the extensive fluorination of its carbon chain, make it a valuable solvent, reagent, and building block in organic synthesis, materials science, and increasingly, in the pharmaceutical industry. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, details experimental protocols for their determination, and explores its applications, particularly within the realm of drug development.
Physicochemical Properties
The distinct properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are primarily attributed to the high electronegativity of the fluorine atoms, which impart unique characteristics such as high density, low surface tension, and altered polarity compared to its non-fluorinated analogue, 1-pentanol. A summary of its key physicochemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄F₈O | [1] |
| Molecular Weight | 232.07 g/mol | [1] |
| Appearance | Colorless liquid | |
| Density | 1.667 g/mL at 25 °C | [2] |
| Boiling Point | 141-142 °C | [2] |
| Melting Point | < -50 °C | [2] |
| Refractive Index (n²⁰/D) | 1.318 | [2] |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| Vapor Pressure | 2.52 mmHg at 25 °C | [2] |
Table 2: Chemical and Solubility Properties
| Property | Value | Reference(s) |
| pKa | 12.91 ± 0.10 (Predicted) | [2] |
| Water Solubility | Insoluble | [2] |
| Solubility in Organic Solvents | Good solubility | [3] |
Experimental Protocols
Accurate determination of the physicochemical properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is crucial for its application in research and development. Below are detailed methodologies for key experiments.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or hot plate), and mineral oil.
-
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, immersing the bulb and sample in the mineral oil.
-
Gently heat the side arm of the Thiele tube. Convection currents will circulate the oil, ensuring uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat source.
-
As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the precise measurement of a liquid's volume.
-
Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with a small amount of water exiting the capillary. Dry the outside of the pycnometer and measure its mass (m₂).
-
Empty and dry the pycnometer, then fill it with 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
-
Repeat the thermal equilibration in the water bath.
-
Dry the outside of the pycnometer and measure its mass (m₃).
-
The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
-
Determination of Refractive Index (Abbé Refractometer)
An Abbé refractometer is an instrument used to measure the refractive index of liquids.
-
Apparatus: Abbé refractometer, light source (sodium lamp), and a constant temperature water circulator.
-
Procedure:
-
Turn on the refractometer and the constant temperature water circulator set to 20 °C.
-
Open the prism assembly and clean the surfaces of both prisms with a soft tissue and a suitable solvent (e.g., ethanol), then allow them to dry completely.
-
Place a few drops of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol onto the surface of the lower prism.
-
Close the prism assembly and ensure the liquid spreads evenly between the two prisms.
-
Look through the eyepiece and adjust the light source and mirror to obtain the best illumination.
-
Rotate the coarse adjustment knob until the light and dark fields appear in the field of view.
-
Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs.
-
If a colored band is visible at the dividing line, adjust the chromaticity compensator until the line is sharp and colorless.
-
Read the refractive index value from the scale.
-
Applications in Research and Drug Development
The unique properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol make it a versatile tool in the pharmaceutical sciences.
-
Solvent in Synthesis: Its ability to dissolve a wide range of organic compounds, including other fluorinated molecules, makes it a useful solvent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The incorporation of fluorine into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity.
-
Nanocrystal Synthesis: 2,2,3,3,4,4,5,5-octafluoro-1-pentanol has been used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals.[2] This suggests its potential utility in the preparation of nanoparticle-based drug delivery systems.
-
Precursor for Fluorinated Molecules: It serves as a precursor to introduce fluoroalkyl groups into organic molecules.[1] This is a critical step in the synthesis of many modern pharmaceuticals.
Potential Metabolic Pathway
While specific signaling pathways directly modulated by 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are not well-documented, its metabolism can be inferred from studies on similar fluorotelomer alcohols. The metabolic pathway likely involves oxidation and conjugation.
Caption: Proposed metabolic pathway of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
Experimental Workflow for Nanoparticle Synthesis
The use of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol as a cosurfactant is crucial in certain nanoparticle synthesis protocols. A generalized workflow is depicted below.
Caption: Generalized workflow for nanoparticle synthesis using a cosurfactant.
Conclusion
2,2,3,3,4,4,5,5-octafluoro-1-pentanol is a specialty chemical with a unique set of physicochemical properties that make it highly valuable for a range of applications. For researchers and professionals in drug development, its utility as a solvent, a building block for fluorinated molecules, and its potential role in the formulation of drug delivery systems highlight its importance. A thorough understanding of its properties and the experimental methods to characterize them is essential for its effective and safe utilization in advancing pharmaceutical research and development.
References
Synthesis and Purification of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022), a fluorinated alcohol of significant interest in various scientific and industrial applications. This document details experimental protocols for its synthesis via telomerization and ester reduction, as well as purification by fractional distillation. Quantitative data is summarized in tables for easy reference, and key processes are visualized using diagrams.
Physicochemical Properties
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a colorless liquid with a high degree of fluorination, which imparts unique properties such as chemical inertness and low surface tension.[1] These characteristics make it a valuable intermediate in organic synthesis and a component in the formulation of specialty materials.
| Property | Value |
| Molecular Formula | C5H4F8O |
| Molecular Weight | 232.07 g/mol |
| Boiling Point | 141-142 °C |
| Density | 1.667 g/mL at 25 °C |
| Refractive Index | n20/D 1.318 |
Synthesis Methodologies
Two primary routes for the synthesis of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are presented: the telomerization of tetrafluoroethylene (B6358150) with methanol (B129727) and the reduction of an octafluoropentanoate ester.
Synthesis via Telomerization of Tetrafluoroethylene and Methanol
This industrial method involves the radical-initiated telomerization of tetrafluoroethylene (TFE) with methanol. The reaction produces a mixture of fluoroalkanols with the general formula H(CF₂CF₂)nCH₂OH. By controlling the reaction conditions, the formation of the desired product where n=2 (octafluoropentanol) can be favored.
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, a gas inlet, a liquid inlet, a pressure gauge, and a temperature controller is used.
-
Charging the Reactor: The autoclave is charged with methanol and a radical initiator (e.g., di-tert-butyl peroxide). The vessel is then sealed and purged with an inert gas, such as nitrogen.
-
Reaction Conditions: The reactor is heated to a temperature in the range of 35-150 °C. Tetrafluoroethylene is then continuously introduced into the reactor. The total pressure is maintained between 1 and 12 kg/cm ² gauge. The partial pressure ratio of TFE to methanol is controlled to optimize the yield of the desired telomer.
-
Reaction Monitoring: The reaction progress is monitored by observing the uptake of TFE.
-
Work-up: After the reaction is complete, the autoclave is cooled, and any unreacted TFE is safely vented. The resulting mixture of telomers and unreacted methanol is then collected.
-
Isolation: The crude product mixture is subjected to fractional distillation to separate the different fluoroalkanol telomers and remove the unreacted methanol.
Caption: Telomerization synthesis workflow.
Synthesis via Reduction of Ethyl 2,2,3,3,4,4,5,5-Octafluoropentanoate
This laboratory-scale synthesis involves the reduction of a commercially available fluorinated ester, such as ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A solution of ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
-
Reduction: A suspension of lithium aluminum hydride in the same anhydrous ether solvent is placed in the reaction flask and cooled in an ice bath. The ester solution is then added dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, it is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while maintaining cooling.
-
Work-up: The resulting mixture is filtered to remove the aluminum salts. The filtrate is then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation.
References
Spectroscopic Profile of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the highly fluorinated alcohol, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022). The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable reference data for researchers in various fields, including materials science, medicinal chemistry, and drug development.
Spectroscopic Data Summary
The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (90 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.05 | Triplet of Triplets (tt) | CHF₂- |
| 4.08 | Triplet (t) | -CH₂OH |
| 2.47 | Singlet (s) | -OH |
¹³C NMR
| Carbon Atom | Expected Chemical Shift Range (δ) ppm | Expected Multiplicity |
| C1 (-CH₂OH) | 60 - 70 | Triplet (t) |
| C2 (-CF₂-) | 110 - 125 | Triplet of Triplets (tt) |
| C3 (-CF₂-) | 110 - 125 | Triplet of Triplets (tt) |
| C4 (-CF₂-) | 110 - 125 | Triplet of Triplets (tt) |
| C5 (-CHF₂) | 105 - 115 | Triplet of Doublets (td) |
¹⁹F NMR
The ¹⁹F NMR spectrum of octafluoropentanol is complex due to homo- and heteronuclear couplings. The chemical shifts are reported relative to CCl₃F.
| Fluorine Environment | Expected Chemical Shift Range (δ) ppm |
| -CF₂- (alpha to CH₂) | -120 to -125 |
| -CF₂- (beta to CH₂) | -125 to -130 |
| -CF₂- (gamma to CH₂) | -130 to -135 |
| -CHF₂ | -135 to -145 |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented is for a neat sample analyzed by capillary cell FTIR.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 2960-2850 | Medium | C-H Stretch (Alkyl) |
| 1200-1000 | Strong | C-F Stretch |
| 1050-1000 | Strong | C-O Stretch (Alcohol) |
Mass Spectrometry (MS) Data
The mass spectrum was obtained by electron ionization (EI) at 75 eV.[1] The fragmentation pattern is characteristic of a primary alcohol with significant influence from the polyfluorinated chain.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 31 | 100.0 | [CH₂OH]⁺ |
| 51 | 12.7 | [CHF₂]⁺ |
| 69 | 6.4 | [CF₃]⁺ |
| 131 | 5.3 | [C₃HF₄O]⁺ |
| 182 | 1.5 | [M-HF-CH₂O]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H, ¹³C, and ¹⁹F NMR analysis, approximately 10-50 mg of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard for ¹H and ¹³C NMR, while trichlorofluoromethane (B166822) (CCl₃F) was used as an external standard for ¹⁹F NMR. The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: Spectra were acquired on a 90 MHz NMR spectrometer. For a typical 1D experiment, 16 to 64 scans were accumulated with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A drop of neat 2,2,3,3,4,4,5,5-octafluoro-1-pentanol was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[2]
Instrumentation and Data Acquisition: The spectrum was recorded on an FTIR spectrometer. A background spectrum of the clean, empty salt plates was acquired first. The sample was then placed in the beam path, and the sample spectrum was recorded. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis was performed using a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS). A diluted solution of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol in a volatile solvent such as dichloromethane (B109758) or methanol (B129727) was injected into the GC. The sample was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) was performed at a standard energy of 70 eV.[1]
Mass Analysis and Detection: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of approximately 20 to 300.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the proposed fragmentation pathway in mass spectrometry.
References
Section 1: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS: 355-80-6)
An In-depth Technical Guide to Fluorinated Compounds in Research and Development
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols for two distinct fluorinated compounds. The primary focus is on Perfluorooctyl Bromide (PFOB), a compound with significant applications in drug development, alongside a summary of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, corresponding to the provided CAS number 355-80-6.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol with applications as a cosurfactant and chemical intermediate.[1][2][3]
Chemical Structure and Properties
The structure and key chemical properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol are summarized below.
Table 1: Chemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄F₈O[4][5][6] |
| Molecular Weight | 232.07 g/mol [2][4][5][7] |
| Appearance | Clear, colorless liquid[1][3][7] |
| Boiling Point | 141-142 °C[1][2][3] |
| Density | 1.667 g/mL at 25 °C[1][3] |
| Refractive Index (n20/D) | 1.318[1][3] |
| CAS Number | 355-80-6[4][5][6] |
Applications
The primary applications of this compound include its use as a cosurfactant in the synthesis of silver and silver iodide nanocrystals.[1][2][3] It also serves as a chemical intermediate for introducing fluoroalkyl groups into other organic molecules.[7]
Safety Information
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is classified as irritating to the eyes, respiratory system, and skin.[1] When heated to decomposition, it may emit toxic fumes of fluorides.[1][3]
Section 2: Perfluorooctyl Bromide (PFOB, Perflubron)
Perfluorooctyl bromide, also known by the trade name Perflubron, is a highly fluorinated, dense, and biochemically inert liquid.[8] It has garnered significant interest in the medical field, particularly in drug development, due to its unique properties as an oxygen carrier, contrast agent, and a vehicle for drug delivery.[8][9][10]
Chemical Structure and Properties
The structure and key chemical properties of Perfluorooctyl Bromide are detailed below.
Table 2: Chemical Properties of Perfluorooctyl Bromide (PFOB)
| Property | Value |
|---|---|
| Molecular Formula | C₈BrF₁₇[8][9] |
| Molecular Weight | 498.96 g/mol [9][11] |
| Appearance | Clear, colorless liquid[12] |
| Boiling Point | 142-143 °C[11][13] |
| Density | 1.93 g/mL at 25 °C[11] |
| Refractive Index (n20/D) | 1.305[11] |
| CAS Number | 423-55-2[9] |
Experimental Protocols
A common method for the synthesis of perfluorooctyl bromide involves the reaction of perfluorooctyl iodide with copper bromide.[14]
Experimental Protocol: Synthesis from Perfluorooctyl Iodide
-
Preparation: 13.0 g (0.09 mol) of finely ground copper bromide (CuBr) is placed in a 25 cm³ glass bomb tube. The tube is heated to 200°C under a pressure of 10 Pa for 4 hours to remove any residual water.
-
Reaction: After cooling to room temperature, the tube is filled with anhydrous nitrogen. 16.4 g (0.03 mol) of perfluorooctyl iodide is added to the tube. The bomb tube is then sealed by fusion.
-
Incubation: The sealed tube is shaken for 50 hours at a temperature of 240°C to 250°C.
-
Purification: Upon completion of the reaction, the bomb tube is opened, and the organofluorine products are distilled out by heating at 200°C.
-
Analysis: The resulting distillate is analyzed by gas chromatography. A typical yield is approximately 83.5% of perfluorooctyl bromide.[14]
Another patented method involves a continuous gas-phase reaction.
Experimental Protocol: Continuous Gas-Phase Synthesis
-
Reactants: Bromine (Br₂) and 1-hydrogen heptadecafluoro-n-octane (C₈F₁₇H) are used as the starting materials.
-
Reaction Conditions: The reaction is carried out in the gas phase with a Br₂ / C₈F₁₇H molar ratio between 0.2 and 5. The temperature is maintained between 450°C and 520°C. The contact time for the reactants is between 2 and 240 seconds.
-
Outcome: This process results in a nearly quantitative selectivity for C₈F₁₇Br and avoids the formation of toxic by-products.[15][16]
Applications in Drug Development
PFOB's high biocompatibility and unique physical properties make it a versatile platform for various medical applications.
PFOB has been investigated as an intravascular oxygen carrier to enhance oxygen delivery in surgical patients.[9]
It is used as a contrast agent for magnetic resonance imaging (MRI) and sonography (ultrasound).[11][17]
PFOB can be formulated into nanoparticles (NPs) to serve as a drug delivery system.[8] These nanoparticles consist of a PFOB core encapsulated by a phospholipid or polymer shell, which can be loaded with therapeutic agents for targeted delivery.[8]
The process of PFOB nanoparticle-based drug delivery can be visualized as follows:
References
- 1. 355-80-6 | CAS DataBase [m.chemicalbook.com]
- 2. Cas Landing [thermofisher.com]
- 3. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | 355-80-6 [chemicalbook.com]
- 4. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. 355-80-6|2,2,3,3,4,4,5,5-Octafluoro-1-pentanol| Ambeed [ambeed.com]
- 7. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis, Physicochemical Properties and In Vitro Cytotoxicity of Nicotinic Acid Ester Prodrugs Intended for Pulmonary Delivery Using Perfluorooctyl Bromide as Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PERFLUOROOCTYL BROMIDE | CAS#:423-55-2 | Chemsrc [chemsrc.com]
- 12. Perfluorooctyl bromide, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. fluoromed.com [fluoromed.com]
- 14. prepchem.com [prepchem.com]
- 15. EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents [patents.google.com]
- 16. US5545776A - Synthesis of n-perfluorooctyl bromide - Google Patents [patents.google.com]
- 17. medchemexpress.com [medchemexpress.com]
Navigating the Solubility Landscape of Octafluoropentanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (OFP) in various organic solvents. A clear understanding of its solubility is crucial for its application in diverse fields, including as a solvent for chemical reactions, a component in formulation development, and a medium for nanoparticle synthesis. This guide provides quantitative solubility data where available, details the experimental protocols for solubility determination, and presents visual representations of experimental workflows and solubility principles.
Quantitative Solubility Data
The solubility of octafluoropentanol in organic solvents is a key parameter for its effective utilization. While qualitative statements describe it as having good solubility in many organic solvents, detailed quantitative data is primarily available for its mixtures with lower alcohols in the presence of water through liquid-liquid equilibrium (LLE) studies.[1][2] These studies reveal that this compound is not fully miscible with methanol (B129727) and ethanol (B145695) when water is a component, indicating the formation of two liquid phases at certain compositions.
The following tables summarize the tie-line data from these LLE studies, representing the composition of the two liquid phases at equilibrium at different temperatures. The data is presented in mass fraction.
Table 1: Liquid-Liquid Equilibrium Data for the Ternary System: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (1) + Methanol (2) + Water (3) [2]
| Temperature (K) | This compound-Rich Phase (Mass Fraction) | Water-Rich Phase (Mass Fraction) |
| w1 | w2 | |
| 298.15 | 0.9336 | 0.0583 |
| 0.8252 | 0.1453 | |
| 0.7135 | 0.2364 | |
| 0.6012 | 0.3258 | |
| 0.4851 | 0.4182 | |
| 308.15 | 0.9301 | 0.0612 |
| 0.8183 | 0.1524 | |
| 0.7021 | 0.2483 | |
| 0.5894 | 0.3401 | |
| 0.4712 | 0.4352 | |
| 318.15 | 0.9265 | 0.0643 |
| 0.8112 | 0.1598 | |
| 0.6945 | 0.2564 | |
| 0.5783 | 0.3521 | |
| 0.4581 | 0.4498 |
Table 2: Liquid-Liquid Equilibrium Data for the Ternary System: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (1) + Ethanol (2) + Water (3) [1]
| Temperature (K) | This compound-Rich Phase (Mass Fraction) | Water-Rich Phase (Mass Fraction) |
| w1 | w2 | |
| 298.15 | 0.9488 | 0.0463 |
| 0.8512 | 0.1284 | |
| 0.7483 | 0.2151 | |
| 0.6412 | 0.3052 | |
| 0.5301 | 0.3984 | |
| 308.15 | 0.9452 | 0.0491 |
| 0.8431 | 0.1362 | |
| 0.7382 | 0.2254 | |
| 0.6281 | 0.3183 | |
| 0.5153 | 0.4121 | |
| 318.15 | 0.9415 | 0.0521 |
| 0.8348 | 0.1443 | |
| 0.7279 | 0.2361 | |
| 0.6148 | 0.3318 | |
| 0.5001 | 0.4262 |
Qualitative Solubility in Other Organic Solvents
Table 3: Qualitative Solubility of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Various Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Acetone (B3395972) | Polar aprotic | Miscible | The polarity of acetone is expected to interact favorably with the hydroxyl group of this compound. |
| Hexane | Nonpolar | Partially Miscible to Miscible | The long fluorinated chain of this compound should have good affinity for nonpolar solvents. |
| Toluene (B28343) | Aromatic | Miscible | The nonpolar aromatic ring of toluene is likely to interact well with the fluorinated segment of this compound. |
| Diethyl Ether | Polar aprotic | Miscible | The ether group can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and the ethyl groups provide nonpolar character. |
Experimental Protocols: Determination of Liquid-Liquid Equilibrium
The following is a detailed methodology for determining the liquid-liquid equilibrium (LLE) data, as adapted from the cited research.[1][2] This protocol is essential for researchers aiming to generate their own solubility data for ternary or higher-order systems involving this compound.
1. Materials:
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (purity > 99%)
-
Organic solvent (e.g., methanol, ethanol) (analytical grade)
-
Deionized water
2. Apparatus:
-
Equilibrium glass cell with a magnetic stirrer
-
Thermostatic bath with temperature control (±0.1 K)
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a suitable column (e.g., Porapak Q)
-
Analytical balance (±0.0001 g)
3. Procedure:
-
Preparation of the Mixture: Prepare a ternary mixture with a known overall composition by weighing the required amounts of this compound, the organic solvent, and water directly in the equilibrium glass cell.
-
Equilibration: Place the sealed glass cell in the thermostatic bath set to the desired temperature. Stir the mixture vigorously for at least 4 hours to ensure thorough mixing and to reach equilibrium. After stirring, turn off the stirrer and allow the mixture to stand for at least 8 hours for the two phases to separate completely.
-
Sampling: Carefully withdraw samples from the upper and lower phases using a syringe.
-
Analysis: Analyze the composition of each phase using a gas chromatograph. Calibrate the GC beforehand with standard solutions of known compositions to determine the response factors for each component.
-
Data Correlation: To verify the accuracy of the experimental tie-line data, correlate the results using established thermodynamic models such as the Othmer-Tobias and Hand equations.
Visualizations
Experimental Workflow for Liquid-Liquid Equilibrium Determination
Caption: Workflow for the experimental determination of liquid-liquid equilibrium data.
Logical Relationship of this compound Solubility
Caption: Factors influencing the solubility of this compound in different solvents.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (B1584022)
Introduction
2,2,3,3,4,4,5,5-octafluoro-1-pentanol is a fluorinated alcohol recognized for its exceptional thermal stability and chemical resistance. These properties make it a valuable solvent and intermediate in various applications, including in the pharmaceutical and advanced materials sectors. Understanding its behavior at elevated temperatures is crucial for safe handling, process optimization, and predicting potential degradation pathways. This guide provides a comprehensive overview of the available data on the thermal stability and decomposition of octafluoropentanol, including relevant physical properties, hazardous decomposition products, and generalized experimental protocols for thermal analysis.
Core Concepts: Thermal Stability and Decomposition
The thermal stability of a compound refers to its ability to resist chemical breakdown at elevated temperatures. The strong carbon-fluorine bonds in this compound contribute significantly to its high thermal stability. However, when subjected to sufficiently high temperatures, such as those encountered in a fire, the molecule will undergo decomposition, breaking down into smaller, potentially hazardous products.
Physicochemical Properties
A summary of the key physical and chemical properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is presented in Table 1. These properties are essential for understanding its behavior under various experimental and industrial conditions.
| Property | Value |
| Molecular Formula | C5H4F8O |
| Molecular Weight | 232.07 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 141-142 °C[1] |
| Flash Point | 76 °C (closed cup)[1] |
| Density | 1.667 g/cm³ at 25 °C[1] |
| Melting Point | < -50 °C |
Table 1: Physicochemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Thermal Decomposition Profile
Under intense heat, this compound is known to decompose and release hazardous substances. The primary decomposition products identified are:
-
Carbon oxides (Carbon monoxide and Carbon dioxide)
-
Hydrogen fluoride (B91410) [1]
Studies on the thermal treatment of other fluorotelomer alcohols (FTOHs) suggest that the formation of hydrogen fluoride (HF) can become significant at temperatures around 650 °C in the absence of other reagents.[2] It is important to note that the presence of other substances can influence the decomposition pathway and the nature of the byproducts.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability and decomposition products of this compound, standardized thermal analysis techniques should be employed. The following are detailed, generalized methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is placed in an inert sample pan (e.g., platinum or alumina).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. To study oxidative stability, a similar experiment can be run under an air or oxygen atmosphere.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 800 °C).
-
Data Analysis: The instrument records the sample weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG).
Evolved Gas Analysis (EGA) using TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the gaseous products evolved during the thermal decomposition of the material.
Methodology:
-
Instrumentation: A TGA instrument is coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.
-
TGA Protocol: The TGA experiment is performed as described above.
-
EGA Analysis:
-
TGA-MS: The evolved gases from the TGA are continuously introduced into the mass spectrometer. The MS is set to scan a specific mass-to-charge (m/z) range to detect and identify the decomposition products in real-time as they are formed.
-
TGA-FTIR: The evolved gases are passed through a gas cell within the FTIR spectrometer. Infrared spectra are collected continuously, allowing for the identification of functional groups and specific gaseous molecules based on their characteristic absorption bands.
-
-
Data Correlation: The mass loss events observed in the TGA curve are correlated with the detection of specific molecules by the MS or FTIR to understand the decomposition pathway.
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability and decomposition of a chemical substance like this compound.
Caption: Workflow for Thermal Stability and Decomposition Analysis.
Signaling Pathways of Decomposition
While a detailed signaling pathway for the thermal decomposition of this compound is not established, a generalized pathway can be inferred from the known decomposition products of fluorinated compounds. The high temperatures provide the activation energy to initiate bond cleavage.
Caption: Generalized Thermal Decomposition Pathway.
Conclusion
2,2,3,3,4,4,5,5-octafluoro-1-pentanol exhibits high thermal stability, a key property for its applications. However, at elevated temperatures, it undergoes decomposition to form hazardous products, primarily carbon oxides and hydrogen fluoride. For precise determination of its thermal decomposition profile, standardized techniques such as TGA, DSC, and EGA are essential. The experimental protocols and workflows provided in this guide offer a framework for conducting a thorough thermal stability assessment. This information is critical for ensuring the safe handling and use of this compound in research, development, and manufacturing processes.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (CAS No. 355-80-6). This highly fluorinated alcohol is a versatile building block in organic synthesis and materials science, recognized for its unique physicochemical properties imparted by the extensive fluorination. This document details its molecular geometry, the nature of its covalent and intermolecular bonds, and provides a summary of its spectroscopic characteristics. Experimental and computational data are presented to offer a thorough understanding of this compound for its effective application in research and development.
Introduction
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol characterized by a five-carbon chain with eight fluorine atoms and a terminal primary alcohol group.[1][2] Its chemical formula is C₅H₄F₈O, and it has a molecular weight of 232.07 g/mol .[3][4] The high degree of fluorination significantly influences its properties, leading to a low surface tension, chemical inertness, and a unique polarity profile.[2] These characteristics make it a valuable intermediate in the synthesis of surfactants, polymers, and pharmaceutical compounds.[2] This guide aims to provide a detailed analysis of its molecular structure and bonding to facilitate its use in advanced applications.
Molecular Structure and Geometry
The IUPAC name for this compound is 2,2,3,3,4,4,5,5-octafluoropentan-1-ol.[3] The molecule consists of a pentanol (B124592) backbone where the hydrogen atoms on carbons 2 through 5 are substituted with fluorine atoms.
Molecular Geometry
Table 1: Predicted Molecular Geometry of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (Computational Estimates)
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C-C | ~1.54 | |
| C-H (on C1) | ~1.09 | |
| C-O | ~1.43 | |
| O-H | ~0.96 | |
| C-F | ~1.35 | |
| **Bond Angles (°) ** | ||
| H-C1-H | ~109.5 | |
| H-C1-C2 | ~109.5 | |
| C1-C2-C3 | ~109.5 | |
| F-C-F | ~109.5 | |
| C-O-H | ~109 |
Note: These values are estimates based on standard bond lengths and angles for similar fluorinated organic molecules and may vary based on the computational method used.
Bonding
Covalent Bonding
The covalent bonding in 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is characterized by strong carbon-fluorine (C-F) and carbon-carbon (C-C) single bonds. The high electronegativity of fluorine (3.98 on the Pauling scale) polarizes the C-F bonds, creating significant partial positive charges on the carbon atoms and partial negative charges on the fluorine atoms. This strong polarization contributes to the molecule's unique reactivity and physical properties. The carbon atoms are sp³ hybridized, forming a tetrahedral geometry.
Intermolecular Forces
The primary intermolecular forces at play in 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are:
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding between molecules. This is a significant factor in its relatively high boiling point (141-142 °C).[2]
-
Dipole-Dipole Interactions: The numerous polarized C-F bonds create a significant molecular dipole moment, leading to strong dipole-dipole interactions that contribute to the condensed phase cohesion.
-
Van der Waals Forces: As with all molecules, London dispersion forces are also present.
The combination of these forces results in a liquid state at room temperature with a notable density of approximately 1.667 g/mL at 25 °C.[2]
Spectroscopic Data
Spectroscopic analysis provides valuable insights into the molecular structure and bonding of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
NMR Spectroscopy
Table 2: ¹H NMR Spectral Data of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 | Triplet | 2H | -CH₂OH |
| ~6.0 | Triplet of triplets | 1H | CHF₂- |
| Variable | Singlet | 1H | -OH |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.[1]
Table 3: ¹³C NMR Spectral Data of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~60 | -CH₂OH |
| ~108-120 (multiplets) | -CF₂- groups |
| ~108 (triplet) | CHF₂- |
Note: Specific peak assignments and coupling constants require experimental data which is not fully detailed in the provided search results. The ranges are typical for fluorinated carbons.
Table 4: ¹⁹F NMR Spectral Data of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Chemical Shift (ppm) | Assignment |
| ~-124 | -CF₂- (adjacent to CH₂) |
| ~-130 | -CF₂- |
| ~-138 | -CF₂- (adjacent to CHF₂) |
| ~-138 | CHF₂- |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃). The spectrum will exhibit complex splitting patterns due to F-F coupling.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol shows characteristic absorption bands for the hydroxyl and carbon-fluorine bonds.
Table 5: Key IR Absorption Bands of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2900-3000 | Medium | C-H stretch |
| ~1100-1300 | Strong | C-F stretch |
| ~1050 | Strong | C-O stretch |
Note: The broadness of the O-H stretch is indicative of strong hydrogen bonding.[6]
Mass Spectrometry
Electron ionization mass spectrometry of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol results in characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 232 may be weak or absent.[7]
Table 6: Major Fragments in the Mass Spectrum of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| m/z | Proposed Fragment |
| 212 | [M - HF]⁺ |
| 201 | [M - CH₂OH]⁺ |
| 181 | [M - HF - CH₂OH]⁺ |
| 131 | [C₃HF₆]⁺ |
| 101 | [C₂HF₄]⁺ |
| 51 | [CHF₂]⁺ |
Note: Fragmentation often involves the loss of small, stable molecules like HF and cleavage of the C-C bonds.[8]
Experimental Protocols
Synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
A common method for the synthesis of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is the free radical telomerization of tetrafluoroethylene (B6358150) (TFE) in methanol (B129727).
Reaction Scheme:
Illustrative Protocol:
-
Initiation: A solution of a free radical initiator (e.g., a peroxide) in methanol is prepared in a high-pressure reactor.
-
Telomerization: Tetrafluoroethylene gas is introduced into the reactor at a controlled pressure and temperature. The reaction is allowed to proceed for a specified time.
-
Termination and Work-up: After the reaction is complete, the reactor is cooled, and the excess pressure is vented. The resulting mixture contains a series of telomer alcohols with varying chain lengths.
-
Purification: The desired 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is isolated from the mixture by fractional distillation. Purity is confirmed by gas chromatography (GC).
Note: This is a generalized protocol. Specific reaction conditions such as initiator concentration, temperature, pressure, and reaction time need to be optimized for yield and selectivity.[2]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or acetone-d₆). Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) for analysis.
-
Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Visualizations
Molecular Structure
Caption: Ball-and-stick model of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
Intermolecular Hydrogen Bonding
Caption: Schematic of hydrogen bonding between two molecules.
Conclusion
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol possesses a unique molecular structure dominated by the influence of its highly fluorinated alkyl chain and the presence of a terminal hydroxyl group. The strong C-F bonds impart chemical stability, while the ability to form hydrogen bonds governs its physical properties such as its boiling point. The spectroscopic data presented in this guide provide a clear signature for the identification and characterization of this compound. A thorough understanding of its structure and bonding, as detailed in this document, is crucial for its effective utilization in the development of new materials and chemical entities.
References
- 1. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol(355-80-6) 1H NMR [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 355-80-6,2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | lookchem [lookchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol(355-80-6) IR Spectrum [m.chemicalbook.com]
- 7. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- [webbook.nist.gov]
- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
The Fluorinated Frontier: A Technical Guide to the Discovery and Synthetic Applications of Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has consistently proven to be a transformative strategy in medicinal chemistry and materials science. Among the diverse repertoire of fluorinated building blocks, fluorinated alcohols have emerged as uniquely powerful tools, acting as solvents, reagents, and catalysts to enable challenging chemical transformations. Their distinct physicochemical properties, stemming from the strong electron-withdrawing nature of fluorine, impart remarkable capabilities, including enhanced acidity, unique solvation characteristics, and the ability to form strong hydrogen bonds, all while exhibiting low nucleophilicity. This in-depth technical guide explores the discovery and historical development of fluorinated alcohols in synthesis, provides detailed experimental protocols for their preparation and application, and presents a comprehensive overview of their physical properties.
A Brief History: From Curiosity to Cornerstone of Synthesis
The journey of fluorinated alcohols began in the early 20th century. In 1933, the Belgian chemist Frédéric Swarts, a pioneer in organofluorine chemistry, first reported the synthesis of 2,2,2-trifluoroethanol (B45653) (TFE).[1] However, it remained largely a laboratory curiosity until industrial production methods were developed. Halocarbon Products Corporation began industrial production of TFE in 1960.[1]
Another cornerstone of this class of compounds, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), was first synthesized in 1960 by the Soviet chemists Ivan L. Knunyants and M. P. Krasuskaya through the reduction of hexafluoroacetone (B58046).[2] For several decades, HFIP was also considered a niche solvent. However, a surge in research in the late 20th and early 21st centuries has solidified its role as a "magical solvent" capable of promoting a wide array of challenging reactions.[3][4][5]
The unique properties of these alcohols, such as their ability to stabilize cationic intermediates and activate substrates through hydrogen bonding, have led to their widespread adoption in modern organic synthesis.[5][6][7] They have become indispensable in various applications, from the synthesis of pharmaceuticals, including anesthetics like desflurane (B1195063) and sevoflurane, to facilitating complex C-H activation and cyclization reactions.[4][8][9]
Physical Properties of Common Fluorinated Alcohols
The utility of fluorinated alcohols in synthesis is intrinsically linked to their distinct physical properties. The introduction of fluorine atoms significantly alters the electron density, acidity, and intermolecular interactions compared to their non-fluorinated analogs. A summary of the key physical properties of several common fluorinated alcohols is presented below for easy comparison.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa |
| 2,2,2-Trifluoroethanol | TFE | C₂H₃F₃O | 100.04 | 74.0 | 1.325 | 12.46 |
| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP | C₃H₂F₆O | 168.04 | 58.2 | 1.596 | 9.3 |
| Nonafluoro-tert-butyl alcohol | C₄HF₉O | 236.04 | 45-47 | 1.71 | 5.33 | |
| Perfluorooctanoic acid | PFOA | C₈HF₁₅O₂ | 414.07 | 189-192 | 1.8 | ~2.8 |
| 8:2 Fluorotelomer alcohol | 8:2 FTOH | C₁₀H₅F₁₇O | 464.1 | 201.3 | - | - |
Key Experimental Protocols
This section provides detailed methodologies for the laboratory-scale synthesis of key fluorinated alcohols and their application in representative synthetic transformations.
Laboratory Synthesis of 2,2,2-Trifluoroethanol (TFE)
While industrial production of TFE often involves the hydrogenation of trifluoroacetic acid derivatives, a common laboratory-scale preparation involves the reduction of trifluoroacetamide (B147638).
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of trifluoroacetamide in anhydrous diethyl ether to the LiAlH₄ suspension with stirring. The addition should be done at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure complete reduction.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water. This should be done in an ice bath to control the exothermic reaction.
-
Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings. Dry the combined organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and remove the diethyl ether by distillation.
-
The crude TFE can be purified by fractional distillation to yield the pure product.
Laboratory Synthesis of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
The laboratory synthesis of HFIP typically involves the reduction of hexafluoroacetone or its hydrate.
Procedure:
-
In a pressure-resistant reaction vessel, place hexafluoroacetone hydrate.
-
Add a suitable reducing agent, such as sodium borohydride (B1222165), portion-wise with cooling to control the exothermic reaction.
-
Alternatively, catalytic hydrogenation can be employed. In this case, the hexafluoroacetone is dissolved in a suitable solvent (e.g., a polar aprotic solvent) and subjected to hydrogen gas in the presence of a hydrogenation catalyst (e.g., palladium on carbon).
-
After the reaction is complete, the HFIP is isolated from the reaction mixture. If sodium borohydride is used, the reaction is carefully quenched with an acid, and the product is extracted with a suitable organic solvent.
-
The organic extracts are dried and the solvent is removed.
-
The crude HFIP is then purified by distillation.
HFIP-Promoted Epoxidation of Isobutene
This protocol details the use of HFIP as a solvent to promote the selective epoxidation of isobutene using tert-butyl hydroperoxide (TBHP) as the oxidant and molybdenum diselenide (MoSe₂) as a heterogeneous catalyst.[1][8]
Reaction Conditions:
-
Alkene: Isobutene (10 mmol)
-
Catalyst: MoSe₂ (5 mol%, 0.5 mmol)
-
Solvent: Hexafluoroisopropanol (20 mL)
-
Oxidant: TBHP (5.5 mol/L in decane (B31447), 1.8 mL)
-
Temperature: 65 °C
-
Reaction Time: 2 hours
Procedure:
-
In a 100 mL autoclave, combine isobutene, MoSe₂, and hexafluoroisopropanol.
-
Add tert-butyl hydroperoxide in decane to the reaction mixture.
-
Seal the autoclave and heat the reaction mixture to 65 °C with stirring for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the autoclave.
-
The conversion of isobutene and the selectivity for isobutylene (B52900) oxide can be determined by gas chromatography (GC) using an internal standard such as naphthalene.
Solid-Phase Peptide Synthesis (SPPS) General Workflow
Fluorinated alcohols, particularly TFE, can be used as solvents in peptide synthesis to improve solubility and reduce aggregation. The following is a general workflow for Fmoc-based solid-phase peptide synthesis.
General Steps:
-
Resin Swelling: The solid support resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and then added to the resin to form a new peptide bond.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Purification: The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows in DOT Language
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows discussed in this guide.
Caption: Mechanism of HFIP-promoted epoxidation of isobutene.
Caption: General workflow for solid-phase peptide synthesis.
References
- 1. Heterogenous Epoxidation of Isobutene Selectively Enabled by MoSe2 in Hexafluoroisopropanol (HFIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 5. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]
- 6. mdpi.com [mdpi.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. technoprocur.cz [technoprocur.cz]
An In-depth Technical Guide to the Safety, Handling, and Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and toxicological information for 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (CAS No. 355-80-6). The following sections detail the chemical and physical properties, hazard identification, safe handling procedures, and the experimental methodologies used to determine its toxicological profile.
Chemical and Physical Properties
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol utilized as a cosurfactant in the synthesis of silver and silver iodide nanocrystals and in the production of Ag2S nanocrystals.[1] It is a clear, colorless liquid.[2]
Table 1: Physical and Chemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Property | Value | Reference |
| Molecular Formula | C5H4F8O | [3][4] |
| Molecular Weight | 232.07 g/mol | [3][4][5][6] |
| Appearance | Colorless liquid | [3][7] |
| Boiling Point | 140.5 - 142 °C at 760 mmHg | [5][6][7] |
| Melting Point | < -50 °C | [5][8] |
| Density | 1.667 g/mL at 25 °C | [6] |
| Flash Point | 75 - 76 °C (closed cup) | [5][6][7][8] |
| Vapor Pressure | 2.5 mmHg at 25 °C | [5] |
| Vapor Density | 8.00 | [7] |
| Refractive Index | n20/D 1.318 | [6] |
| Water Solubility | Insoluble | [1] |
Safety and Hazard Information
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is classified as a hazardous chemical. It is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[7][9][10]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Table 3: Toxicological Data
| Test | Species | Route | Result | Effects Noted | Reference |
| Acute Toxicity | Rat | Inhalation | LCLo: 2500 ppm/4hr | General anesthesia, somnolence, muscle weakness | [3][11] |
| Acute Toxicity | Rat | Oral | LD50: 1110 mg/kg | Details not reported other than lethal dose | [12] |
Hazard Identification and Precautionary Measures
The primary hazards associated with 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are its flammability and its irritant effects on the skin, eyes, and respiratory system.
Signal Word: Warning[7]
Precautionary Statements: [8][9][13][14]
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[8]
-
Skin Protection: Wear protective gloves (e.g., Viton®, Barrier®) and impervious clothing to prevent skin contact.[8]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[15]
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[9][14]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid inhalation of vapor or mist.[8]
-
Keep away from open flames, hot surfaces, and sources of ignition.[7][9]
-
Use non-sparking tools.[14]
Storage
-
Store away from incompatible materials such as strong oxidizing agents.[7]
-
Recommended storage temperature is between 15 – 25 °C.[9]
Experimental Protocols for Toxicological Assessment
The following sections describe the standardized methodologies, based on OECD guidelines, for assessing the acute toxicity and irritation potential of chemical substances like 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This test provides information on the health hazards likely to arise from short-term exposure to a substance via inhalation.[4][11][16]
-
Principle: Animals, typically rats, are exposed to the test substance in a dynamic airflow inhalation exposure system for a fixed period (usually 4 hours).[11][16] The study can be conducted using a traditional LC50 protocol with multiple concentrations or a Concentration x Time (CxT) protocol.[4][16]
-
Procedure:
-
Healthy young adult animals are acclimated to laboratory conditions.[16]
-
Animals are exposed to a precisely controlled atmosphere containing the test substance.[11]
-
During and after exposure, animals are observed for mortality, clinical signs of toxicity, respiratory distress, and behavioral changes.[11]
-
Body weight is measured before the test and periodically during the 14-day observation period.[4][11]
-
At the end of the observation period, all animals undergo a gross necropsy.[4][11]
-
-
Data Analysis: The LC50 (median lethal concentration) is calculated, which is the concentration expected to cause death in 50% of the exposed animals.[11]
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion upon a single application.[2][3]
-
Principle: The test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit, under a semi-occlusive dressing.[2][3][6]
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.[10]
-
The patch is held in place for a 4-hour exposure period.[2][6]
-
After exposure, the patch and any residual test substance are removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2][6]
-
Observations may continue for up to 14 days to assess the reversibility of any effects.[6][10]
-
-
Data Analysis: Skin reactions are scored based on a standardized grading system. The substance is considered an irritant if the observed effects persist.[6][8]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test determines the potential of a substance to cause irritation or corrosion to the eye.[5][9]
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, typically an albino rabbit. The untreated eye serves as a control.[5][9][12]
-
Procedure:
-
The eyes of the animal are examined for any pre-existing irritation before the test.[12]
-
A single dose of the test substance (0.1 mL for liquids) is instilled into the lower conjunctival sac.
-
The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[13]
-
Lesions of the cornea, iris, and conjunctiva are scored.[9][12]
-
The observation period may be extended up to 21 days to evaluate the reversibility of the effects.[12]
-
The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[7][9]
-
-
Data Analysis: The severity and reversibility of the ocular lesions are used to classify the substance's eye irritation potential.
First Aid Measures
In case of exposure to 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, the following first aid measures should be taken:[7][8][9]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.[7][8]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, consult a physician.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, consult an ophthalmologist.[7][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: The substance is a combustible liquid. Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[9]
-
Fire-Fighting Procedures: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[15]
Stability and Reactivity
-
Reactivity: No data available.[8]
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[7][9]
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon monoxide, carbon dioxide, and hydrogen fluoride.[9]
This guide is intended to provide comprehensive safety and handling information for 2,2,3,3,4,4,5,5-octafluoro-1-pentanol for use by trained professionals in a laboratory or industrial setting. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 3. oecd.org [oecd.org]
- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | CAS#:355-80-6 | Chemsrc [chemsrc.com]
- 16. eurolab.net [eurolab.net]
A Technical Guide to Understanding Solvent-Solute Interactions of Octafluoropentanol Through Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,4,4,5,5-octafluoro-1-pentanol (OFP) is a highly fluorinated alcohol with a unique combination of properties, including high polarity, strong hydrogen bonding capability, and chemical inertness.[1] These characteristics make it a valuable solvent and co-solvent in various applications, particularly in the pharmaceutical industry for drug formulation and delivery.[2][3][4] Understanding the specific interactions between OFP and solute molecules at the atomic level is crucial for optimizing drug solubility, stability, and bioavailability.
Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens to investigate these interactions with high resolution. This guide provides an in-depth overview of the computational methodologies used to study OFP-solute systems, presents key quantitative data from simulations of analogous compounds, and outlines the workflows involved in such computational studies.
Core Concepts in OFP-Solute Interactions
The interactions between OFP and a solute are a complex interplay of forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. The high degree of fluorination in OFP creates a molecule with a distinct electron distribution, leading to unique solvation properties compared to non-fluorinated alcohols. Computational models allow for the dissection of these interactions, providing insights into how OFP organizes around a solute and the energetic consequences of this solvation.
Below is a conceptual diagram illustrating the primary types of interactions that can be computationally modeled between an OFP molecule and a hypothetical drug molecule.
Caption: Key intermolecular forces between OFP and a solute molecule.
Computational Methodologies and Protocols
The accuracy of molecular simulations heavily relies on the quality of the force field, which is a set of parameters describing the potential energy of the system. For fluorinated compounds like OFP, specialized force fields are often required.
Protocol 1: Force Field Parameterization and Selection
A robust force field is the cornerstone of any meaningful molecular dynamics simulation. For perfluorinated and highly fluorinated compounds, standard force fields like the general AMBER force field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS) may require refinement.
-
Quantum Mechanical (QM) Calculations: The process often begins with high-level QM calculations (e.g., Hartree-Fock or Density Functional Theory) on the molecule of interest (OFP) and its smaller fragments.[5] These calculations provide accurate information about bond lengths, angles, dihedral angles, and the electron distribution.
-
Partial Charge Derivation: Atomic partial charges are derived by fitting them to the QM-calculated electrostatic potential. This step is critical for accurately modeling electrostatic interactions.
-
Parameter Fitting: Torsional parameters are fitted to reproduce the conformational energies of the molecule as determined by QM calculations.[5] Non-bonded parameters (Lennard-Jones) are often optimized to reproduce experimental liquid properties like density and enthalpy of vaporization.[5]
-
Force Field Selection: Commonly used force fields for this class of molecules include OPLS-AA (All-Atom) and custom-developed quantum chemistry-based force fields.[3][5] The choice of force field should be validated against available experimental data for OFP or structurally similar molecules.
Protocol 2: Molecular Dynamics Simulation Setup
-
System Preparation:
-
A simulation box is created, typically cubic or octahedral in shape.
-
The box is populated with OFP molecules to achieve the experimental density. For a solute-solvent system, the solute molecule is placed in the center of the box, which is then filled with OFP.
-
The system is solvated using software packages like GROMACS, AMBER, or CHARMM.[6][7]
-
-
Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries.[7]
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at the target temperature and pressure (e.g., in an NPT ensemble) to allow the system to relax to a stable state. This is a crucial step to ensure that the subsequent production simulation is representative of the system at equilibrium.
-
Production Run: Once equilibrated, the production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the system adequately. During this phase, the trajectory of all atoms is saved for later analysis.
Quantitative Data from Simulations of Related Compounds
While specific computational studies on OFP-solute interactions are not widely published, data from simulations of structurally similar perfluoroalkanes provide valuable benchmarks for what to expect and how to validate a force field for OFP. The following table summarizes key physical properties of perfluoroalkanes obtained from MD simulations using a quantum chemistry-based force field, compared with experimental values.
| Compound | Property | Simulated Value | Experimental Value | % Difference |
| Perfluoropentane (C₅F₁₂) | Density (g/cm³) at 298 K | 1.62 | 1.62 | 0.0% |
| Enthalpy of Vaporization (kJ/mol) | 30.5 | 29.1 | +4.8% | |
| Perfluorohexane (C₆F₁₄) | Density (g/cm³) at 298 K | 1.68 | 1.67 | +0.6% |
| Enthalpy of Vaporization (kJ/mol) | 34.2 | 32.8 | +4.3% | |
| Self-Diffusion Coefficient (10⁻⁵ cm²/s) | 1.25 | N/A | - |
Data adapted from studies on quantum chemistry-based force fields for perfluoroalkanes.[3][5]
Analysis of Simulation Trajectories
The output of an MD simulation is a trajectory file containing the positions, velocities, and forces of all atoms over time. A variety of analyses can be performed on this trajectory to understand solvent-solute interactions.
-
Radial Distribution Functions (RDFs): These describe how the density of solvent atoms varies as a function of distance from a solute atom. Peaks in the RDF indicate solvation shells.
-
Interaction Energy Calculations: The non-bonded interaction energy (van der Waals and electrostatic) between the solute and solvent can be calculated. This provides a direct measure of the strength of the interaction.[8][9]
-
Solvation Free Energy: This is the free energy change associated with transferring a solute from a vacuum to the solvent. It is a key thermodynamic property that can be calculated using methods like thermodynamic integration or free energy perturbation.
-
Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the hydroxyl group of OFP and acceptor sites on the solute can be quantified.
Workflow for Computational Analysis of OFP-Solute Systems
The process of setting up, running, and analyzing a computational study of an OFP-solute system can be visualized as a logical workflow. The following diagram, generated using the DOT language, outlines the key steps.
Caption: A typical workflow for a molecular dynamics study of OFP-solute interactions.
Conclusion
Computational modeling provides an indispensable toolkit for elucidating the nuanced solvent-solute interactions of octafluoropentanol. By employing robust, well-validated force fields and systematic simulation protocols, researchers can gain atomic-level insights that are difficult to obtain through experimental means alone. This knowledge is critical for the rational design of drug formulations, enabling the prediction of solubility, the enhancement of stability, and the optimization of delivery systems. While the direct computational literature on OFP is still emerging, the methodologies established for analogous fluorinated compounds provide a clear and reliable roadmap for future investigations in this important area of pharmaceutical science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jpscc.samipubco.com [jpscc.samipubco.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Octafluoropentanol as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (B1584022) is a fluorinated alcohol with a unique combination of properties that make it a promising solvent for a variety of organic reactions.[1] Its high polarity, strong hydrogen-bonding ability, low surface tension, and chemical inertness can lead to enhanced reaction rates, improved selectivity, and simplified purification processes. This document provides detailed application notes and exemplary protocols for the use of octafluoropentanol in key organic transformations relevant to pharmaceutical and materials science research.
Physicochemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Property | Value |
| CAS Number | 355-80-6 |
| Molecular Formula | C₅H₄F₈O |
| Molecular Weight | 232.07 g/mol |
| Boiling Point | 141-142 °C |
| Density | 1.667 g/mL at 25 °C |
| Refractive Index | n20/D 1.318 |
| Solubility | Insoluble in water, soluble in many organic solvents. |
Note: The following protocols are exemplary and have been adapted from literature reports using similar fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), given the limited specific data for this compound. The unique properties of this compound suggest it would be a suitable and potentially advantageous solvent in these transformations.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Fluorinated alcohols have been shown to promote challenging Suzuki-Miyaura cross-coupling reactions, particularly those involving sterically hindered or electron-deficient substrates. The high polarity and hydrogen-bonding capacity of this compound can help to stabilize the palladium catalyst and facilitate the transmetalation step.
Exemplary Protocol: Synthesis of a Biaryl Compound
This protocol describes the coupling of an aryl bromide with an arylboronic acid.
Reaction Scheme:
Ar¹-Br + Ar²-B(OH)₂ --(Pd catalyst, Base)--> Ar¹-Ar²
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (5 mL)
-
Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add 2,2,3,3,4,4,5,5-octafluoro-1-pentanol via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Exemplary):
| Aryl Bromide (Ar¹-Br) | Arylboronic Acid (Ar²-B(OH)₂) | Product | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | >90 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitro-1,1'-biphenyl | >85 |
| 2-Bromopyridine | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)pyridine | >80 |
Experimental Workflow:
Application 2: Biocatalysis - Lipase-Catalyzed Esterification
Fluorinated solvents can be advantageous in biocatalysis, as they are often immiscible with aqueous phases, allowing for easy separation of the enzyme and products. This compound's properties may enhance enzyme stability and activity in non-aqueous media.
Exemplary Protocol: Kinetic Resolution of a Racemic Alcohol
This protocol describes the lipase-catalyzed acylation of a racemic secondary alcohol.
Reaction Scheme:
(rac)-R¹R²CHOH + Acyl Donor --(Lipase)--> (R)-R¹R²CHOAc + (S)-R¹R²CHOH
Materials:
-
Racemic secondary alcohol (1.0 mmol)
-
Vinyl acetate (acyl donor, 2.0 mmol)
-
Immobilized Lipase (B570770) B from Candida antarctica (Novozym 435, 20 mg)
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (5 mL)
-
Molecular sieves (4 Å, 100 mg)
Procedure:
-
To a vial, add the racemic secondary alcohol, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, vinyl acetate, and molecular sieves.
-
Add the immobilized lipase to initiate the reaction.
-
Shake the vial at 40 °C in an orbital shaker.
-
Monitor the conversion by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After reaching approximately 50% conversion, filter off the enzyme.
-
Wash the enzyme with fresh solvent for reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting ester and the unreacted alcohol by column chromatography.
Quantitative Data (Exemplary):
| Racemic Alcohol | Conversion (%) | Enantiomeric Excess of Alcohol (ee %) | Enantiomeric Excess of Ester (ee %) |
| (±)-1-Phenylethanol | ~50 | >99 (S) | >99 (R) |
| (±)-2-Octanol | ~50 | >98 (S) | >98 (R) |
| (±)-Menthol | ~50 | >95 (1R,2S,5R) | >95 (1S,2R,5S) |
Logical Relationship of Biocatalytic Resolution:
Application 3: Solid-Phase Peptide Synthesis (SPPS)
In SPPS, aggregation of the growing peptide chain can hinder coupling reactions. Fluorinated alcohols, often used as co-solvents, can disrupt secondary structures and improve solvation, leading to higher coupling efficiencies for difficult sequences.
Exemplary Protocol: Coupling of a Hindered Amino Acid
This protocol describes a coupling step in Fmoc-based SPPS using this compound as a co-solvent.
Context: During the synthesis of a peptide on a solid support, a difficult coupling is encountered (e.g., coupling to a secondary amine or a sterically hindered amino acid).
Materials:
-
Peptide-resin (0.1 mmol)
-
Fmoc-amino acid (0.5 mmol, 5 eq.)
-
HBTU (0.5 mmol, 5 eq.)
-
DIPEA (1.0 mmol, 10 eq.)
-
Solvent A: N,N-Dimethylformamide (DMF)
-
Solvent B: 20% 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in DMF (v/v)
Procedure:
-
Swell the peptide-resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
Coupling Step:
-
Dissolve the Fmoc-amino acid and HBTU in Solvent B.
-
Add DIPEA to the solution and pre-activate for 2 minutes.
-
Add the pre-activated solution to the resin.
-
Shake at room temperature for 2-4 hours.
-
-
Wash the resin with DMF.
-
Perform a Kaiser test to check for complete coupling (absence of primary amines).
-
If the Kaiser test is positive, repeat the coupling step.
-
Proceed with the next deprotection and coupling cycle.
Quantitative Data (Exemplary Comparison):
| Difficult Coupling Sequence | Solvent for Coupling | Coupling Efficiency (%) |
| Aib-Aib | DMF | ~70 |
| Aib-Aib | 20% this compound in DMF | >95 |
| Pro-Pro | DMF | ~85 |
| Pro-Pro | 20% this compound in DMF | >98 |
SPPS Workflow for a Difficult Coupling:
Conclusion
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol presents a valuable addition to the chemist's toolbox of solvents. Its unique properties can be leveraged to overcome challenges in a range of organic reactions, including transition-metal catalysis, biocatalysis, and peptide synthesis. The provided exemplary protocols serve as a starting point for researchers to explore the potential of this promising fluorinated solvent in their own synthetic endeavors. Further investigation into its applications is warranted and is expected to reveal more advantages in various areas of chemical synthesis.
References
Application Notes and Protocols for Octafluoropentanol in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octafluoropentanol (OFP) is a fluorinated alcohol with unique solvent properties that are increasingly being explored in the field of peptide science. Its ability to disrupt intermolecular hydrogen bonding and solvate hydrophobic regions makes it a promising tool for addressing common challenges in peptide synthesis and solubilization, particularly for "difficult sequences" prone to aggregation. These application notes provide detailed protocols and compiled data to guide researchers in utilizing OFP to enhance peptide synthesis and improve the solubility of hydrophobic and aggregation-prone peptides.
While direct literature on this compound's use in these specific applications is emerging, the protocols and data presented here are based on established principles and the well-documented efficacy of similar fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), in peptide chemistry.[1]
I. Application in Solid-Phase Peptide Synthesis (SPPS)
Difficult peptide sequences, often rich in hydrophobic residues, can lead to on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS). This aggregation can hinder coupling and deprotection steps, resulting in lower yields and purity.[1][2][3] The use of chaotropic agents and specialized solvents is a common strategy to mitigate these issues.
A. This compound as a Co-solvent in SPPS
The addition of OFP as a co-solvent during coupling and deprotection steps can disrupt secondary structure formation of the growing peptide chain on the resin, thereby improving solvation and reaction efficiency.
Experimental Protocol: OFP as a Co-solvent for Difficult Couplings
This protocol outlines the use of OFP as a co-solvent during a single coupling cycle in Fmoc-based SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) according to your standard protocol.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine (B6355638) in DMF (or NMP) for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (or NMP) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, HBTU; 2.9 equivalents) in a mixture of DMF (or NMP) and OFP. A starting ratio of 4:1 (DMF:OFP) is recommended.
-
Add diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex briefly.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Reaction progress can be monitored using a qualitative method like the Kaiser test.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (or NMP), followed by dichloromethane (B109758) (DCM) and isopropanol (B130326) (IPA) as per your standard protocol.
-
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Caption: Decision workflow for solubilizing hydrophobic peptides using OFP.
III. Data Presentation
The following tables summarize hypothetical comparative data based on the expected performance of OFP relative to standard solvents in peptide synthesis and solubilization. These values are illustrative and should be confirmed experimentally.
Table 1: Hypothetical Comparison of Solvents in the Synthesis of a "Difficult" Hydrophobic Decapeptide
| Solvent System for Coupling | Crude Purity (%) | Final Yield (%) |
| 100% DMF | 65 | 45 |
| 100% NMP | 70 | 50 |
| 80% DMF / 20% DMSO | 75 | 55 |
| 80% DMF / 20% OFP (Projected) | >80 | >60 |
Table 2: Projected Solubility Enhancement of an Aggregation-Prone Peptide
| Solvent | Maximum Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| 50% Acetonitrile / Water | 0.5 |
| DMSO | 5.0 |
| This compound (Projected) | >10.0 |
IV. Conclusion
This compound presents a valuable, albeit not yet widely documented, addition to the toolkit for peptide chemists. Based on the behavior of analogous fluorinated alcohols, OFP is anticipated to be highly effective in improving the outcomes of solid-phase peptide synthesis of difficult sequences and in the solubilization of hydrophobic and aggregation-prone peptides. The protocols and workflows provided herein offer a starting point for researchers to explore the utility of OFP in their work. It is crucial to perform small-scale pilot experiments to determine the optimal conditions for each specific peptide.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Amyloid Fibrils with Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid fibrils are highly stable, insoluble protein aggregates characterized by a cross-β-sheet structure. Their presence is associated with a range of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. The robust nature of these fibrils makes their dissolution and the recovery of monomeric protein a significant challenge in both research and therapeutic development. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), are powerful solvents capable of disrupting the hydrogen bonds that stabilize the cross-β-sheet structure, leading to the disaggregation of amyloid fibrils and the stabilization of monomeric species, often in an α-helical conformation.[1][2]
These application notes provide detailed protocols for the dissolution of pre-formed amyloid fibrils using fluorinated alcohols, methods for quantifying fibril disaggregation, and guidance on preparing monomeric peptide solutions for subsequent experiments.
Mechanism of Action
Fluorinated alcohols disrupt amyloid fibrils by breaking the intermolecular hydrogen bonds that form the backbone of the β-sheet structure.[1] At high concentrations, these solvents are known to induce and stabilize α-helical conformations in peptides and proteins that would otherwise aggregate into β-sheets.[3][4] This conformational shift from β-sheet to α-helix is thermodynamically unfavorable for aggregation, leading to the dissolution of the fibrils into monomeric units.[3][4] It is important to note that at lower concentrations, fluorinated alcohols can paradoxically promote fibrillization by stabilizing partially folded intermediates.[3][4][5]
Quantitative Data Summary
The effectiveness of fluorinated alcohols in dissolving amyloid fibrils is concentration-dependent. High concentrations are generally required for complete dissolution. The following table summarizes the observed effects of HFIP concentration on the aggregation state of human islet amyloid polypeptide (hIAPP), a protein that forms amyloid fibrils in type 2 diabetes.
| HFIP Concentration (v/v) | Observation at Neutral pH | Predominant Secondary Structure | Reference |
| 0% | Formation of amorphous aggregates and some fibrils | β-sheet | [4] |
| 10-25% | Promotion of fibril formation, suppression of amorphous aggregates | β-sheet | [4] |
| >30% | Dissolution of fibrils | α-helix | [3][4] |
This data is based on studies with human islet amyloid polypeptide (hIAPP) and may vary for other amyloid proteins.
Experimental Protocols
Protocol 1: Complete Dissolution of Pre-formed Amyloid Fibrils for Monomer Preparation
This protocol is designed for the complete disaggregation of amyloid fibrils to generate a monomeric peptide solution, which is often a necessary starting material for aggregation kinetics studies or toxicity assays.
Materials:
-
Pre-formed amyloid fibrils (e.g., Aβ1-42, α-synuclein, hIAPP)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), anhydrous
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Nitrogen or argon gas stream
-
SpeedVac or vacuum desiccator
-
Bath sonicator
Procedure:
-
Initial Dissolution in HFIP:
-
Add 100% HFIP directly to the lyophilized pre-formed amyloid fibrils or a pellet of fibrils obtained after centrifugation. A common starting concentration is 1 mg of peptide per 1 mL of HFIP.[2]
-
Vortex the solution briefly to mix.[6]
-
Incubate the solution at room temperature for 1-2 hours with occasional vortexing to ensure complete dissolution.
-
-
Removal of HFIP:
-
Storage of Peptide Film:
-
Resuspension for Experimental Use:
-
To prepare a monomeric stock solution, resuspend the dried peptide film in anhydrous DMSO to a desired high concentration (e.g., 5 mM).[2]
-
Bath sonicate the DMSO solution for 10 minutes to ensure complete dissolution of the peptide film.[2]
-
This stock solution can then be diluted into the desired experimental buffer immediately before use.
-
Protocol 2: Quantification of Fibril Dissolution using Thioflavin T (ThT) Fluorescence
This protocol provides a method to quantitatively assess the extent and kinetics of amyloid fibril dissolution by a fluorinated alcohol using the amyloid-specific fluorescent dye, Thioflavin T (ThT).
Materials:
-
Suspension of pre-formed amyloid fibrils in a suitable buffer (e.g., PBS, Tris)
-
Fluorinated alcohol (e.g., HFIP, TFE)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Fibril Samples:
-
Aliquot the pre-formed fibril suspension into microcentrifuge tubes.
-
-
Initiate Dissolution:
-
Add the fluorinated alcohol to the fibril suspensions to achieve a range of final concentrations (e.g., 10%, 20%, 40%, 60%, 80%, 100% v/v). Include a control with no alcohol.
-
Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period. To study kinetics, take time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
ThT Fluorescence Measurement:
-
In a 96-well plate, add a specific volume of the assay buffer containing ThT (final ThT concentration is typically 5-20 µM).
-
Add a small aliquot of the fibril/alcohol mixture to the wells containing the ThT solution.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (typically around 440-450 nm for excitation and 480-490 nm for emission).[4]
-
-
Data Analysis:
-
A decrease in ThT fluorescence intensity compared to the control (no alcohol) indicates fibril dissolution.
-
Plot the ThT fluorescence as a function of fluorinated alcohol concentration or time to determine the dissolution efficiency and kinetics.
-
Visualizations
Logical Workflow for Fibril Dissolution and Monomer Preparation
Caption: Workflow for preparing monomeric peptide from amyloid fibrils.
Experimental Workflow for Quantifying Fibril Dissolution
Caption: Workflow for analyzing the dissolution of amyloid fibrils.
Concluding Remarks
The use of fluorinated alcohols is a highly effective method for dissolving amyloid fibrils and preparing monomeric protein solutions. The protocols provided herein offer a starting point for researchers, and specific parameters such as incubation time, temperature, and the choice of fluorinated alcohol may need to be optimized for different amyloid proteins. It is crucial to perform these procedures in a well-ventilated chemical fume hood due to the volatile and hazardous nature of fluorinated alcohols. Proper quantification of fibril dissolution is essential for the reproducibility and interpretation of subsequent experiments in the study of amyloid-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexafluoroisopropanol induces amyloid fibrils of islet amyloid polypeptide by enhancing both hydrophobic and electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
Application Notes and Protocols for Transition Metal-Catalyzed C-H Functionalization in Octafluoropentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. The choice of solvent plays a critical role in these transformations, influencing reaction rates, yields, and selectivities. Fluorinated alcohols, such as 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, have garnered attention as unique reaction media due to their distinct physicochemical properties. These properties include high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, which can stabilize charged intermediates and promote challenging C-H activation steps.
While the broader class of fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), has been extensively studied in C-H functionalization, specific applications and detailed protocols utilizing 2,2,3,3,4,4,5,5-octafluoropentan-1-ol are not widely documented in the current scientific literature. This document aims to provide a framework for the application of octafluoropentanol in this context, based on the known benefits of fluorinated alcohols and general protocols that can be adapted for this specific solvent.
Physicochemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Understanding the properties of this compound is key to predicting its behavior as a solvent in catalysis.
| Property | Value | Reference |
| Molecular Formula | C₅H₄F₈O | |
| Molecular Weight | 232.07 g/mol | |
| Boiling Point | 141-142 °C | [1] |
| Density | 1.667 g/mL at 25 °C | [1] |
| Appearance | Colorless liquid | |
| Melting Point | < -50 °C | [1] |
Potential Advantages of this compound in C-H Functionalization
Based on the characteristics of fluorinated alcohols, this compound is anticipated to offer several advantages as a medium for transition metal-catalyzed C-H functionalization:
-
Enhanced Electrophilicity of the Catalyst: The strong hydrogen-bond donating ability of this compound can coordinate to the metal center or its ligands, increasing the electrophilicity of the catalytic species and facilitating the C-H cleavage step.
-
Stabilization of Cationic Intermediates: The high polarity and low nucleophilicity of the solvent can effectively stabilize cationic intermediates that are often proposed in C-H activation mechanisms, preventing undesired side reactions.
-
Improved Substrate Solubility: The unique properties of this compound may offer improved solubility for a range of organic substrates and organometallic catalysts.
-
Promotion of Reductive Elimination: In some catalytic cycles, fluorinated alcohols have been shown to promote the final reductive elimination step, leading to faster catalyst turnover.
General Experimental Protocols (Adaptable for this compound)
Palladium-Catalyzed C-H Arylation of Arenes
This protocol describes a general procedure for the direct arylation of an arene with an aryl halide.
Reaction Scheme:
Caption: General scheme for Pd-catalyzed C-H arylation.
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, or a pre-catalyst with a suitable ligand)
-
Arene substrate
-
Aryl halide (I, Br, or Cl)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a carboxylate salt)
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the palladium catalyst (e.g., 2-5 mol%), the arene substrate (1.0 mmol), the aryl halide (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (e.g., 0.1-0.5 M concentration of the limiting reagent) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Rhodium-Catalyzed C-H Amination
This protocol outlines a general procedure for the intramolecular amination of an aliphatic C-H bond.
Reaction Workflow:
References
Application Notes and Protocols for the Synthesis of Nanoparticles Using 1H,1H,5H-Octafluoropentanol as a Cosurfactant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanoparticles offer significant advantages in drug delivery, including enhanced bioavailability, targeted delivery, and controlled release of therapeutic agents. The microemulsion method is a versatile approach for synthesizing nanoparticles with controlled size and morphology.[4] This technique involves the use of a thermodynamically stable, isotropic dispersion of two immiscible liquids, where a surfactant and a cosurfactant stabilize the interface between the two phases.
Partially fluorinated alcohols, such as 1H,1H,5H-octafluoropentanol, are of interest as cosurfactants due to their unique physicochemical properties, which can influence the stability and characteristics of the resulting nanoparticles.[5] Fluorinated cosurfactants can contribute to the formation of stable microemulsions, which act as nanoreactors for the synthesis of nanoparticles.[6]
These application notes provide a generalized protocol for the synthesis of nanoparticles using a water-in-oil (w/o) microemulsion system, with a focus on the hypothetical use of 1H,1H,5H-octafluoropentanol as a cosurfactant.
Experimental Protocols
Materials and Reagents
-
Oil Phase: Isooctane or other suitable non-polar solvent.
-
Surfactant: A non-ionic surfactant such as Polyoxyethylene (5) nonylphenylether (Igepal CO-520) or a cationic surfactant like Cetyltrimethylammonium bromide (CTAB).
-
Cosurfactant: 1H,1H,5H-Octafluoropentanol.
-
Aqueous Phase 1: Deionized water containing the precursor salt (e.g., a metal salt for inorganic nanoparticles, or a monomer for polymeric nanoparticles).
-
Aqueous Phase 2: Deionized water containing a reducing agent (for inorganic nanoparticles) or an initiator (for polymeric nanoparticles).
-
Drug Compound (Optional): A therapeutic agent to be encapsulated within the nanoparticles.
Protocol for the Synthesis of Drug-Loaded Polymeric Nanoparticles
This protocol describes the synthesis of polymeric nanoparticles encapsulating a model hydrophobic drug via the microemulsion polymerization method.
Step 1: Preparation of the Microemulsion Systems
-
Prepare Microemulsion A:
-
In a sealed glass vial, combine the oil phase (e.g., isooctane), surfactant, and 1H,1H,5H-octafluoropentanol as the cosurfactant.
-
Stir the mixture at room temperature until a clear, homogenous solution is formed.
-
Add the aqueous phase containing the monomer (e.g., methyl methacrylate) and the hydrophobic drug dissolved in a suitable solvent.
-
Continue stirring until a transparent and stable water-in-oil microemulsion is formed.
-
-
Prepare Microemulsion B:
-
In a separate sealed glass vial, prepare a second microemulsion with the same oil phase, surfactant, and cosurfactant composition as Microemulsion A.
-
Add the aqueous phase containing the polymerization initiator (e.g., potassium persulfate).
-
Stir until a clear and stable microemulsion is formed.
-
Step 2: Polymerization Reaction
-
Combine Microemulsion A and Microemulsion B in a reaction vessel.
-
Stir the mixture vigorously at a controlled temperature (e.g., 60-70°C) to initiate polymerization. The exchange of reactants between the nanodroplets will lead to the formation of polymeric nanoparticles.
-
Allow the reaction to proceed for a specified time (e.g., 4-6 hours).
Step 3: Nanoparticle Recovery and Purification
-
After the polymerization is complete, break the microemulsion by adding a suitable solvent such as acetone (B3395972) or ethanol (B145695). This will cause the nanoparticles to precipitate.
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the nanoparticle pellet multiple times with a mixture of ethanol and water to remove any unreacted monomers, surfactant, and cosurfactant.
-
Dry the purified nanoparticles under vacuum or by lyophilization.
Data Presentation
The following table summarizes the hypothetical physicochemical properties of nanoparticles synthesized using the adapted microemulsion protocol. These values are representative of what might be expected for such a system and should be confirmed experimentally.
| Parameter | Expected Range | Characterization Method |
| Particle Size (Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 to +30 mV | Electrophoretic Light Scattering |
| Drug Encapsulation Efficiency | 60 - 90% | UV-Vis Spectroscopy, HPLC |
| Drug Loading Capacity | 5 - 20% | UV-Vis Spectroscopy, HPLC |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for nanoparticle synthesis via microemulsion polymerization.
Signaling Pathway for Targeted Drug Delivery
The following diagram illustrates a simplified signaling pathway for apoptosis, a common target for cancer therapeutics delivered via nanoparticles.
Caption: Simplified extrinsic apoptosis pathway targeted by nanoparticle drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 6. Formation of fluorinated nonionic surfactant microemulsions in hydrofluorocarbon 134a (HFC 134a) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Solubilization and Structural Studies Using Octafluoropentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in research and biopharmaceutical development, often leading to loss of function, immunogenicity, and difficulties in structural analysis. Highly fluorinated alcohols, such as 1,1,1,2,2,3,3,4-octafluoropentanol (OFP), have emerged as powerful tools for solubilizing recalcitrant proteins and protein aggregates, including amyloid fibrils. Their unique properties allow them to disrupt hydrophobic interactions that drive aggregation, thereby facilitating the preparation of monomeric protein solutions suitable for various downstream applications, including structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy.
This document provides detailed application notes and protocols for the use of octafluoropentanol and its close analog, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), in protein solubilization and for preparing samples for structural analysis. While specific data for OFP is limited in publicly available literature, the principles and protocols established for HFIP are largely transferable due to their similar chemical properties.
Mechanism of Action
Fluorinated alcohols like this compound and HFIP are thought to solubilize proteins and disrupt aggregates through a combination of effects. They are excellent hydrogen bond donors but poor acceptors, which allows them to break up the intra- and intermolecular hydrogen bonds that stabilize protein aggregates, such as the β-sheet structures in amyloid fibrils. Furthermore, their hydrophobic fluorinated portions can interact favorably with the hydrophobic side chains of amino acids, effectively shielding them from the aqueous environment and preventing aggregation. At higher concentrations, these alcohols can induce helical secondary structures in proteins and peptides.
Applications
-
Solubilization of Aggregated Proteins: OFP is particularly effective in dissolving highly aggregated proteins, such as those found in inclusion bodies or amyloid plaques. This is a critical first step for protein purification and characterization.
-
Preparation for Structural Studies: By producing monomeric and soluble protein samples, OFP facilitates structural analysis by techniques like NMR and Circular Dichroism (CD) spectroscopy. The fluorinated solvent can often be removed by evaporation to allow for studies in aqueous buffers.
-
Amyloid Fibril Disaggregation: OFP and its analogs can disassemble pre-formed amyloid fibrils, which is crucial for studying the monomeric precursors of these pathological aggregates.[1]
-
Improving Protein Stability: In some cases, low concentrations of fluorinated alcohols can stabilize the native conformation of proteins and prevent aggregation during storage or experimental procedures.[2]
Data Presentation: Quantitative Parameters for Protein Solubilization
The following tables summarize key quantitative data extracted from protocols using HFIP, a close analog of OFP. These parameters can be used as a starting point for optimizing protocols with this compound.
Table 1: Solubilization of Amyloid-Beta (Aβ) Peptides
| Parameter | Value | Notes | Reference |
| Solvent | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | High purity grade recommended. | [3][4] |
| Initial Peptide Concentration | 1 mg/mL in HFIP | Vortex gently to mix. | [3] |
| Incubation/Treatment | Repeated dissolution and drying cycles (2-3 times) | Sonication (5 min) can be used to aid dissolution. | [3] |
| Solvent Removal | Dried under a stream of nitrogen, followed by vacuum. | Results in a clear film of monomeric peptide. | [1][3] |
| Reconstitution Buffer | DMSO, 0.1% aqueous ammonia, or buffer of choice (e.g., PBS pH 7.4) | For fibrillation studies, reconstitution in a suitable buffer is performed. | [4][5] |
Table 2: General Protein Solubilization and Aggregation Prevention
| Parameter | Condition | Protein Type | Notes | Reference |
| Co-solvent Concentration | 5-30% (v/v) TFE or HFIP in buffer | Various soluble and aggregation-prone proteins | Optimal concentration is protein-dependent. | [6][7] |
| Additives for Stability | Glycerol (up to 10% v/v), Arginine/Glutamate, Reducing agents (DTT, TCEP) | General purpose | Can be used in conjunction with fluorinated alcohols. | [8] |
| pH | Maintain pH at least 1 unit away from the protein's pI | General purpose | Minimizes aggregation by maintaining a net charge. | [8] |
| Temperature | 4°C for processing, -80°C for long-term storage | General purpose | Lower temperatures generally slow down aggregation. | [8] |
Experimental Protocols
Protocol 1: Solubilization of Amyloid-Beta (1-42) Peptide Aggregates
This protocol is adapted from established methods using HFIP for the disaggregation of the highly amyloidogenic Aβ(1-42) peptide.[1][3]
Materials:
-
Lyophilized Aβ(1-42) peptide
-
1,1,1,2,2,3,3,4-octafluoropentanol (OFP) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Nitrogen gas source
-
Vacuum concentrator (e.g., SpeedVac)
-
Bath sonicator
Procedure:
-
Initial Dissolution: Add the appropriate volume of OFP to the lyophilized Aβ(1-42) peptide to achieve a concentration of 1 mg/mL.
-
Vortexing and Sonication: Vortex the tube gently for 1 minute to dissolve the peptide. If aggregates are visible, sonicate the sample in a bath sonicator for 5-10 minutes.
-
Solvent Evaporation: Dry the OFP/peptide solution under a gentle stream of nitrogen gas until a thin, clear film is formed at the bottom of the tube.
-
Repeat Treatment (Optional but Recommended): For complete disaggregation, re-dissolve the peptide film in 100% OFP to 1 mg/mL, sonicate for 5 minutes, and dry again under nitrogen. Repeat this cycle one more time.
-
Final Drying: Place the tube in a vacuum concentrator for 1-2 hours to ensure complete removal of any residual OFP.
-
Storage of Monomeric Peptide: The resulting peptide film contains monomeric Aβ(1-42). Aliquot the material if necessary and store at -80°C.
-
Reconstitution for Experiments: For immediate use, reconstitute the peptide film in a suitable solvent. For structural studies in a non-aggregating state, anhydrous DMSO can be used. For aggregation kinetics studies, reconstitute in an aqueous buffer like PBS, pH 7.4, to the desired concentration.
Protocol 2: General Screening for Solubilization of an Aggregated Recombinant Protein
This protocol provides a general framework for optimizing the solubilization of a target protein from inclusion bodies or other aggregated states using OFP.
Materials:
-
Aggregated protein sample (e.g., inclusion body pellet)
-
This compound (OFP)
-
Aqueous buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Other co-solvents and additives for screening (e.g., urea, guanidine-HCl, glycerol, arginine)
-
Microcentrifuge
-
SDS-PAGE equipment
Procedure:
-
Prepare a Stock Solution of OFP: Prepare a 100% stock of OFP.
-
Screening Conditions: Set up a series of small-scale solubilization trials in microcentrifuge tubes. Resuspend a small, equal amount of the aggregated protein pellet in the aqueous buffer containing different concentrations of OFP (e.g., 10%, 20%, 30%, 50% v/v). Also, set up control tubes with buffer alone and with conventional denaturants like 6 M Guanidine-HCl or 8 M Urea.
-
Incubation: Incubate the samples at a chosen temperature (e.g., room temperature or 4°C) with gentle agitation for a set period (e.g., 1-2 hours).
-
Clarification: Centrifuge the tubes at high speed (e.g., >15,000 x g) for 15-30 minutes at 4°C to pellet any remaining insoluble material.
-
Analysis by SDS-PAGE: Carefully collect the supernatant from each tube. Analyze the amount of solubilized protein in the supernatant by SDS-PAGE. Compare the intensity of the protein band of interest across the different conditions to identify the optimal OFP concentration.
-
Scale-up: Once the optimal condition is identified, the solubilization can be scaled up for larger quantities of protein.
Structural Studies using OFP-solubilized Proteins
Once a protein is successfully solubilized in its monomeric form, it can be prepared for structural analysis.
For NMR Spectroscopy:
-
Solvent Removal: For studies in aqueous buffers, the OFP must be thoroughly removed by evaporation.
-
Direct Analysis in OFP/Water Mixtures: For certain proteins, especially those prone to re-aggregation in purely aqueous solutions, NMR spectra can be acquired in mixtures of OFP and water (or deuterated water). The concentration of OFP should be optimized to maintain solubility while minimizing interference with the NMR experiment.
-
¹⁹F NMR: The fluorine atoms in OFP provide a strong NMR signal. While this can be a source of background, it can also be exploited in ¹⁹F NMR experiments to probe the environment around the protein.[9][10]
For Circular Dichroism (CD) Spectroscopy:
-
Secondary Structure Analysis: CD is an excellent technique to assess the effect of OFP on the secondary structure of the protein. Often, fluorinated alcohols induce a shift from β-sheet or random coil to α-helical content.
-
Concentration Dependence: It is crucial to perform a concentration titration of OFP to understand its effect on the protein's conformation. Low concentrations may stabilize the native structure, while higher concentrations can be denaturing or induce non-native helical structures.[11]
Conclusion
This compound and related fluorinated alcohols are invaluable tools for overcoming the challenges of protein insolubility and aggregation. By disrupting the forces that hold protein aggregates together, they enable the preparation of high-quality samples for a wide range of biochemical and structural studies. The protocols and data presented here, primarily based on the well-studied analog HFIP, provide a robust starting point for researchers and drug development professionals to harness the power of this compound in their work. As with any protein-specific protocol, empirical optimization is key to achieving the best results.
References
- 1. bachem.com [bachem.com]
- 2. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 3. abcam.cn [abcam.cn]
- 4. bachem.com [bachem.com]
- 5. lifetein.com [lifetein.com]
- 6. Recovery of bioactive protein from bacterial inclusion bodies using trifluoroethanol as solubilization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexafluoroisopropanol induces amyloid fibrils of islet amyloid polypeptide by enhancing both hydrophobic and electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Temperature Reactions in 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (B1584022) as a High-Temperature Solvent
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol with unique properties that make it a potentially valuable solvent for organic synthesis at high temperatures. Its high boiling point, thermal stability, and distinct polarity profile offer advantages in mediating challenging chemical transformations. The high degree of fluorination imparts chemical inertness and can influence reaction pathways and selectivity.[1]
Key Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol:
| Property | Value | Reference |
| Molecular Formula | C₅H₄F₈O | [2] |
| Molecular Weight | 232.07 g/mol | [2] |
| Boiling Point | 141-142 °C | [2] |
| Density | ~1.67 g/mL | [2] |
| Flash Point | 76 °C | [2] |
These properties suggest that octafluoropentanol can be used for reactions requiring temperatures exceeding those achievable with many common organic solvents under atmospheric pressure.
Experimental Setups for High-Temperature Reactions
Conducting reactions above the boiling point of a solvent necessitates the use of sealed, pressure-rated equipment. The two primary methods for achieving this in a laboratory setting are high-pressure autoclaves and dedicated microwave reactors.
High-Pressure Autoclave Setup
High-pressure autoclaves are robust vessels designed to withstand high internal pressures and temperatures, making them suitable for a wide range of chemical syntheses.[3]
General Protocol for Autoclave Reactions:
-
Vessel Preparation: Ensure the autoclave, including the liner (typically PTFE or PPL), is clean, dry, and free from any contaminants.
-
Reactant Charging: Add the reactants, catalyst, and 2,2,3,3,4,4,5,5-octafluoro-1-pentanol to the liner. Do not fill the liner to more than 75% of its total volume to allow for solvent expansion and pressure buildup.
-
Assembly: Carefully assemble the autoclave according to the manufacturer's instructions, ensuring all seals are correctly in place and the vessel is securely closed.
-
Heating: Place the autoclave in a suitable heating mantle or oven. Program the desired temperature profile. A typical heating rate is around 5 °C/min.
-
Reaction: Maintain the desired reaction temperature for the specified duration. Monitor the pressure if the autoclave is equipped with a pressure gauge.
-
Cooling: After the reaction is complete, allow the autoclave to cool to room temperature naturally. Do not quench the hot autoclave in cold water , as this can cause dangerous thermal shock. A typical cooling rate is around 5 °C/min.
-
Work-up: Once cooled, carefully open the autoclave in a well-ventilated fume hood. Process the reaction mixture as required.
Logical Workflow for Autoclave Experiment
Caption: General workflow for a high-temperature reaction in an autoclave.
Microwave-Assisted Synthesis Setup
Microwave reactors offer a rapid and efficient method for heating reaction mixtures in sealed vessels.[4] The direct interaction of microwaves with polar molecules allows for rapid temperature increases and often shorter reaction times compared to conventional heating.[5]
General Protocol for Microwave-Assisted Reactions:
-
Vial Preparation: Use a dedicated microwave reaction vial and a magnetic stir bar.
-
Reactant Charging: Add the reactants, catalyst, and 2,2,3,3,4,4,5,5-octafluoro-1-pentanol to the vial.
-
Sealing: Securely seal the vial with a septum and crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature, pressure limit, and reaction time.
-
Reaction: The instrument will automatically control the microwave power to maintain the set temperature.
-
Cooling: After the irradiation is complete, the instrument's cooling system will reduce the temperature of the vial.
-
Work-up: Once the vial has cooled to a safe temperature (typically below 50 °C), carefully open it in a fume hood and process the reaction mixture.
Workflow for Microwave-Assisted Synthesis
Caption: General workflow for a microwave-assisted high-temperature reaction.
Potential Applications and General Considerations
While specific, detailed protocols for high-temperature reactions in this compound are not prevalent in the searched literature, its properties suggest it could be a suitable solvent for a variety of transformations that benefit from elevated temperatures. These include, but are not limited to:
-
Cross-Coupling Reactions (e.g., Suzuki, Ullmann): These reactions often require high temperatures to proceed efficiently, especially with less reactive substrates.
-
C-H Activation/Functionalization: High temperatures can be necessary to achieve the activation of otherwise inert C-H bonds.
-
Heterocycle Synthesis: The formation of many heterocyclic rings involves condensation or cyclization reactions that are accelerated at higher temperatures.
-
Polymerization Reactions: The synthesis of certain polymers may require high temperatures to achieve the desired molecular weight and properties.
Important Considerations:
-
Solubility: Ensure that all reactants and catalysts are sufficiently soluble in this compound at the reaction temperature.
-
Pressure: Be aware that heating a solvent in a sealed vessel will generate significant pressure. Always operate within the pressure limits of your equipment.
-
Material Compatibility: Ensure that all components of the reaction vessel (including seals and liners) are chemically resistant to this compound and all reactants and products at the reaction temperature and pressure.
Safety Precautions for High-Temperature Reactions in this compound
Working with any chemical at high temperatures and pressures requires strict adherence to safety protocols.
Personal Protective Equipment (PPE):
-
Safety glasses with side shields are mandatory at all times.
-
Wear chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.
-
When handling hot autoclaves or vials, use appropriate thermal gloves.
Engineering Controls:
-
All high-pressure and high-temperature reactions must be conducted within a certified fume hood.
-
A blast shield should be used in front of the autoclave or microwave reactor.
Handling and Storage of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol:
-
Store in a cool, well-ventilated area away from heat and ignition sources.[6]
-
Keep containers tightly closed when not in use.[6]
-
Avoid inhalation of vapors and contact with skin and eyes.
Emergency Procedures:
-
In case of skin contact, wash the affected area thoroughly with soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of inhalation, move to fresh air.
-
Familiarize yourself with the location and operation of safety showers, eyewash stations, and fire extinguishers.
Safety Protocol Relationship Diagram
Caption: Key safety components for high-temperature reactions.
Conclusion
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol presents an intriguing option as a high-temperature solvent for organic synthesis due to its favorable physical properties. While specific, optimized protocols for its use in various reaction types are yet to be widely published, the general procedures for conducting high-temperature reactions in autoclaves and microwave reactors outlined in this document provide a solid foundation for researchers to begin exploring its potential. Strict adherence to safety protocols is paramount when working under these conditions. As research in this area progresses, it is anticipated that more detailed and specific applications of this compound in high-temperature synthesis will become available.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrpas.com [ijrpas.com]
- 6. US3470258A - Fluorinated alcohols-glycidol addition products - Google Patents [patents.google.com]
Application Notes and Protocols for 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) as a Solvent in Electrochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (OFP) as a solvent in electrochemical reactions. While direct extensive studies on OFP in this specific application are emerging, its properties are analogous to other well-studied fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE). This document extrapolates from the known benefits of these related solvents to provide detailed protocols and expected outcomes for using OFP in electrochemical synthesis and analysis.
Introduction to Octafluoropentanol in Electrochemistry
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) is a highly fluorinated alcohol with unique properties that make it a promising solvent for a variety of electrochemical applications.[1] Similar to other fluorinated alcohols, OFP exhibits high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds, which can be advantageous in stabilizing reactive intermediates and influencing reaction pathways in electro-organic synthesis.[2][3][4] Its high degree of fluorination also imparts significant chemical and electrochemical stability.[5]
Key Advantages of Fluorinated Alcohols like OFP in Electrochemistry:
-
High Anodic Stability: Fluorinated solvents are known for their resistance to oxidation, allowing for a wide potential window.[2]
-
Stabilization of Intermediates: The strong hydrogen-bonding capability and low nucleophilicity of fluorinated alcohols can stabilize radical cations and other reactive intermediates, leading to enhanced selectivity and yields in electrochemical reactions.[2][6]
-
Enhanced Solubility: OFP is soluble in many organic solvents, facilitating its use in mixed-solvent systems to optimize substrate solubility and electrolyte conductivity.[1]
-
Modulation of Reactivity: The unique solvent properties can be used to tune the reactivity of substrates and intermediates, enabling transformations that are difficult to achieve in conventional solvents.[2][4]
Physicochemical and Electrochemical Properties
The following table summarizes key properties of OFP in comparison to the more extensively studied fluorinated alcohols, HFIP and TFE. This data provides a basis for predicting the performance of OFP in electrochemical systems.
| Property | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) |
| CAS Number | 355-80-6 | 920-66-1 | 75-89-8 |
| Molecular Formula | C₅H₄F₈O | C₃H₂F₆O | C₂H₃F₃O |
| Molecular Weight | 232.07 g/mol [7][8] | 168.04 g/mol | 100.04 g/mol |
| Boiling Point | 141-142 °C[8][9] | 59 °C[2] | 78 °C[2] |
| Density | 1.667 g/mL at 25 °C[8][9] | 1.596 g/mL at 25 °C | 1.382 g/mL at 25 °C |
| pKa | ~11.5 (estimated) | 9.3[2] | 12.4[2] |
| Electrochemical Window | Wide (predicted) | ~4.6 V on glassy carbon[2] | Wide (predicted) |
Applications in Electrochemical Reactions
Based on the properties of analogous fluorinated alcohols, OFP is anticipated to be a valuable solvent for a range of electrochemical reactions, particularly in organic synthesis.
Anodic Oxidation and C-H Functionalization
The high anodic stability of fluorinated alcohols makes them ideal for oxidative transformations.[2] OFP is expected to facilitate direct C-H functionalization reactions by stabilizing the radical cation intermediates formed upon oxidation of the substrate. This can lead to selective C-C, C-N, and C-O bond formations.
Electrochemical Fluorination
Fluorinated alcohols have been successfully employed as solvents in electrochemical fluorination reactions.[4] They can enhance the solubility of fluoride (B91410) salts and participate in the reaction mechanism. OFP, with its high fluorine content, could be particularly effective in such applications.
Experimental Protocols
The following are generalized protocols for conducting electrochemical experiments using OFP as a solvent. These should be adapted based on the specific requirements of the reaction being studied.
Protocol for Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique to investigate the electrochemical behavior of a compound in a given solvent-electrolyte system.
Objective: To determine the oxidation and reduction potentials of a substrate in an OFP-based electrolyte and to assess the reversibility of the electrochemical process.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Boron-Doped Diamond)
-
Reference Electrode (e.g., Ag/Ag⁺ or Saturated Calomel Electrode - isolated by a salt bridge)
-
Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)
-
Potentiostat
-
Electrochemical Cell
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP), anhydrous
-
Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), Tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄))
-
Analyte of interest
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water and the solvent to be used, and dry thoroughly.
-
Electrolyte Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of the supporting electrolyte in anhydrous OFP.
-
Background Scan: Transfer the electrolyte solution to the electrochemical cell and deaerate by bubbling with an inert gas for 10-15 minutes. Record a cyclic voltammogram of the electrolyte solution alone to determine the potential window.
-
Analyte Addition: Add the analyte to the cell to a final concentration of 1-5 mM.
-
Data Acquisition: Record the cyclic voltammogram of the analyte solution at various scan rates (e.g., 20, 50, 100, 200 mV/s).
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the formal potential (E°') as (Epa + Epc) / 2.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is approximately 59 mV.
-
Plot the peak current (ip) versus the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.
Protocol for Bulk Electrolysis (Controlled Potential or Constant Current)
Bulk electrolysis is used for the preparative scale synthesis of products.
Objective: To synthesize a target molecule via an electrochemical reaction in OFP.
Materials:
-
High surface area electrodes (e.g., Reticulated Vitreous Carbon, graphite felt, platinum mesh)
-
Reference Electrode (if using controlled potential)
-
Power supply (Potentiostat/Galvanostat)
-
Electrochemical cell (divided or undivided)
-
Magnetic stirrer and stir bar
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP), anhydrous
-
Supporting Electrolyte
-
Starting material
Procedure:
-
Cell Setup: Assemble the electrochemical cell (a divided cell with a membrane may be necessary to separate anodic and cathodic reactions).
-
Solution Preparation: Prepare a solution of the starting material and supporting electrolyte in OFP.
-
Electrolysis:
-
Controlled Potential: Apply a potential slightly higher than the peak potential determined by CV.
-
Constant Current: Apply a constant current and monitor the cell voltage.
-
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC, GC-MS, or HPLC.
-
Work-up: Once the reaction is complete, evaporate the solvent (if volatile) or use extraction to isolate the product. Purify the product using standard techniques like column chromatography.
Safety Precautions
-
Fluorinated alcohols like OFP should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ensure that all solvents and electrolytes are anhydrous, as water can interfere with many non-aqueous electrochemical reactions.
Conclusion
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol holds significant promise as a solvent for a wide range of electrochemical reactions. Its unique properties, analogous to those of HFIP and TFE, suggest its potential to enhance selectivity, stability, and efficiency in electro-organic synthesis. The protocols provided herein offer a starting point for researchers to explore the utility of OFP in their electrochemical endeavors. Further research is encouraged to fully characterize the electrochemical properties of OFP and expand its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemistry of ferrocene derivatives on highly oriented pyrolytic graphite (HOPG): quantification and impacts of surface adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Interpreting ¹H and ¹⁹F NMR Spectra in 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for elucidating molecular structures and studying dynamic processes. The choice of solvent is paramount for acquiring high-quality NMR data. While deuterated solvents are standard, there is a growing interest in specialty solvents for specific applications, such as analyzing poorly soluble compounds or utilizing the unique properties of fluorinated environments. 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (OFP) is a fluorinated alcohol that offers a distinct solvent environment due to its high fluorine content, viscosity, and hydrogen bonding capabilities. These application notes provide a detailed guide for utilizing OFP as a solvent for ¹H and ¹⁹F NMR spectroscopy, including experimental protocols and guidance on spectral interpretation.
Properties of Octafluoropentanol as an NMR Solvent
OFP (C₅H₄F₈O, MW: 232.07 g/mol ) is a colorless liquid with a density of approximately 1.667 g/mL and a boiling point of 141-142 °C. Its highly fluorinated alkyl chain and terminal hydroxyl group give it unique solvency properties, making it a suitable medium for a range of polar and fluorinated compounds. The presence of both proton-donating and fluorine-rich domains within the same molecule can lead to specific solvent-solute interactions that can be probed by NMR.
Interpreting the NMR Spectrum of this compound
A thorough understanding of the ¹H and ¹⁹F NMR spectra of OFP itself is crucial for distinguishing solvent signals from those of the analyte.
¹H NMR Spectrum of OFP
The ¹H NMR spectrum of neat OFP is characterized by two main signals:
-
A triplet corresponding to the methylene (B1212753) protons (-CH₂OH).
-
A triplet of triplets corresponding to the terminal methine proton (-CHF₂).
The hydroxyl proton (-OH) signal may be broad and its chemical shift can be concentration and temperature-dependent.
¹⁹F NMR Spectrum of OFP
The ¹⁹F NMR spectrum of OFP is more complex due to the presence of four inequivalent fluorine environments, resulting in multiple signals with characteristic coupling patterns. The interpretation of these signals requires consideration of both geminal and vicinal F-F and H-F couplings.
Table 1: ¹H and ¹⁹F NMR Spectral Data of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~4.2 | t | J(H,F) ≈ 13 | -CH₂OH |
| ¹H | ~6.5 | tt | J(H,F) ≈ 52, J(H,F) ≈ 5 | -CHF₂ |
| ¹⁹F | -124.5 | m | - | -CF₂- |
| ¹⁹F | -130.3 | m | - | -CF₂- |
| ¹⁹F | -137.8 | dm | J(F,H) ≈ 52 | -CHF₂ |
| ¹⁹F | -122.0 | m | - | -CF₂- |
Note: Chemical shifts and coupling constants are approximate and can vary with experimental conditions. Data should be referenced to an appropriate internal or external standard.
Experimental Protocols
Sample Preparation
-
Analyte Selection: OFP is particularly useful for analytes with poor solubility in common deuterated solvents but good solubility in fluorinated alcohols.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of OFP is recommended. For ¹³C or other less sensitive nuclei, a higher concentration of 50-100 mg may be necessary.
-
Dissolution: Dissolve the analyte in OFP in a separate vial before transferring to the NMR tube. Gentle warming or vortexing may be required to aid dissolution, especially given the viscosity of OFP.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.
-
Referencing: Since OFP is not typically deuterated, an internal or external reference is required.
-
Internal Reference: A small amount of a reference compound with known chemical shifts in both ¹H and ¹⁹F spectra (e.g., trifluorotoluene) can be added.
-
External Reference: A sealed capillary containing a deuterated solvent with a reference standard (e.g., TMS in CDCl₃) can be inserted into the NMR tube.
-
Caption: Workflow for preparing an NMR sample using this compound solvent.
NMR Data Acquisition
As OFP is a non-deuterated solvent, the spectrometer cannot be "locked" to the deuterium (B1214612) signal. Therefore, experiments must be run in an unlocked mode.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with solvent suppression (e.g., presaturation or WET).
-
Solvent Suppression: The large ¹H signals from OFP must be suppressed to observe the analyte signals. The frequencies of the -CH₂OH and -CHF₂ protons should be targeted for suppression.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5-10 seconds, especially when using presaturation.
-
Number of Scans: 16-64 scans, depending on the analyte concentration.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: A standard 1D fluorine experiment. Proton decoupling may be applied to simplify the spectrum.
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) is recommended initially to ensure all fluorine signals are captured.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-32 scans.
Caption: Logical flow from data acquisition to spectral analysis for NMR in OFP.
Data Presentation and Interpretation
Solvent-Induced Shifts
The highly polar and fluorinated nature of OFP can induce significant chemical shift changes in the analyte compared to spectra recorded in less polar solvents like CDCl₃ or more polar, non-fluorinated solvents like DMSO-d₆. These solvent-induced shifts can provide valuable information about solute-solvent interactions, particularly hydrogen bonding and fluorophilic/fluorophobic effects. It is recommended to acquire spectra of the analyte in a common deuterated solvent for comparison.
Table 2: Hypothetical ¹H Chemical Shift Comparison of an Analyte in Different Solvents
| Proton | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ | δ (ppm) in OFP | Δδ (OFP - CDCl₃) |
| H-1 | 7.8 | 8.1 | 8.3 | +0.5 |
| H-2 | 7.4 | 7.6 | 7.7 | +0.3 |
| H-3 (NH) | 5.2 | 8.5 | 9.1 | +3.9 |
| H-4 (CH₃) | 2.3 | 2.2 | 2.1 | -0.2 |
This table illustrates the type of data that should be collected and presented to highlight solvent effects.
¹H-¹⁹F and ¹⁹F-¹⁹F Couplings
The presence of fluorine in both the solvent and potentially the analyte can lead to complex coupling patterns. Through-space couplings (Nuclear Overhauser Effect, NOE) between the fluorine atoms of OFP and the protons of the analyte can provide insights into the proximity and orientation of the solute within the solvent.
Applications in Drug Development
The use of OFP as an NMR solvent can be particularly advantageous in the following areas of drug development:
-
Analysis of Fluorinated Drug Candidates: For drug molecules containing fluorine atoms, OFP can be a highly compatible solvent, facilitating the acquisition of high-quality ¹⁹F NMR spectra.
-
Solubility Enhancement: OFP can solubilize drug candidates that are difficult to analyze in standard NMR solvents, enabling their structural characterization.
-
Probing Drug-Membrane Interactions: The fluorinated environment of OFP can mimic certain aspects of biological membranes, providing a medium to study the conformation of membrane-active peptides and small molecules.
Conclusion
2,2,3,3,4,4,5,5-octafluoro-1-pentanol is a specialized NMR solvent with unique properties that can be leveraged for the analysis of challenging chemical compounds, particularly those relevant to drug discovery. While the experimental setup requires modifications from standard procedures due to its non-deuterated and viscous nature, the potential to analyze poorly soluble and fluorinated molecules makes it a valuable tool for researchers. Careful sample preparation, appropriate solvent suppression techniques, and a thorough understanding of the solvent's own NMR signals are key to obtaining high-quality, interpretable ¹H and ¹⁹F NMR spectra in this unique solvent.
Application Notes and Protocols for Mass Spectrometry Analysis of Compounds Synthesized in Octafluoropentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (OFP) as a solvent in organic synthesis has gained traction due to its unique properties, including its ability to facilitate reactions and its distinct solubility profile. However, the presence of this high-boiling, fluorinated solvent can present challenges during product characterization by mass spectrometry (MS). This document provides detailed application notes and protocols for the successful analysis of compounds synthesized in OFP, with a focus on sample preparation, data acquisition, and interpretation to distinguish target compounds from solvent-related artifacts. The unique properties of fluorinated compounds, such as enhanced metabolic stability and binding affinity, have led to their widespread use in pharmaceuticals and agrochemicals.[1] Understanding the nuances of mass spectrometry for these molecules is critical for their robust characterization.[1]
Challenges in Mass Spectrometry Analysis
The analysis of compounds from reaction mixtures containing OFP presents several challenges:
-
Solvent Interference: OFP has a high boiling point (141-142 °C) and can be retained in the sample, leading to the appearance of solvent-related peaks in the mass spectrum.
-
Adduct Formation: Residual OFP or its fragments can form adducts with the analyte of interest, complicating spectral interpretation.
-
In-Source Fragmentation: Fluorinated compounds can undergo in-source fragmentation (ISF) in the electrospray ionization (ESI) source, leading to a reduced response of the molecular ion and potential misinterpretation of the data.[2][3] This is a particularly important consideration for compounds with carboxylate headgroups.[2][3]
-
Ion Suppression: The presence of high concentrations of OFP can suppress the ionization of the target analyte, leading to reduced sensitivity.
Experimental Protocols
To address these challenges, meticulous sample preparation and optimized MS parameters are crucial.
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol focuses on the removal of OFP from the reaction mixture prior to LC-MS analysis.
1. Liquid-Liquid Extraction (LLE):
-
Objective: To partition the compound of interest into a solvent that is more amenable to MS analysis and to remove the bulk of the OFP.
-
Procedure:
-
Quench the reaction mixture as required by the specific synthesis protocol.
-
Add an aqueous solution (e.g., saturated sodium bicarbonate if the product is basic, or water) to the reaction mixture in a separatory funnel.
-
Extract the aqueous phase with a low-boiling organic solvent in which the compound of interest is soluble (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times.
-
Combine the organic extracts.
-
Wash the combined organic phase with brine to remove residual water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
2. Solid-Phase Extraction (SPE):
-
Objective: To further purify the sample and remove residual OFP and other impurities.
-
Procedure:
-
Choose an appropriate SPE cartridge based on the polarity of the compound of interest (e.g., reversed-phase C18 for nonpolar compounds, normal-phase silica (B1680970) for polar compounds).
-
Condition the SPE cartridge with an appropriate solvent.
-
Dissolve the residue from the LLE step in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to elute weakly bound impurities, including any remaining OFP.
-
Elute the compound of interest with a stronger solvent.
-
Evaporate the elution solvent to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent suitable for LC-MS analysis (e.g., methanol, acetonitrile, or a mixture with water).
-
Protocol 2: GC-MS Analysis
For volatile and thermally stable compounds, GC-MS can be an alternative.
-
Sample Preparation:
-
Perform a liquid-liquid extraction as described in Protocol 1 to remove the majority of the OFP.
-
Carefully evaporate the extraction solvent.
-
If necessary, derivatize the analyte to increase its volatility.
-
Dissolve the sample in a volatile solvent suitable for GC injection (e.g., hexane, dichloromethane).
-
-
GC-MS Parameters:
-
Injection Mode: Splitless injection at 250°C.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a temperature sufficient to elute the compound of interest, while keeping the temperature below the decomposition point of the analyte.
-
MS Detection:
-
Data Presentation and Interpretation
Careful analysis of the mass spectrum is essential to distinguish the product from solvent-related peaks.
Identifying Octafluoropentanol-Related Peaks
The mass spectrum of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (MW = 232.07 g/mol ) will show characteristic peaks. The molecular ion peak [M]+• at m/z 232 may be observed, along with fragment ions. Common fragments can arise from the loss of H₂O, HF, and various CₓFᵧ moieties. The NIST WebBook provides a reference mass spectrum for this compound which can be used for comparison.[4]
Recognizing Adduct Ions
Adduct ions are formed when the analyte molecule associates with other ions present in the ESI source. Common adducts include those with sodium [M+Na]⁺ and potassium [M+K]⁺.[5] In the context of syntheses in OFP, it is also possible to observe adducts with OFP-related species. For example, an adduct of the analyte with a protonated OFP molecule [M + C₅H₄F₈O + H]⁺ could potentially be observed. Careful examination of the mass differences between peaks can help identify these adducts.
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data for a synthesized kinase inhibitor (Compound X) and its purification at different stages, as might be determined by LC-MS/MS analysis.
| Sample Stage | Compound X Concentration (µg/mL) | Purity (%) | OFP-Adduct [M+233]⁺ Intensity (counts) |
| Crude Reaction Mixture | 150.2 | 65 | 5.8 x 10⁵ |
| After Liquid-Liquid Extraction | 125.8 | 85 | 1.2 x 10⁴ |
| After Solid-Phase Extraction | 110.5 | >98 | Not Detected |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for analyzing compounds synthesized in this compound by LC-MS.
Signaling Pathway
For drug development professionals, understanding the biological context of a synthesized compound is crucial. The following diagram illustrates a simplified signaling pathway for a hypothetical fluorinated kinase inhibitor targeting a key signaling pathway, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- [webbook.nist.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy [mdpi.com]
Application Notes: UV-Vis Spectroscopy Using 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Introduction
2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) is a fluorinated alcohol with unique solvent properties that make it a valuable tool in pharmaceutical sciences and drug development. Its high polarity and hydrogen bonding capabilities, combined with its fluorinated nature, allow for the solubilization of a wide range of compounds, including those with poor solubility in common organic solvents or water.[1] These characteristics make it a promising solvent for UV-Visible (UV-Vis) spectroscopy, a cornerstone technique for the quantification and characterization of active pharmaceutical ingredients (APIs) and other chromophore-containing molecules.
Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol as a UV-Vis Solvent
The utility of a solvent in UV-Vis spectroscopy is largely determined by its transparency in the ultraviolet and visible regions of the electromagnetic spectrum. An ideal solvent should not absorb light in the same wavelength range as the analyte.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C5H4F8O[2][3] |
| Molecular Weight | 232.07 g/mol [2][3] |
| Appearance | Colorless to almost colorless clear liquid[4] |
| Density | 1.667 g/mL at 25 °C[2] |
| Boiling Point | 141-142 °C[2] |
| Refractive Index | n20/D 1.318[2] |
Applications in Drug Development
UV-Vis spectroscopy is a critical analytical technique at various stages of the drug development pipeline, from initial discovery to quality control. The use of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol as a solvent can be particularly advantageous for:
-
Analysis of Poorly Soluble Compounds: Many promising drug candidates exhibit poor solubility in aqueous and common organic solvents, posing a challenge for analytical characterization. The unique solvating properties of octafluoropentanol can enable the preparation of solutions suitable for UV-Vis analysis.
-
Formulation Development: Assessing drug concentration and stability in various formulations is crucial. This compound can be employed to dissolve and analyze drug content in complex matrices.
-
Quality Control: Ensuring the purity and potency of APIs and finished drug products is a regulatory requirement. UV-Vis spectroscopy in this compound can serve as a rapid and reliable method for these assessments.
Logical Workflow for UV-Vis Analysis
References
Application Notes and Protocols: Characterization of Nanoparticles Synthesized with Octafluoropentanol for Hydrophobic Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of fluorinated solvents in nanoparticle synthesis is a burgeoning area of research, offering unique advantages for the formulation of drug delivery systems, particularly for hydrophobic active pharmaceutical ingredients (APIs). Octafluoropentanol, a partially fluorinated alcohol, presents an intriguing solvent environment due to its distinct polarity, density, and potential for creating nanoparticles with tailored surface properties. This document provides a comprehensive overview of the characterization of nanoparticles hypothetically synthesized using an this compound-based method for the encapsulation of a model hydrophobic drug.
While direct literature on nanoparticle synthesis in this compound is limited, the principles of nanoparticle characterization remain universal. The protocols and data presented here are based on established techniques for similar fluorinated and polymeric nanoparticle systems intended for drug delivery.
Data Presentation: Physicochemical Characterization
The following table summarizes the expected quantitative data from the characterization of nanoparticles synthesized in an this compound-based system. These values are illustrative and would be dependent on the specific formulation parameters.
| Parameter | Method | Expected Value | Significance |
| Size | |||
| Mean Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 150 ± 20 nm | Influences circulation time, cellular uptake, and biodistribution. |
| Size Distribution | |||
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a monodisperse and homogenous nanoparticle population. |
| Morphology | |||
| Particle Shape and Surface | Transmission Electron Microscopy (TEM) | Spherical, smooth surface | Confirms size and provides qualitative assessment of the nanoparticles. |
| Surface Charge | |||
| Zeta Potential | Laser Doppler Velocimetry | -25 ± 5 mV | Indicates colloidal stability and potential for interaction with biological membranes. |
| Drug Loading and Encapsulation | |||
| Drug Loading Content (DLC) | High-Performance Liquid Chromatography (HPLC) | 5-10% (w/w) | Quantifies the amount of drug per unit weight of nanoparticles. |
| Encapsulation Efficiency (EE) | High-Performance Liquid Chromatography (HPLC) | > 90% | Represents the percentage of the initial drug that is successfully encapsulated. |
Experimental Protocols
Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement
Objective: To determine the mean hydrodynamic diameter and the size distribution of the nanoparticles in a colloidal suspension.
Materials:
-
Nanoparticle suspension
-
Deionized water (filtered through a 0.22 µm filter)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes
Protocol:
-
Dilute the nanoparticle suspension with filtered deionized water to an appropriate concentration to ensure accurate measurement (typically a slightly opaque suspension).
-
Transfer the diluted suspension to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the solvent viscosity and refractive index (for water at 25°C).
-
Equilibrate the sample to the desired temperature (e.g., 25°C) for 2 minutes.
-
Perform the measurement. The instrument will report the Z-average diameter (mean hydrodynamic diameter) and the Polydispersity Index (PDI).
-
Repeat the measurement at least three times to ensure reproducibility.
Transmission Electron Microscopy (TEM) for Morphological Analysis
Objective: To visualize the size, shape, and surface morphology of the nanoparticles.
Materials:
-
Nanoparticle suspension
-
TEM grid (e.g., carbon-coated copper grid)
-
Staining agent (e.g., 2% phosphotungstic acid), if required
-
Pipette
-
Filter paper
Protocol:
-
Place a drop of the nanoparticle suspension onto the TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid using a piece of filter paper.
-
(Optional) If staining is required for better contrast, place a drop of the staining agent on the grid for 30-60 seconds.
-
Wick away the excess staining solution.
-
Allow the grid to air dry completely.
-
Image the grid using a Transmission Electron Microscope at an appropriate acceleration voltage.
Zeta Potential Measurement for Surface Charge Analysis
Objective: To determine the surface charge of the nanoparticles, which is an indicator of their colloidal stability.
Materials:
-
Nanoparticle suspension
-
Deionized water (filtered through a 0.22 µm filter)
-
Zeta potential analyzer (often integrated with a DLS instrument)
-
Folded capillary cell
Protocol:
-
Dilute the nanoparticle suspension with filtered deionized water to the concentration specified by the instrument manufacturer.
-
Inject the diluted suspension into the folded capillary cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Set the instrument parameters for the solvent.
-
Perform the measurement. The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.
-
Perform at least three measurements.
High-Performance Liquid Chromatography (HPLC) for Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of drug encapsulated within the nanoparticles.
Materials:
-
Nanoparticle suspension
-
Mobile phase (specific to the drug being analyzed)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Protocol: A. To Determine Total Drug Content:
-
Take a known volume of the nanoparticle suspension and dissolve it in a suitable solvent that disrupts the nanoparticles and dissolves the drug.
-
Sonicate or vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the filtrate by HPLC to determine the total amount of drug.
B. To Determine Free Drug Content:
-
Take a known volume of the nanoparticle suspension and centrifuge it at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant containing the free, unencapsulated drug.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate by HPLC to determine the amount of free drug.
C. Calculations:
-
Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): ((Total drug - Free drug) / Total drug) x 100
Visualizations
Caption: Experimental workflow for the synthesis and characterization of nanoparticles.
Caption: Relationship between nanoparticle properties and their performance.
Application Notes and Protocols for Analyzing Protein Conformation in Fluorinated Alcohols using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive spectroscopic technique for assessing the secondary structure of proteins in solution.[1] This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.[1] The resulting CD spectrum in the far-UV region (190-250 nm) provides a characteristic signature of the protein's secondary structural elements, including α-helices, β-sheets, turns, and random coils.
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and octafluoropentanol (OFP), are frequently used as co-solvents in protein chemistry to induce or stabilize secondary structures, particularly α-helices.[2][3] These solvents are thought to promote the formation of intramolecular hydrogen bonds, characteristic of secondary structures, by displacing the hydration shell of the protein and creating a lower dielectric environment.[4] This application note provides a detailed overview and protocols for utilizing CD spectroscopy to analyze protein conformation in the presence of this compound, with comparative data from the more extensively studied 2,2,2-trifluoroethanol.
Principles of Fluorinated Alcohol-Induced Conformational Changes
Fluorinated alcohols influence protein conformation primarily by altering the solvent environment. The prevailing theory suggests that these alcohols disrupt the water molecules solvating the peptide backbone. This desolvation promotes the formation of intramolecular hydrogen bonds between the carbonyl and amide groups of the peptide backbone, which are the fundamental interactions that define secondary structures like α-helices and β-sheets.
At low concentrations, fluorinated alcohols can stabilize existing secondary and tertiary structures. However, at higher concentrations, they tend to disrupt tertiary contacts while promoting the formation of helical structures, even in proteins that are predominantly β-sheet in their native state.[5] This property is particularly useful for studying protein folding intermediates and assessing the intrinsic helical propensity of different peptide sequences.
The mechanism of this induction is believed to involve the clustering of fluorinated alcohol molecules around the protein, creating a hydrophobic and low-dielectric microenvironment that favors helix formation.[2]
Application: Utilizing this compound in Protein Conformational Studies
While 2,2,2-trifluoroethanol (TFE) is the most commonly used fluorinated alcohol for inducing α-helical structures, this compound (OFP) presents an alternative with different physicochemical properties. A key consideration for OFP is its insolubility in water, which necessitates the use of co-solvents or emulsion systems for biological applications. This property might be advantageous for studying membrane proteins or for inducing conformational changes under specific non-aqueous conditions.
Due to the limited published data on OFP in protein CD studies, the following protocols are based on established procedures for TFE and can be adapted for exploratory work with OFP. Researchers should be aware that optimization of solvent conditions will be critical.
Experimental Protocols
Materials and Reagents
-
Protein Sample: Purified to >95% homogeneity.
-
Buffer: A suitable buffer with low UV absorbance below 200 nm (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high chloride concentrations.
-
Fluorinated Alcohols:
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade.
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP), high purity.
-
-
CD Spectrometer: Capable of measurements in the far-UV region (190-260 nm).
-
Quartz Cuvettes: 1 mm path length is recommended for far-UV CD.
Sample Preparation
-
Protein Stock Solution: Prepare a concentrated stock solution of the protein in the chosen buffer. The final protein concentration for CD analysis should be in the range of 0.1-0.2 mg/mL.
-
Fluorinated Alcohol Solutions: Prepare a series of dilutions of the fluorinated alcohol (e.g., TFE or a suitable solvent system for OFP) in the buffer. Common concentrations for TFE range from 10% to 90% (v/v).
-
Sample Incubation: Mix the protein stock solution with the fluorinated alcohol solutions to achieve the desired final protein and alcohol concentrations. Incubate the samples at a controlled temperature for a specified time (e.g., 30 minutes at 25°C) to allow for conformational changes to equilibrate.
Circular Dichroism Spectroscopy Protocol
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.
-
Set the instrument parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Response time: 2 s
-
Accumulations: 3-5 scans for each sample to improve the signal-to-noise ratio.
-
-
-
Blank Measurement: Record the spectrum of the buffer containing the corresponding concentration of the fluorinated alcohol without the protein. This will serve as the baseline.
-
Sample Measurement: Record the CD spectrum of each protein sample.
-
Data Processing:
-
Average the multiple scans for each sample.
-
Subtract the corresponding blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight of the protein (molecular weight / number of amino acids)
-
c is the protein concentration in mg/mL
-
l is the path length of the cuvette in cm.
-
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectra.
Data Presentation
The following table provides a representative example of the effect of increasing concentrations of TFE on the secondary structure of a model peptide, as determined by CD spectroscopy. Similar tables should be generated when investigating the effects of OFP.
| TFE Concentration (v/v) | Mean Residue Ellipticity at 222 nm (deg cm² dmol⁻¹) | α-Helical Content (%) | β-Sheet Content (%) | Random Coil Content (%) |
| 0% | -2,500 | 5 | 30 | 65 |
| 20% | -10,000 | 30 | 15 | 55 |
| 40% | -18,000 | 55 | 5 | 40 |
| 60% | -25,000 | 75 | 2 | 23 |
| 80% | -30,000 | 90 | 1 | 9 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for analyzing protein conformation in fluorinated alcohols using circular dichroism.
Caption: Workflow for CD analysis of protein conformation.
Mechanism of Fluorinated Alcohol Action
This diagram illustrates the proposed mechanism by which fluorinated alcohols induce conformational changes in proteins.
Caption: Mechanism of fluorinated alcohol-induced protein folding.
Conclusion
Circular dichroism spectroscopy is an invaluable tool for probing the conformational changes in proteins induced by fluorinated alcohols. While TFE is a well-established co-solvent for these studies, the less-characterized this compound offers potential for investigating protein structure in unique solvent environments. The protocols and principles outlined in this application note provide a framework for researchers to explore the effects of these powerful co-solvents on protein conformation, stability, and folding. Careful optimization of experimental conditions and rigorous data analysis are essential for obtaining high-quality, interpretable results.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-helix Formation in Melittin and β-lactoglobulin A Induced by Fluorinated Dialcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoroethanol-induced conformational transitions of proteins: insights gained from the differences between alpha-lactalbumin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Working with 2,2,3,3,4,4,5,5-Octafluoropentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3,3,4,4,5,5-octafluoropentanol (OFP).
Frequently Asked Questions (FAQs)
1. What is 2,2,3,3,4,4,5,5-octafluoropentanol (OFP)?
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol with the molecular formula C5H4F8O.[1][2] Its highly fluorinated structure gives it unique properties, such as high polarity and strong hydrogen bonding ability, making it useful in various chemical applications.[1]
2. What are the primary applications of OFP in research?
OFP is commonly used as a cosurfactant in the synthesis of nanoparticles, such as silver, silver iodide, and Ag2S nanocrystals.[1][3][4] Its properties are also valuable in the development of advanced materials, coatings, and sealants, and it can be used as a solvent in pharmaceutical and agrochemical synthesis.[5]
3. What are the main safety hazards associated with OFP?
OFP is considered a combustible liquid and can cause skin and serious eye irritation.[4][6][7] It may also cause respiratory irritation upon inhalation.[4][6][8] It is important to handle OFP in a well-ventilated area and wear appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator.[8]
4. How should I store OFP?
OFP should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[8] It is incompatible with oxidizing agents and air, so storage under an inert gas is recommended.[4]
5. Is OFP soluble in water?
No, OFP is insoluble in water.[1][4] However, it is soluble in many organic solvents.[2]
Troubleshooting Guides
Issue 1: Poor yield or incomplete reaction in nanoparticle synthesis.
-
Possible Cause: Impure reagents or solvents.
-
Solution: Ensure all reagents and solvents are of high purity. Distill solvents if necessary.[9]
-
-
Possible Cause: Incorrect reaction temperature.
-
Solution: Monitor and maintain the reaction temperature as specified in the protocol. Small fluctuations can significantly impact the reaction outcome.[9]
-
-
Possible Cause: Inefficient mixing.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction to ensure homogeneity.[9]
-
-
Possible Cause: Inaccurate reagent concentration.
-
Solution: Double-check all calculations and ensure precise measurement of all reagents.[10]
-
Issue 2: Difficulty in reproducing a previously successful experiment.
-
Possible Cause: Variation in reaction scale.
-
Solution: Attempt to replicate the experiment on the exact same scale as the original successful procedure.[9]
-
-
Possible Cause: Unreported variations in the original procedure.
-
Solution: Systematically vary key parameters such as reagent addition rate, and reaction time, while carefully monitoring the reaction progress.[9]
-
-
Possible Cause: Degradation of OFP or other reagents.
-
Solution: Use fresh OFP and other reagents. Ensure they have been stored under the recommended conditions.
-
Issue 3: Unexpected side products are observed.
-
Possible Cause: OFP reacting with other components in the reaction mixture.
-
Solution: Although generally inert, the alcohol group of OFP can undergo reactions. Review the compatibility of all reagents. Consider protecting the alcohol group if necessary for your specific synthesis.
-
-
Possible Cause: Contamination of glassware.
-
Solution: Ensure all glassware is scrupulously clean and dry before use.[10]
-
Quantitative Data
Physical and Chemical Properties of 2,2,3,3,4,4,5,5-Octafluoropentanol
| Property | Value | Reference |
| Molecular Formula | C5H4F8O | [1][8] |
| Molecular Weight | 232.07 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][3] |
| Density | 1.667 g/mL at 25 °C | [1] |
| Boiling Point | 141-142 °C | [1][3] |
| Melting Point | < -50 °C | [1] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.318 | [1] |
| Water Solubility | Insoluble | [1][4] |
Safety and Handling Data
| Hazard | GHS Classification | Precautionary Statements |
| Flammability | Combustible liquid (Category 4) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11] |
| Skin Irritation | Causes skin irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[4][6] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] |
| Respiratory Irritation | May cause respiratory irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6][8] |
Experimental Protocols & Workflows
A general workflow for troubleshooting a chemical reaction involving OFP is presented below. This logical process can help identify the root cause of an experimental failure.
Caption: A logical workflow for troubleshooting failed reactions.
Below is a simplified experimental workflow for the synthesis of nanoparticles using OFP as a cosurfactant. This can be used as a basis for identifying potential problem areas in your specific protocol.
Caption: A typical workflow for synthesizing nanoparticles.
References
- 1. Cas 355-80-6,2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | 355-80-6 [chemicalbook.com]
- 4. fishersci.ca [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
methods for removing residual octafluoropentanol from reaction mixtures
Welcome to the technical support center for the effective removal of residual 2,2,3,3,4,4,5,5-octafluoropentan-1-ol from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove octafluoropentanol from my reaction mixture?
A1: this compound has a relatively high boiling point (approximately 140-142 °C) and is a fluorinated alcohol. These properties can make its removal by standard laboratory techniques like simple distillation or aqueous extraction less effective compared to more volatile or less polar solvents. Its unique solubility profile can also lead to challenges in finding a suitable extraction solvent that is immiscible with the reaction solvent but effectively partitions the this compound.
Q2: What are the primary methods for removing residual this compound?
A2: The most common and effective methods for removing residual this compound include:
-
Distillation: Particularly vacuum distillation to lower the boiling point.
-
Liquid-Liquid Extraction: Using a suitable solvent system to partition the this compound into a separate phase.
-
Chromatography: Including standard flash chromatography and specialized techniques like fluorous solid-phase extraction (F-SPE).
-
Scavenger Resins: Employing solid-supported reagents to selectively bind and remove the alcohol.
Q3: Can I use a simple aqueous wash to remove this compound?
A3: While this compound has some water solubility due to its alcohol functional group, a simple aqueous wash is often insufficient for complete removal, especially if it is present in significant quantities or if your product has some water solubility. Multiple extractions with water or brine may improve removal, but other methods are generally more effective for achieving high purity.[1][2]
Q4: Are there any safety concerns I should be aware of when working with this compound?
A4: Yes, it is important to handle this compound in a well-ventilated fume hood. It can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for detailed safety information and handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides
Method 1: Vacuum Distillation
Issue: Incomplete removal of this compound even under vacuum.
| Possible Cause | Troubleshooting Step |
| Insufficient Vacuum | Ensure your vacuum pump is pulling a sufficiently low pressure. A pressure of <10 mmHg is recommended to significantly lower the boiling point. Check for leaks in your distillation setup. |
| Inadequate Heating | The heating bath temperature may be too low. Gradually increase the temperature, but be mindful of the thermal stability of your product. |
| Azeotrope Formation | This compound may form an azeotrope with other components in the reaction mixture, making separation by distillation difficult. Consider adding a co-solvent (azeotropic distillation) that can form a lower-boiling azeotrope with this compound, which can then be more easily removed. Toluene is a common co-solvent for removing residual alcohols.[3][4] |
| High Concentration | If the initial concentration of this compound is very high, a single distillation may not be sufficient. Consider a preliminary bulk removal step, such as a rough extraction, before distillation. |
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the reaction mixture in the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Once the desired vacuum is reached, begin heating the distillation flask using a heating mantle or oil bath.
-
Collection: Collect the distilled this compound in a receiving flask cooled with an ice bath to improve condensation efficiency.
-
Completion: Continue the distillation until no more solvent is collected.
-
Analysis: Analyze the remaining product for residual this compound using a suitable analytical technique (e.g., GC-MS, ¹⁹F NMR).[5]
Method 2: Liquid-Liquid Extraction
Issue: Formation of a stable emulsion during extraction.
| Possible Cause | Troubleshooting Step |
| Vigorous Shaking | Reduce the intensity of shaking. Gently invert the separatory funnel several times instead of vigorous shaking.[1][2] |
| Similar Densities | The densities of the aqueous and organic phases may be too similar. Try adding brine (saturated NaCl solution) to the aqueous layer to increase its density and help break the emulsion. |
| Presence of Surfactants | Impurities in the reaction mixture may be acting as surfactants. Add a small amount of a different organic solvent with a significantly different polarity to disrupt the emulsion. |
| Filtration | Filter the emulsified layer through a pad of Celite or glass wool. |
Issue: Poor partitioning of this compound into the extraction solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The chosen extraction solvent may not have a high enough affinity for this compound. Fluorinated solvents like perfluorohexanes (FC-72) or hydrofluoroethers (HFEs) will have a high affinity for this compound.[6] Alternatively, a non-polar organic solvent like hexane (B92381) or heptane (B126788) can be effective. |
| Insufficient Extractions | A single extraction may not be sufficient. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of the extraction solvent for more efficient removal.[1] |
| pH of Aqueous Phase | The pH of the aqueous phase can influence the solubility of this compound. Adjusting the pH may alter its partitioning behavior, although the effect is generally less pronounced for alcohols compared to acidic or basic compounds. |
Experimental Protocol: Liquid-Liquid Extraction
-
Solvent Selection: Choose an appropriate extraction solvent that is immiscible with your reaction solvent and has a good partition coefficient for this compound.
-
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the chosen extraction solvent.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower layer.
-
Repeat the extraction on the original layer with fresh extraction solvent two more times.
-
Combine the extraction layers containing the this compound for proper disposal.
-
Wash the product-containing layer with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2][7]
-
Method 3: Fluorous Solid-Phase Extraction (F-SPE)
Issue: Product co-elutes with this compound.
| Possible Cause | Troubleshooting Step |
| Product is also "fluorous" | If your product has a significant fluorine content, it may also be retained on the fluorous silica (B1680970) gel. In this case, F-SPE may not be a suitable method unless there is a significant difference in the "fluorophilicity" between your product and this compound. |
| Improper Elution Solvents | The polarity of the elution solvents needs to be optimized. Use a more polar, "fluorophobic" solvent (e.g., 80:20 methanol (B129727)/water) to elute your non-fluorous product first, while the this compound remains on the column. Then, a more "fluorophilic" solvent (e.g., methanol or acetone) can be used to wash the this compound off the column.[8][9] |
| Overloading the Cartridge | The amount of crude material loaded onto the F-SPE cartridge may have exceeded its capacity. Use a larger cartridge or reduce the amount of material being purified. |
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Selection: Choose a fluorous silica gel cartridge with an appropriate bed weight for the scale of your reaction.
-
Cartridge Conditioning: Condition the cartridge by washing with a "fluorophilic" solvent (e.g., methanol) followed by a "fluorophobic" solvent (e.g., 80:20 methanol/water).[9]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the "fluorophobic" mobile phase and load it onto the conditioned cartridge.
-
Elution of Non-Fluorous Product: Elute the desired non-fluorous product using the "fluorophobic" solvent. Collect the fractions and monitor by TLC or another appropriate analytical method.
-
Elution of this compound: Once the product has been fully eluted, wash the cartridge with a "fluorophilic" solvent to remove the retained this compound.
-
Product Isolation: Combine the fractions containing the purified product and remove the solvent under reduced pressure.
Method 4: Scavenger Resins
Issue: Scavenger resin is not effectively removing this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Resin Type | The functional group on the scavenger resin may not have a strong affinity for the hydroxyl group of this compound. Resins functionalized with isocyanates or other electrophilic groups that react with alcohols are potential candidates.[10][11] |
| Insufficient Resin | The amount of scavenger resin used may be insufficient to remove all of the residual this compound. Increase the molar equivalents of the resin relative to the amount of this compound. |
| Reaction Conditions | The reaction time or temperature may not be optimal for the scavenging reaction. Allow the resin to stir with the reaction mixture for a longer period or gently heat the mixture if the product is thermally stable. |
| Solvent Incompatibility | The reaction solvent may be interfering with the scavenging process. Ensure the solvent is compatible with the chosen scavenger resin. |
Experimental Protocol: Scavenger Resin
-
Resin Selection: Choose a scavenger resin with a functional group that is reactive towards alcohols (e.g., isocyanate-functionalized resin).
-
Procedure:
-
To the reaction mixture, add the scavenger resin (typically 2-5 equivalents relative to the amount of this compound to be removed).
-
Stir the mixture at room temperature for several hours or overnight. The progress of the scavenging can be monitored by TLC or GC-MS.
-
Once the removal is complete, filter off the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[12][13]
-
Quantitative Data Summary
The following table provides a hypothetical comparison of the efficiency of different removal methods for this compound. Actual results will vary depending on the specific reaction conditions and the nature of the product.
| Method | Typical Purity Achieved | Typical Recovery of Product | Advantages | Disadvantages |
| Vacuum Distillation | >95% | >90% | Good for large scales; recovers the solvent. | Requires high vacuum and potentially high temperatures; may not be suitable for thermally sensitive compounds. |
| Liquid-Liquid Extraction | 90-98% | 85-95% | Simple and rapid for initial cleanup. | Can be labor-intensive; may lead to emulsions; requires large volumes of solvent. |
| Fluorous SPE | >99% | >90% | High selectivity for fluorinated compounds; excellent for high purity. | Requires specialized fluorous silica gel; may not be suitable if the product is also fluorinated. |
| Scavenger Resins | >98% | >95% | High selectivity; simple filtration workup. | Requires specific resin selection; can be expensive; may require longer reaction times. |
Visualizations
Experimental Workflow for this compound Removal
Caption: Decision workflow for selecting a method to remove this compound.
Logical Relationship for Troubleshooting Emulsion in Liquid-Liquid Extraction
Caption: Step-by-step guide to resolving emulsions in liquid-liquid extraction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. US5275702A - Distillation method of separating organic solvents - Google Patents [patents.google.com]
- 5. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. youtube.com [youtube.com]
- 8. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. Combichem scavenging [pubsapp.acs.org]
- 12. Scavenger resin - Wikipedia [en.wikipedia.org]
- 13. canftech.com [canftech.com]
Technical Support Center: Optimizing Reactions in Highly Fluorinated Alcohols
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly fluorinated alcohols, such as octafluoropentanol and its more commonly used analogue, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). Due to the prevalence of HFIP in the scientific literature, the following information is primarily based on experiences with HFIP but is broadly applicable to other highly fluorinated alcohols owing to their similar and unique solvent properties.[1][2][3] These solvents are recognized for their ability to significantly enhance reaction rates and influence selectivity due to their strong hydrogen-bonding capabilities, high polarity, and low nucleophilicity.[2][3]
Frequently Asked Questions (FAQs)
1. Why is my reaction significantly faster in HFIP compared to other solvents?
Highly fluorinated alcohols like HFIP are exceptional hydrogen bond donors.[3] This property allows them to stabilize charged intermediates and transition states, thereby lowering the activation energy of the reaction.[3] The strong polarization of the O-H bond, due to the electron-withdrawing trifluoromethyl groups, makes the hydrogen atom highly acidic, leading to potent solvation effects that are not observed in conventional alcoholic solvents.
2. Can HFIP act as a catalyst in my reaction?
While not a catalyst in the traditional sense of being regenerated in a catalytic cycle, HFIP can act as a promoter or co-catalyst. Its high acidity (pKa ≈ 9.3) allows it to protonate substrates, activating them towards nucleophilic attack.[4] In some cases, HFIP can eliminate the need for an external acid catalyst, leading to milder reaction conditions.[5][6] It can also work in synergy with Lewis and Brønsted acids to enhance their catalytic activity.[7]
3. My catalyst appears to be unstable or decomposes in HFIP. What could be the cause?
Although HFIP is generally considered a stable and non-coordinating solvent, its high acidity can lead to the degradation of sensitive catalysts, particularly those with acid-labile ligands.[5] Additionally, impurities in the HFIP, such as trace amounts of hydrofluoric acid (HF), can contribute to catalyst decomposition. It is crucial to use high-purity HFIP and consider the acid sensitivity of your catalytic system.
4. I am observing unexpected side products in my reaction. Could the solvent be involved?
Yes, while HFIP has low nucleophilicity, it can participate in reactions under certain conditions, especially at elevated temperatures or with highly reactive electrophiles.[8] Furthermore, its ability to promote ionization can lead to alternative reaction pathways, such as rearrangements or eliminations, that are not favored in less polar solvents.
5. How can I effectively remove HFIP after my reaction is complete?
HFIP has a relatively low boiling point (58.2 °C) and can be removed by rotary evaporation.[4] However, due to its strong hydrogen-bonding ability, it can form azeotropes or be difficult to remove from polar products. In such cases, co-evaporation with a less polar solvent like toluene (B28343) or washing the organic extract with a large volume of water can be effective.
Troubleshooting Guide
This guide addresses common issues encountered during reactions in highly fluorinated alcohols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Catalyst Activity: The catalyst may be inhibited or deactivated by the acidic nature of HFIP. 2. Poor Solubility: While HFIP is a good solvent for many organic compounds, some reagents may have limited solubility.[3] 3. Inadequate Temperature: The reaction may require higher thermal energy to overcome the activation barrier. | 1. Catalyst Screening: Test different catalysts, including those known to be stable in acidic media. Consider using a higher catalyst loading. 2. Solubility Check: Ensure all reagents are fully dissolved at the reaction temperature. If not, consider using a co-solvent, but be aware that this may alter the unique properties of HFIP.[5] 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Poor Selectivity (e.g., regio- or stereoselectivity) | 1. Solvent-Induced Pathway: The strong hydrogen-bonding network of HFIP can influence the transition state geometry, favoring different isomers.[9] 2. Catalyst Modification: The solvent can interact with the catalyst, altering its steric and electronic properties.[9] | 1. Additive Screening: The addition of small amounts of additives (e.g., salts, bases) can sometimes modulate the solvent's effect on selectivity. 2. Ligand Modification: For metal-catalyzed reactions, modifying the ligand on the metal center can help tune selectivity in the HFIP environment. |
| Product Decomposition | 1. Acid-Sensitivity of Product: The acidic nature of HFIP may be causing the degradation of an acid-labile product. 2. Prolonged Reaction Time/High Temperature: Extended reaction times or elevated temperatures can lead to product decomposition. | 1. Reaction Quenching: As soon as the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). 2. Optimization of Reaction Time and Temperature: Determine the optimal conditions to maximize product yield while minimizing decomposition. |
| Difficulty in Product Isolation/Purification | 1. Residual HFIP: Strong interactions between the product and HFIP can make complete solvent removal challenging. 2. Emulsion during Workup: The properties of HFIP can sometimes lead to the formation of stable emulsions during aqueous workup. | 1. Azeotropic Removal: Use a co-solvent like toluene during rotary evaporation. 2. Modified Workup: Use brine washes to break emulsions. Alternatively, filtering the organic layer through a pad of celite or sodium sulfate (B86663) can be effective. |
Experimental Protocols
General Protocol for a Trial Reaction in HFIP:
-
To a clean and dry reaction vessel equipped with a magnetic stir bar, add the catalyst and any solid reagents.
-
Purge the vessel with an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
-
Add the required volume of high-purity HFIP via syringe.
-
Stir the mixture to ensure complete dissolution of the solids.
-
Add any liquid reagents via syringe.
-
Heat the reaction to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction if necessary (e.g., with a basic aqueous solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with water and/or brine to remove residual HFIP and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Visualizations
Caption: A generalized experimental workflow for conducting a chemical reaction in HFIP.
Caption: A decision tree for troubleshooting common issues in HFIP-mediated reactions.
References
- 1. Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. HFIP in Organic Synthesis – Department of Chemistry [chem.unc.edu]
- 3. nbinno.com [nbinno.com]
- 4. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 5. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
managing viscosity and freezing point of octafluoropentanol in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity and freezing point of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol that I should be aware of?
A1: 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is a fluorinated alcohol with a unique combination of properties. Its high density and variable viscosity are the most critical parameters to manage in the lab. Notably, its freezing point is extremely low, which simplifies handling in most experimental conditions.
Q2: Will I encounter issues with 2,2,3,3,4,4,5,5-octafluoro-1-pentanol freezing during my experiments?
A2: It is highly unlikely. The melting point of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is below -50°C.[1] Therefore, for standard laboratory procedures, including those requiring refrigeration, freezing is not a concern.
Q3: The viscosity of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol seems to be a challenge. How does it change with temperature?
A3: The viscosity of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is temperature-dependent, decreasing as the temperature increases. This is a critical factor to consider when developing experimental protocols. For specific values, please refer to the data table in the "Quantitative Data Summary" section.
Q4: Can I use co-solvents to reduce the viscosity of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol?
A4: Yes, co-solvents can be an effective strategy. Due to its fluorinated nature, the choice of co-solvent is important for miscibility. Solvents like methanol (B129727) and ethanol (B145695) are miscible with octafluoropentanol. The addition of a less viscous, miscible co-solvent will result in a solution with a lower overall viscosity. However, the impact on your specific application or reaction chemistry must be evaluated.
Q5: Are there any additives that can modify the viscosity of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol?
A5: While the primary approach to modifying viscosity is through temperature control or the use of co-solvents, certain fluorinated additives may be compatible. However, their effect on the viscosity of this compound is not extensively documented in readily available literature and would likely require empirical testing for your specific application.
Quantitative Data Summary
The physical properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are summarized below for easy reference.
Physical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Property | Value | Source |
| Molecular Formula | C₅H₄F₈O | [2] |
| Molecular Weight | 232.07 g/mol | [2][3] |
| Density at 25°C | 1.667 g/mL | [1][4][5] |
| Boiling Point | 141-142 °C | [1][4][5] |
| Melting Point | < -50 °C | [1] |
| Water Solubility | Insoluble | [1] |
Viscosity of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol at Different Temperatures
The viscosity of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol was measured at various temperatures in the study by Zhang et al. (2016). The experimental data were correlated using a Vogel–Tammann–Fulcher (VTF) type equation.
| Temperature (K) | Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 295.65 | 22.5 | 8.83 |
| 303.15 | 30.0 | 6.53 |
| 313.15 | 40.0 | 4.68 |
| 323.15 | 50.0 | 3.45 |
| 333.15 | 60.0 | 2.62 |
Data extracted and compiled from the findings of Lianzheng Zhang, Dongmei Xu, Jun Gao, Chunlu Li, Measurements and correlations of density, viscosity, and vapour-liquid equilibrium for fluoro alcohols, The Journal of Chemical Thermodynamics, Volume 101, 2016, Pages 242-249, ISSN 0021-9614.
Troubleshooting Guides
Issue: Inaccurate Pipetting and Dispensing due to High Viscosity
Symptoms:
-
Inconsistent volumes aspirated or dispensed.
-
Liquid clinging to the inside of the pipette tip.
-
Formation of air bubbles during aspiration.
-
Slow aspiration and dispensing.
Solutions:
-
Reverse Pipetting: This is a highly recommended technique for viscous liquids.[6]
-
Depress the plunger to the second stop.
-
Aspirate the liquid into the tip.
-
Dispense by depressing the plunger to the first stop. This leaves a small amount of liquid in the tip, which is the volume that would have otherwise coated the inside of the tip.
-
-
Use Wide-Bore or Low-Retention Pipette Tips: Wide-bore tips reduce the shear forces on the liquid, making it easier to aspirate and dispense. Low-retention tips have a hydrophobic inner surface that minimizes the amount of liquid that clings to the tip.
-
Slow and Consistent Pipetting Speed: Avoid rapid plunger movements. A slow and steady aspiration and dispensing speed will improve accuracy.[7]
-
Positive Displacement Pipettes: For highly accurate dispensing of viscous liquids, consider using a positive displacement pipette. These instruments use a piston that comes into direct contact with the liquid, eliminating the air cushion that can be a source of error in standard air displacement pipettes.
-
Pre-wetting the Tip: Aspirate and dispense the liquid back into the source container two to three times before taking the final measurement. This equilibrates the temperature and coats the inside of the tip, which can improve accuracy for subsequent aspirations.[6]
-
Temperature Control: If possible, gently warming the this compound will decrease its viscosity and make it easier to handle. Ensure that any temperature changes are compatible with your experimental protocol.
Issue: Challenges with Mixing and Dissolving Other Substances
Symptoms:
-
Difficulty in achieving a homogeneous solution.
-
Solutes taking a long time to dissolve.
-
Formation of gradients within the solution.
Solutions:
-
Mechanical Stirring: Use a magnetic stirrer or overhead stirrer to ensure thorough mixing. The viscosity of this compound may require more vigorous or prolonged stirring than less viscous solvents.
-
Sonication: A sonication bath can be effective in dissolving solids and creating a homogeneous mixture, especially for small volumes.
-
Co-solvent Addition: Introduce a miscible, less viscous co-solvent such as methanol or ethanol. This will reduce the overall viscosity of the solution, facilitating more rapid mixing and dissolution. Always verify that the co-solvent does not interfere with your downstream applications.
-
Temperature Adjustment: Gently warming the mixture (if appropriate for your solutes) can lower the viscosity and increase the rate of dissolution.
Experimental Protocols
Protocol 1: Accurate Pipetting of this compound using Reverse Pipetting
Objective: To accurately dispense a specific volume of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
Materials:
-
Air displacement pipette with appropriate volume range.
-
Wide-bore or low-retention pipette tips.
-
2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
-
Source and destination containers.
Methodology:
-
Set the desired volume on the pipette.
-
Attach a new, appropriate pipette tip.
-
Depress the pipette plunger completely to the second stop (the blowout position).
-
Immerse the pipette tip just below the surface of the this compound in the source container.
-
Slowly and smoothly release the plunger to its resting position to aspirate the liquid.
-
Withdraw the tip from the liquid.
-
Dispense the liquid into the destination container by depressing the plunger to the first stop.
-
A small amount of liquid will remain in the tip; this is expected. Do not dispense this remaining liquid.
-
Properly eject the used pipette tip.
Protocol 2: Preparation of a Solution with a Co-solvent to Reduce Viscosity
Objective: To prepare a solution of a compound in a mixture of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol and a co-solvent to achieve a lower viscosity for easier handling.
Materials:
-
2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
-
Miscible co-solvent (e.g., methanol, ethanol).
-
Solute to be dissolved.
-
Volumetric flasks.
-
Magnetic stirrer and stir bar.
Methodology:
-
Determine the desired final concentration of the solute and the desired ratio of this compound to the co-solvent.
-
Accurately weigh the required amount of the solute and place it in a volumetric flask.
-
Add the required volume of the co-solvent to the flask and mix to dissolve the solute, if it is more soluble in the co-solvent.
-
Add the required volume of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol to the flask.
-
Bring the solution to the final volume with the appropriate solvent if necessary.
-
Add a magnetic stir bar and stir the solution until it is homogeneous.
Visualizations
Caption: Workflow for accurate handling of viscous this compound.
References
- 1. Cas 355-80-6,2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | lookchem [lookchem.com]
- 2. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol [drugfuture.com]
- 3. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol 98 355-80-6 [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. abyntek.com [abyntek.com]
Technical Support Center: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP)
Welcome to the technical support center for 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP). This resource is designed for researchers, scientists, and drug development professionals to help prevent, identify, and troubleshoot side reactions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of octafluoropentanol that make it a useful solvent?
A1: this compound (OFP) is a highly polar, protic solvent with very low nucleophilicity.[1] Its unique properties stem from the strong electron-withdrawing effects of its eight fluorine atoms. This combination makes it an excellent medium for reactions requiring high polarity to dissolve substrates and stabilize intermediates, while minimizing the risk of the solvent itself participating in unwanted nucleophilic side reactions.[1][2]
Table 1: Physicochemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Property | Value | Reference |
| CAS Number | 355-80-6 | [2][3] |
| Molecular Formula | C₅H₄F₈O | [2][3] |
| Molecular Weight | 232.07 g/mol | [2][4] |
| Boiling Point | 141-142 °C | [2] |
| Density | 1.667 g/mL at 25 °C | [2] |
| pKa | 12.91 (Predicted) | [2] |
| Appearance | Colorless liquid | [2][5] |
Troubleshooting Guides
Issue 1: Low Yield and Presence of an Unexpected Ester Byproduct
Q2: My reaction yield is low, and I've identified an ester byproduct formed between my carboxylic acid starting material and this compound. Why did this happen and how can I prevent it?
A2: Although OFP has low nucleophilicity, it can still react with highly reactive electrophiles.[1] This side reaction is common in peptide synthesis or esterifications where a carboxylic acid is "over-activated".[6] The highly reactive intermediate, intended to react with another nucleophile (like an amine), can be attacked by the solvent, OFP, instead.
Prevention Strategies:
-
Optimize Coupling Reagent Stoichiometry: Use the minimum effective amount of your activating agent (e.g., carbodiimide) to avoid creating an overly reactive intermediate. Start with 1.0 to 1.1 equivalents.
-
Control Temperature: Run the activation step at a lower temperature (e.g., 0 °C) before adding your primary nucleophile to moderate the reactivity.
-
Order of Addition: Add the activating agent to the carboxylic acid last, after all other reagents (except the primary nucleophile) are present and mixed. This minimizes the time the activated species exists before the desired reaction can occur.[7]
Diagram 1: Troubleshooting Low Yield due to Ester Byproduct
Caption: Troubleshooting workflow for ester side-product formation.
Issue 2: Presence of Elimination Byproducts
Q3: My reaction is generating alkene byproducts from an alcohol starting material. I thought fluorinated alcohols were supposed to minimize side reactions?
A3: While OFP itself is generally non-reactive, it is often used in reaction systems that contain strong acids or bases, which can promote elimination reactions (E1 or E2 pathways), especially at elevated temperatures.[8] The stability of your substrate under the overall reaction conditions is critical.
Prevention Strategies:
-
Use Non-Basic or Neutral Conditions: If possible, select reagents that do not require strongly basic or acidic conditions to proceed.[8]
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than the desired substitution reaction. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can significantly favor the desired product.[8]
-
Choose a Milder Reagent: Investigate alternative reagents known to minimize elimination. For example, in deoxyfluorination, reagents like PyFluor are known to produce fewer elimination side products compared to older reagents.[9]
Table 2: Common Side Reactions and Prevention Strategies
| Side Reaction | Potential Cause | Prevention Strategy | Key Analytical ID Method |
| Esterification with OFP | Over-activation of a carboxylic acid. | Reduce stoichiometry of activating agent; lower reaction temperature. | LC-MS, ¹H NMR, ¹⁹F NMR |
| Elimination | Strongly acidic/basic conditions; high temperature. | Use milder reagents; lower reaction temperature. | GC-MS, ¹H NMR |
| Decomposition | Reaction temperature exceeds thermal stability. | Maintain strict temperature control; ensure inert atmosphere. | GC-MS for volatile fragments |
| Hydrolysis | Presence of water in reagents or solvent. | Use anhydrous grade OFP and solvents; dry all glassware; run under inert gas. | LC-MS to identify hydrolyzed product |
Experimental Protocols
Protocol 1: General Experimental Setup to Minimize Side Reactions
This protocol provides a general workflow for setting up a reaction using OFP as a solvent while minimizing common side reactions like hydrolysis and thermal decomposition.
-
Glassware Preparation: Oven-dry all glassware (120 °C) for at least 4 hours and allow it to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the glassware and purge the system with a dry, inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[7][8]
-
Reagent Addition:
-
Add any solid reagents to the reaction flask under a positive flow of inert gas.
-
Add anhydrous OFP and any other anhydrous co-solvents via syringe.
-
If the reaction needs to be cooled, place the flask in an appropriate cooling bath (e.g., ice-water for 0 °C).
-
-
Initiation: Begin stirring and add liquid reagents, especially activating agents or catalysts, dropwise via syringe. Maintain the desired temperature throughout the addition and for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS) to ensure the reaction goes to completion without significant byproduct formation.[7]
Diagram 2: Experimental Workflow for Minimizing Side Reactions
Caption: Workflow for reaction setup using this compound.
Protocol 2: Recommended HPLC Method for Detecting Ester Side Products
This protocol is a starting point for identifying non-volatile byproducts, such as the unwanted ester of OFP.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD) and a Mass Spectrometer (MS).[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection:
-
UV/DAD: Monitor at relevant wavelengths for your starting material and product (e.g., 214 nm, 254 nm).
-
MS: Use electrospray ionization (ESI) in positive and negative modes to identify the mass of the expected product and potential side products. The OFP-ester byproduct will have a mass corresponding to [Mass of Carboxylic Acid + 214.06].
-
Table 3: Common Analytical Techniques for Identification
| Technique | Abbreviation | Primary Use in OFP Reactions |
| High-Performance Liquid Chromatography | HPLC | Separation and quantification of non-volatile starting materials, products, and byproducts (e.g., esters).[10] |
| Gas Chromatography-Mass Spectrometry | GC-MS | Identification of volatile or semi-volatile impurities, residual solvents, and elimination byproducts.[10][11] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation of unknown byproducts. ¹⁹F NMR is particularly useful for tracking fluorine-containing species.[12] |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Combines separation with mass identification, ideal for confirming the identity of byproducts in complex mixtures.[12][13] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cas 355-80-6,2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | lookchem [lookchem.com]
- 3. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- [webbook.nist.gov]
- 4. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol - Hazardous Agents | Haz-Map [haz-map.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. env.go.jp [env.go.jp]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
improving the solubility of poorly soluble compounds in octafluoropentanol
Welcome to the technical support center for improving the solubility of poorly soluble compounds in 2,2,3,3,4,4,5,5-octafluoro-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is octafluoropentanol and why is it used as a solvent?
A1: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol with the molecular formula C5H4F8O.[1][2] It is recognized for its high polarity and strong hydrogen bonding capabilities, making it a versatile solvent.[1] Its unique properties allow it to dissolve a wide range of compounds, including some that are not soluble in common organic solvents.
Q2: What are the primary safety precautions when handling this compound?
A2: this compound should be handled with care in a well-ventilated area, preferably in a fume hood.[3][4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is essential.[4] Avoid contact with skin and eyes, and do not inhale vapors.[3] It is incompatible with strong oxidizing agents.[3] Store in a cool, dry place away from sources of ignition.[3]
Q3: What are the general strategies for improving the solubility of a poorly soluble compound in this compound?
A3: Several techniques can be employed to enhance the solubility of compounds that are difficult to dissolve. These methods, adapted for use with this compound, include:
-
Cosolvency: Introducing a miscible cosolvent to alter the polarity of the solvent system.
-
Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes with the compound.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate and solubilize the compound.
-
pH Adjustment: Modifying the apparent pH of the solution to ionize the compound, which can increase its solubility.[5][6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the dissolution of poorly soluble compounds in this compound.
Issue 1: The compound is not dissolving in pure this compound.
-
Possible Cause: The compound has very low intrinsic solubility in this compound.
-
Solution Workflow:
Caption: Workflow for addressing initial insolubility.
Issue 2: The compound precipitates out of the this compound solution over time.
-
Possible Cause: The solution was saturated or supersaturated, and the compound is crystallizing out.
-
Troubleshooting Steps:
-
Re-dissolve with Heat: Gently warm the solution while stirring to redissolve the precipitate. Allow to cool to room temperature slowly. If it remains in solution, the initial dissolution may have been incomplete.
-
Increase Solvent Volume: If the compound precipitates again upon cooling, the concentration may be too high. Add a small amount of this compound to decrease the concentration.
-
Consider a Stabilizer: If precipitation persists, the addition of a small amount of a stabilizing agent, such as a soluble polymer or a surfactant, may be necessary to inhibit crystallization.
-
Issue 3: The addition of a cosolvent does not improve solubility.
-
Possible Cause: The chosen cosolvent is not effectively altering the solvent properties to favor dissolution of the specific compound.
-
Logical Next Steps:
Caption: Decision process for ineffective cosolvents.
Data Presentation
The following tables summarize key physicochemical properties of this compound and provide an example of solubility enhancement using complexation in a related fluorinated solvent, hexafluoroisopropanol (HFIP), which has similar solvent characteristics.
Table 1: Physicochemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Property | Value |
| Molecular Formula | C5H4F8O |
| Molecular Weight | 232.07 g/mol [1][2] |
| Boiling Point | 141-142 °C[1] |
| Melting Point | < -50 °C[1] |
| Density | 1.667 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.318[1] |
| Water Solubility | Insoluble[1] |
| pKa | 12.91 ± 0.10 (Predicted)[1] |
Table 2: Example of Cyclodextrin (B1172386) Solubility in Hexafluoroisopropanol (HFIP) at Room Temperature *
| Cyclodextrin | Solubility in HFIP ( g/100 mL) |
| α-Cyclodextrin | 12.5 |
| β-Cyclodextrin | 34.0 |
| γ-Cyclodextrin | 7.5 |
| *Data for HFIP, a closely related fluorinated alcohol, is provided due to the limited availability of data for this compound. The high solubility of cyclodextrins in HFIP suggests a similar potential for complexation-based solubility enhancement in this compound. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol outlines a method to determine the approximate solubility of a compound in this compound.
-
Preparation: Add a pre-weighed excess amount of the solid compound to a known volume of this compound in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for analysis by a validated method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.
Protocol 2: Solubility Enhancement using a Cosolvent
-
Solvent Preparation: Prepare a series of this compound/cosolvent mixtures at different volume ratios (e.g., 90:10, 80:20, 50:50).
-
Solubility Determination: Follow the "General Procedure for Solubility Determination" (Protocol 1) for each solvent mixture.
-
Analysis: Compare the solubility values across the different solvent compositions to identify the optimal ratio for dissolution.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
This protocol is based on the known high solubility of cyclodextrins in the related solvent HFIP.
-
Cyclodextrin Solution Preparation: Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in this compound. The concentration will depend on the desired molar ratio with the compound.
-
Complexation: Add the poorly soluble compound to the cyclodextrin solution.
-
Equilibration: Agitate the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Solubility Determination: Follow steps 3 and 4 of the "General Procedure for Solubility Determination" (Protocol 1) to quantify the amount of dissolved compound.
Protocol 4: General Workflow for Preparing a Stock Solution
References
- 1. Cas 355-80-6,2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | lookchem [lookchem.com]
- 2. Octafluoro-1-pentanol | C5H4F8O | CID 216319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. csub.edu [csub.edu]
- 5. ajdhs.com [ajdhs.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Peptide & Protein Aggregation in Fluorinated Alcohols
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to peptide and protein aggregation in fluorinated alcohol solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated alcohols like TFE and HFIP used, and how do they cause aggregation?
A1: Fluorinated alcohols are widely used as co-solvents to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that might otherwise be unstructured in aqueous solutions.[1][2][3] They achieve this by displacing water from the peptide's surface, which provides a low dielectric environment that favors the formation of intra-peptide hydrogen bonds.[3][4]
However, this same mechanism can also promote aggregation. At certain concentrations, these solvents can enhance both hydrophobic and electrostatic interactions, leading to self-association.[1] Low concentrations (e.g., 1-10% v/v) can be particularly problematic, as they can induce partially folded, aggregation-prone intermediates without fully solvating the peptide.[2][5]
Q2: My peptide is completely insoluble in my TFE/water or HFIP/water mixture. What should I do?
A2: This is a common issue, especially with hydrophobic peptides. The recommended approach is to first dissolve the lyophilized peptide in a minimal amount of 100% TFE or HFIP, or another strong organic solvent like DMSO, to ensure it is fully monomeric.[6][7] Then, slowly and deliberately add this concentrated stock solution dropwise into your aqueous buffer while vigorously stirring or vortexing. This method prevents localized high concentrations of the peptide that can lead to immediate precipitation as the solvent polarity changes.[6]
Q3: My peptide dissolves in the fluorinated alcohol but precipitates when I add my aqueous buffer. How can I prevent this?
A3: This "crashing out" occurs due to a rapid change in solvent polarity that triggers hydrophobic collapse and aggregation. Here are several troubleshooting steps:
-
Slow Down the Addition: Ensure you are adding the peptide-organic solvent stock to the aqueous buffer very slowly, with vigorous mixing.[6]
-
Adjust Solvent Ratios: You may have exceeded the peptide's solubility limit in that specific mixed solvent system. Try preparing a new solution with a higher final concentration of the fluorinated alcohol.
-
Change the pH: Peptides are often least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can increase net charge, leading to greater electrostatic repulsion between molecules and reduced aggregation.[8]
-
Temperature Control: Some peptides are more soluble at lower temperatures. Try performing the dilution on ice.
Q4: At what concentration is TFE or HFIP most likely to cause aggregation?
A4: The relationship between fluorinated alcohol concentration and aggregation is non-linear and peptide-dependent. For many peptides, including amyloid-beta, low-to-intermediate concentrations are most problematic. Low concentrations of HFIP (1-5% v/v) can dramatically accelerate aggregation, while higher concentrations (>30%) tend to dissolve aggregates and stabilize monomeric helical structures.[5] Similarly, for some proteins, aggregation peaks around 15-25% TFE and decreases at higher concentrations.[2] It is crucial to perform a concentration-gradient experiment to determine the optimal solvent ratio for your specific peptide.
Q5: How can I detect and monitor aggregation in my samples?
A5: Several biophysical techniques can be used:
-
Visual Inspection: The simplest method is to look for cloudiness, turbidity, or visible precipitates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) indicates light scattering due to the presence of aggregates.[9]
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive method for detecting a wide range of aggregate sizes, from small oligomers to large particles, by measuring their hydrodynamic radius.[10][11]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, which are common in amyloid-like fibrils. This assay is excellent for monitoring the kinetics of fibril formation.[12][13][14]
Troubleshooting Workflows
A logical approach is critical when troubleshooting aggregation. The following diagrams outline systematic workflows for addressing solubility and aggregation issues.
Quantitative Data Summary
The effect of fluorinated alcohol concentration on peptide aggregation is highly dependent on the specific peptide sequence and the solution conditions (pH, ionic strength, temperature). The following tables summarize general trends and specific data points found in the literature.
Table 1: Effect of TFE/HFIP Concentration on Peptide/Protein State
| Fluorinated Alcohol | Concentration Range (v/v) | General Effect on Peptide/Protein State | References |
| TFE | 0-10% | Can induce partially folded, aggregation-prone intermediates. May promote formation of β-sheet-rich fibrils. | [1][2] |
| TFE | 10-30% | Often the range of maximal aggregation for many proteins. Correlates with the formation of helical intermediates that can be on-pathway to aggregation. | [2][15] |
| TFE | >30% | Tends to stabilize monomeric, highly α-helical structures and can disaggregate pre-formed fibrils. Acts more as a solubilizing or denaturing agent. | [1][2] |
| HFIP | 1-5% | Can dramatically accelerate aggregation kinetics for amyloidogenic peptides, reducing lag times from weeks to minutes. | [5] |
| HFIP | 5-25% | Can suppress amorphous aggregation in favor of ordered fibril formation. Optimal concentration for fibril formation is pH-dependent (e.g., ~5% at low pH, ~25% at neutral pH for some peptides). | [1] |
| HFIP | >30% | Strongly stabilizes α-helical structure and dissolves aggregates. HFIP is generally considered to have the highest solubilizing potential among common organic solvents for peptides. | [16] |
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Kinetics in TFE/HFIP
This protocol allows for the real-time monitoring of β-sheet-rich aggregate formation.
Materials:
-
Peptide/protein stock solution (in an appropriate solvent, e.g., 100% DMSO or HFIP)
-
Thioflavin T (ThT) stock solution (e.g., 1-2 mM in water, filtered)
-
Assay buffer (e.g., PBS, Tris)
-
Fluorinated alcohol (TFE or HFIP)
-
Black, clear-bottom 96-well microplate
-
Plate-reading fluorometer with excitation at ~440-450 nm and emission at ~480-490 nm.[12][17]
Procedure:
-
Prepare Reagent Master Mix: For each condition to be tested, prepare a master mix containing the final desired concentrations of buffer, ThT (typically 10-20 µM), and the specific concentration of TFE or HFIP.
-
Aliquot Master Mix: Add the master mix to the wells of the 96-well plate (e.g., 90 µL per well).
-
Initiate Aggregation: Add a small volume of the concentrated peptide/protein stock solution to each well to reach the desired final peptide concentration (e.g., add 10 µL of a 10x stock to the 90 µL of master mix). Mix thoroughly but gently by pipetting.
-
Incubate and Measure: Place the plate in the fluorometer, set to the desired incubation temperature (e.g., 37°C).[12]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (can be hours to days). Include orbital or linear shaking between reads if desired, as this can accelerate aggregation.
-
Data Analysis: Plot the fluorescence intensity versus time for each condition. The resulting curves can be analyzed for key kinetic parameters such as the lag time, elongation rate, and final plateau fluorescence, which correspond to the nucleation, growth, and saturation phases of aggregation, respectively.[8]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a method to assess the size distribution of particles in your sample, from monomers to large aggregates.
Materials:
-
Peptide/protein solution in the final TFE/HFIP-containing buffer
-
Low-volume DLS cuvette
-
DLS instrument
-
Syringe filters (e.g., 0.2 µm or smaller) to ensure buffer and sample are dust-free.[18]
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize as per the manufacturer's instructions.
-
Buffer Blank: Filter your exact assay buffer (containing the same TFE/HFIP concentration as your sample) through a 0.2 µm filter directly into a clean DLS cuvette. Measure the buffer as a blank to ensure it is free of dust or other contaminants. The count rate should be low and stable.[19]
-
Sample Preparation: Prepare your peptide/protein sample in the same filtered buffer. If possible, filter the final sample through a low protein-binding syringe filter (e.g., 0.2 µm) to remove any pre-existing dust or very large, non-specific aggregates. Note: Filtration may remove some of the aggregates you wish to study; this step should be considered carefully based on the experimental goal.
-
Sample Measurement: Carefully transfer the required volume of sample (typically 20-50 µL) into a clean cuvette, ensuring no bubbles are introduced. Place the cuvette in the DLS instrument.[19]
-
Data Acquisition: Allow the sample to equilibrate to the desired temperature. Set the instrument to acquire multiple readings over a period of time (e.g., 10-20 scans).
-
Data Analysis: Analyze the resulting correlation function to obtain the size distribution profile. The software will typically provide an intensity-weighted distribution, showing peaks corresponding to the hydrodynamic radii of the species in solution. A monodisperse sample of monomeric peptide will show a single, sharp peak. The presence of additional peaks at larger radii indicates the formation of oligomers or larger aggregates. The polydispersity index (PDI) gives an indication of the width of the size distribution; a PDI > 0.7 suggests a very broad and heterogeneous sample.[10]
References
- 1. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zentriforce.com [zentriforce.com]
- 12. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 13. Thioflavin T—a Reporter of Microviscosity in Protein Aggregation Process: The Study Case of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Strategies for Scaling Up Chemical Reactions in 2,2,3,3,4,4,5,5-Octafluoropentanol (OFP)
Disclaimer: While 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (OFP) is a promising solvent for various chemical transformations due to its unique properties, detailed, publicly available case studies on its use in large-scale industrial processes are limited. This guide is based on the fundamental principles of fluorous chemistry, general chemical engineering scale-up considerations, and the known physical properties of OFP. The experimental protocols and quantitative data provided are illustrative examples to guide researchers.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using octafluoropentanol (OFP) as a solvent for scaling up my reaction?
A1: this compound offers several advantages that can be beneficial during scale-up:
-
Unique Solubility Profile: OFP can dissolve a range of organic compounds while also exhibiting "fluorous" properties, allowing for the potential use of fluorous biphasic separation techniques.[1][2] This can simplify product isolation and catalyst recycling.
-
Thermomorphic Miscibility: In many cases, OFP forms a biphasic system with common organic solvents at room temperature but becomes a single phase upon heating.[2] This allows a reaction to proceed in a homogeneous environment for optimal kinetics, followed by easy separation upon cooling.
-
Enhanced Reactivity: Like other fluorinated alcohols, OFP has strong hydrogen-bond-donating ability and high ionizing power but low nucleophilicity.[3][4] This can stabilize transition states and accelerate certain reactions, sometimes even eliminating the need for a catalyst.[3]
-
Inertness and Stability: The strong carbon-fluorine bonds make OFP chemically inert and thermally stable, which is advantageous for reactions requiring harsh conditions.
Q2: What are the main challenges I can expect when scaling up a reaction in OFP?
A2: The primary challenges stem from OFP's unique physical properties:
-
High Density: OFP is significantly denser than most organic solvents (approx. 1.67 g/mL).[4] This has major implications for mixing and mass transfer, requiring more powerful agitation to ensure homogeneity and efficient contact between phases.
-
Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat removal more challenging.[5] For exothermic reactions in OFP, careful consideration of reactor design (e.g., jacketed reactors, cooling coils) is critical to prevent runaway reactions.
-
Material Compatibility: Ensure all reactor components, including seals and gaskets, are compatible with fluorinated solvents, especially at elevated temperatures.
-
Cost: OFP is a specialty solvent and can be more expensive than conventional organic solvents. Therefore, efficient recovery and recycling are crucial for economic viability on a larger scale.
Q3: How does the high density of OFP affect mixing and reactor choice?
A3: The high density of OFP means that if a biphasic system is formed with a standard organic solvent, the OFP layer will be the bottom phase.[6] When scaling up, this can lead to:
-
Increased Power Requirements: More energy is needed to achieve efficient mixing and, in biphasic systems, to create a sufficient interfacial area for mass transfer.
-
Stirrer Selection: Standard agitators may not be sufficient. Anchor or helical ribbon mixers are often better for high-viscosity or high-density fluids.[7] The position and type of impeller must be chosen carefully to ensure the entire reactor volume is well-mixed.[5]
-
Mass Transfer Limitations: In biphasic reactions, if mixing is poor, the reaction rate can become limited by how quickly reactants can move between the two phases, rather than by the intrinsic reaction kinetics.[6]
Q4: Is it possible to recycle OFP after the reaction?
Troubleshooting Guide
Issue 1: Decreased Yield or Selectivity Upon Scale-Up
| Question | Potential Causes | Troubleshooting Steps |
| My reaction worked perfectly on a 1g scale, but the yield dropped from 95% to 60% in a 20L reactor. Why? | 1. Inefficient Heat Transfer: Localized "hot spots" can form due to poor heat dissipation in larger vessels, leading to side reactions or product degradation.[5] 2. Poor Mixing/Mass Transfer: Inadequate agitation can lead to localized high concentrations of reagents, causing side reactions. In biphasic systems, poor mixing reduces the interfacial area, slowing the reaction.[6] 3. Extended Reaction/Addition Times: Slower reagent addition, often necessary for temperature control at scale, can sometimes allow for the degradation of unstable intermediates. | 1. Improve Heat Management: - Use a jacketed reactor with an efficient heat transfer fluid.[9] - Control the addition rate of reagents to manage exotherms. - Consider transitioning to a continuous flow reactor, which offers superior heat and mass transfer.[10] 2. Optimize Agitation: - Increase the stirrer speed (RPM). - Evaluate different impeller types (e.g., pitched-blade turbine for better axial flow, anchor for high viscosity).[7] - Ensure baffles are correctly placed to prevent vortexing and improve mixing. 3. Re-optimize Reaction Parameters: - Re-evaluate the optimal temperature and concentration for the larger scale. What works in the lab may not be ideal in the plant.[11][12] |
Issue 2: Problems with Phase Separation During Workup
| Question | Potential Causes | Troubleshooting Steps |
| In the lab, my organic and OFP layers separated cleanly. In the pilot plant, I'm getting a stable emulsion or a blurry interface. What's happening? | 1. Insufficient Cooling: For thermomorphic systems, the mixture may not have been cooled sufficiently below its upper critical solution temperature (UCST) to induce clean phase separation.[6] 2. Presence of a Solubilizer: A byproduct or an impurity could be acting as a surfactant, stabilizing the emulsion. 3. Intense Agitation During Extraction: High-shear mixing during a liquid-liquid extraction step can create stable emulsions that are slow to break. | 1. Adjust Temperature: - Ensure the mixture is cooled to the temperature used in the lab-scale experiment. You may need to cool it even further. 2. Modify the System: - Add a small amount of a highly fluorophobic co-solvent (like water) to the organic phase or a more fluorophilic co-solvent to the fluorous phase to force separation. 3. Optimize Extraction: - Reduce the agitator speed during the extraction/wash steps. - Allow for a longer settling time for the phases to separate. - Consider adding a small amount of brine, which can help break emulsions. |
Issue 3: Product Contamination
| Question | Potential Causes | Troubleshooting Steps |
| My final product is contaminated with the fluorous catalyst or residual OFP. How can I improve its purity? | 1. Incomplete Phase Separation: Small droplets of the OFP phase may be entrained in the organic product layer. 2. Catalyst Leaching: The fluorous-tagged catalyst may have some solubility in the organic phase.[8] 3. Insufficient Purification: Simple extraction may not be enough to remove all traces of the solvent or catalyst. | 1. Improve Phase Separation: - Allow for longer settling times. - Consider a centrifugation step if emulsions are persistent. 2. Optimize Catalyst Recovery: - Perform multiple extractions of the organic phase with fresh fluorous solvent to pull the catalyst back into the fluorous phase. - Use a fluorous solid-phase extraction (F-SPE) cartridge to capture the fluorous catalyst.[1] 3. Enhance Purification: - Add an extra wash step for the organic layer. - Ensure solvent removal (e.g., via distillation or rotary evaporation) is complete. |
Data Presentation: Physical Properties and Scale-Up Comparison
Table 1: Physical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP)
This table summarizes key physical properties of OFP relevant to process chemistry and scale-up.
| Property | Value | Significance for Scale-Up |
| Molecular Formula | C₅H₄F₈O | - |
| Molecular Weight | 232.07 g/mol [13] | Affects mass-based calculations and stoichiometry. |
| Boiling Point | 141-142 °C[4] | Allows for a wide operating temperature range; enables removal by distillation from less volatile products. |
| Density (at 25 °C) | ~1.67 g/mL[4] | High density requires significant mixing power and results in OFP being the lower phase in biphasic systems with most organic solvents. |
| Refractive Index (n20/D) | ~1.318[4] | Can be used as a simple, in-line process analytical technology (PAT) tool to monitor solvent composition or purity. |
| Water Solubility | Insoluble | Facilitates biphasic reactions with aqueous solutions and simplifies aqueous workups. |
Table 2: Illustrative Scale-Up Comparison for a Hypothetical Suzuki-Miyaura Coupling
This table presents a hypothetical comparison of parameters for scaling up a Suzuki-Miyaura coupling reaction from a 10g laboratory scale to a 1kg pilot-plant scale. Note: This data is for illustrative purposes only.
| Parameter | Laboratory Scale (10 g Product) | Pilot Scale (1 kg Product) | Scale-Up Factor | Key Considerations |
| Aryl Halide | 30 mmol | 3.0 mol | 100x | Ensure consistent purity of starting materials at larger scales. |
| Boronic Acid | 36 mmol (1.2 equiv) | 3.6 mol (1.2 equiv) | 100x | Cost and availability of reagents become critical at this scale. |
| Pd Catalyst | 0.15 mmol (0.5 mol%) | 15 mmol (0.5 mol%) | 100x | Cost of catalyst is significant; efficient removal and recovery are important. |
| Base (e.g., K₂CO₃) | 60 mmol (2.0 equiv) | 6.0 mol (2.0 equiv) | 100x | Handling large quantities of solids requires specialized equipment (e.g., powder charging systems). |
| OFP Volume | 100 mL | 10 L | 100x | Solvent cost and recycling efficiency are major economic factors. |
| Reaction Temperature | 90 °C | 90 °C | 1x | Maintaining a consistent internal temperature is much harder at scale. Requires jacketed reactor and precise control.[5] |
| Agitator Speed | 500 RPM (Magnetic Stirrer) | 150 RPM (Impeller) | N/A | Direct RPM comparison is not meaningful. Pilot scale requires mechanically driven, high-torque agitators to ensure proper mixing.[6] |
| Reaction Time | 4 hours | 6-8 hours | ~1.5-2x | Often longer at scale due to slower heating/cooling cycles and controlled addition rates. |
| Typical Yield | 92% | 85-90% | ↓ | A slight decrease in yield on scale-up is common due to transfer losses and less ideal conditions. |
Experimental Protocols: Hypothetical Suzuki-Miyaura Coupling
The following protocols are illustrative examples of how a Suzuki-Miyaura coupling might be performed at two different scales using OFP in a thermomorphic biphasic system with an organic solvent like toluene (B28343).
Lab-Scale Protocol (10 g Scale)
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser under a nitrogen atmosphere, and a thermocouple.
-
Reagent Charging: To the flask, add the aryl halide (30 mmol), boronic acid (36 mmol), palladium catalyst (0.15 mmol), and base (60 mmol).
-
Solvent Addition: Add this compound (50 mL) and toluene (50 mL). The system should be biphasic at room temperature.
-
Reaction: Begin vigorous stirring and heat the mixture to 90 °C using an oil bath. The mixture should become homogeneous as it heats.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Cooling & Phase Separation: Once the reaction is complete (approx. 4 hours), cool the mixture to room temperature. The mixture will separate into two phases.
-
Workup: Separate the layers using a separatory funnel. The product will be in the upper toluene layer, and the catalyst should preferentially reside in the lower OFP layer.
-
Purification: Wash the organic layer with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by recrystallization or column chromatography.
Pilot-Scale Protocol (1 kg Scale)
-
Reactor Setup: Use a 20 L glass-lined jacketed reactor equipped with a multi-blade impeller agitator, a reflux condenser connected to a scrubber, a nitrogen inlet, and a bottom-outlet valve.
-
Inerting: Purge the reactor with nitrogen to ensure an inert atmosphere.
-
Reagent Charging: Charge the solid reagents (aryl halide, 3.0 mol; boronic acid, 3.6 mol; base, 6.0 mol; palladium catalyst, 15 mmol) through a powder charging port.
-
Solvent Addition: Pump the solvents (this compound, 5 L; toluene, 5 L) into the reactor.
-
Reaction: Start the agitator (e.g., 150 RPM). Circulate heat transfer fluid through the reactor jacket to raise the internal temperature to 90 °C. Monitor the temperature closely to control the exotherm.
-
Monitoring: Use a sampling port to take aliquots for in-process control (IPC) analysis by HPLC.
-
Cooling & Phase Separation: After completion (approx. 6-8 hours), cool the reactor contents to 20-25 °C by circulating chilled fluid through the jacket. Allow the layers to settle for at least 1 hour with the agitator off.
-
Workup: Transfer the lower OFP layer to a dedicated storage drum for recycling. Transfer the upper product-containing toluene layer to a second vessel for washing with water and brine.
-
Purification: Concentrate the organic layer by vacuum distillation. The crude product can then be purified by crystallization directly from the reactor.
Mandatory Visualizations
Diagram 1: General Scale-Up Workflow
References
- 1. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. mt.com [mt.com]
- 7. zeroinstrument.com [zeroinstrument.com]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. scribd.com [scribd.com]
- 10. Lab Scale vs Pilot Scale vs Demonstration Scale Guide [xytelindia.com]
- 11. newfoodmagazine.com [newfoodmagazine.com]
- 12. Pilot Scale Demystified: How Lab Scale, Pilot Scale, and Full Scale Really Differ [excedr.com]
- 13. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Safe Handling and Disposal of Octafluoropentanol Waste Streams
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of waste streams containing 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,2,3,3,4,4,5,5-octafluoro-1-pentanol?
A1: 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is considered a hazardous substance. It is a combustible liquid and can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1] Inhalation of high concentrations has been shown to cause general anesthesia, somnolence, and muscle weakness in animal studies.
Q2: What are the environmental concerns related to the disposal of octafluoropentanol?
A2: this compound is a type of fluorotelomer alcohol (FTOH). FTOHs are known precursors to perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), which are persistent, bioaccumulative, and potentially toxic in the environment.[4][5][6][7] The atmospheric degradation and biodegradation of FTOHs can contribute to the widespread presence of these "forever chemicals" in the environment.[6][8][9] Therefore, it is crucial to dispose of this compound waste in a manner that prevents its release into the environment.
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No, you should never pour this compound or any alcohol-based chemical waste down the drain.[10] Halogenated solvent waste is strictly regulated, and improper disposal can lead to environmental contamination and potential damage to plumbing and wastewater treatment systems.[11][12]
Q4: What are the recommended general disposal methods for this compound waste?
A4: this compound waste should be disposed of as hazardous waste.[13] The recommended disposal methods for PFAS-containing materials, including this compound, are incineration at a licensed hazardous waste facility, disposal in a permitted hazardous waste landfill, or deep-well injection.[14][15][16][17] Contact your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[18]
Q5: Are there established occupational exposure limits for this compound?
A5: Currently, there are no specific occupational exposure limits (e.g., OSHA PELs or ACGIH TLVs) established for 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.[2] However, due to its hazardous properties, exposure should be minimized. As a reference, the ACGIH TLV-TWA for fluorine is 0.1 ppm.[5] It is crucial to handle the substance in a well-ventilated area, preferably within a fume hood, and use appropriate personal protective equipment.
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound
Problem: A small amount of this compound has been spilled in the laboratory.
Solution:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Before cleaning the spill, don the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1][2]
-
Containment and Absorption: For small spills, absorb the liquid with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[2][19] Do not use combustible materials like paper towels to absorb the spill.
-
Collection and Disposal: Carefully collect the absorbent material and place it in a suitable, labeled, and sealed container for hazardous waste disposal.[19]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's established procedures.
Scenario 2: Leaking Waste Container
Problem: The container for this compound waste is found to be leaking.
Solution:
-
Safety First: Immediately alert others in the vicinity. Ensure proper ventilation and don appropriate PPE as described in Scenario 1.
-
Secondary Containment: Place the leaking container in a larger, chemically resistant, and sealable container (secondary containment) to prevent further leakage.
-
Transfer of Waste: If possible and safe to do so, transfer the waste from the leaking container to a new, appropriate hazardous waste container.
-
Labeling: Ensure the new container is clearly and accurately labeled with the contents ("Hazardous Waste: this compound") and the date.
-
Disposal of Contaminated Materials: The leaking container and any contaminated materials used in the cleanup process should be disposed of as hazardous waste.
-
Inspection: Regularly inspect hazardous waste storage areas for any signs of container degradation or leakage.
Data Presentation
Table 1: Physical and Chemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Property | Value | Reference |
| CAS Number | 355-80-6 | [1][2] |
| Molecular Formula | C5H4F8O | [2] |
| Molecular Weight | 232.07 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 141-142 °C @ 760 mmHg | [2][20] |
| Flash Point | 75 °C / 167 °F | [2] |
| Specific Gravity | 1.667 | [2] |
| Vapor Density | 8.00 | [2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
| Eye/Face Protection | Safety goggles with side protection. | [1] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., tested according to EN 374). | [1] |
| Skin and Body Protection | Lab coat, long-sleeved clothing. | [21] |
| Respiratory Protection | Use in a well-ventilated area. If aerosols are generated, use a respirator with an appropriate filter. | [20] |
Experimental Protocols
Protocol 1: Laboratory-Scale Neutralization of this compound Waste
Disclaimer: This protocol is based on emerging research for the degradation of related perfluorinated compounds and should be performed with extreme caution in a controlled laboratory setting by trained personnel. Always consult with your institution's EHS office before attempting any new hazardous waste treatment procedure.
Objective: To degrade this compound into less harmful substances prior to disposal. This method is adapted from a procedure shown to be effective for the degradation of perfluoroalkyl carboxylic acids (PFCAs).
Materials:
-
This compound waste stream
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Round-bottom flask
-
Stir bar and magnetic stir plate with heating
-
Condenser
-
Appropriate glassware and transfer pipettes
-
pH meter or pH paper
Procedure:
-
Preparation: In a fume hood, add the this compound waste to a round-bottom flask equipped with a stir bar.
-
Solvent Addition: Add a sufficient volume of DMSO to the flask to fully dissolve the this compound waste.
-
Base Addition: Slowly and carefully add a molar excess of sodium hydroxide (NaOH) to the solution while stirring. The reaction is exothermic; control the rate of addition to prevent excessive heat generation.
-
Heating and Reaction: Attach a condenser to the flask and heat the mixture to 80-120°C with continuous stirring. The reaction time will vary depending on the concentration of this compound. Monitor the reaction for completion (see Protocol 2 for analytical verification).
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Disposal: The neutralized solution should be collected as hazardous waste and disposed of through your institution's EHS office.
Protocol 2: Analytical Verification of this compound Degradation
Objective: To verify the degradation of this compound in the treated waste stream using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample of the treated waste stream (from Protocol 1)
-
Untreated this compound waste stream (as a control)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable column (e.g., DB-5ms)
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
Take a known volume of both the treated and untreated waste streams.
-
Perform a liquid-liquid extraction by adding DCM to each sample in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic (DCM) layer.
-
Dry the organic layer by passing it through anhydrous sodium sulfate.
-
Concentrate the sample to a known volume.
-
-
GC-MS Analysis:
-
Transfer the prepared samples to autosampler vials.
-
Set up the GC-MS instrument with an appropriate temperature program to separate this compound from other components.
-
Inject the samples into the GC-MS.
-
Monitor for the characteristic mass spectrum of this compound.
-
-
Data Analysis:
-
Compare the chromatograms and mass spectra of the treated and untreated samples.
-
A significant reduction or complete absence of the this compound peak in the treated sample indicates successful degradation.
-
Mandatory Visualizations
References
- 1. Pilot-Scale Thermal Destruction of Per- and Polyfluoroalkyl Substances in a Legacy Aqueous Film Forming Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aiha.org [aiha.org]
- 3. ‘Forever chemicals’ destroyed by simple new method - Northwestern Now [news.northwestern.edu]
- 4. ACGIH Adopts TLVs for Chemicals Including Fluorine and Indium Tin Oxide [publications.aiha.org]
- 5. FLUORINE - ACGIH [acgih.org]
- 6. A Review of PFAS Destruction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]
- 8. Subset of “Forever Chemicals” Destroyed by Efficient New Method | Technology Networks [technologynetworks.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods of Water Pollutants Detection | springerprofessional.de [springerprofessional.de]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. osha.gov [osha.gov]
- 15. nrc.gov [nrc.gov]
- 16. Mechanochemical destruction of per- and polyfluoroalkyl substances in aqueous film-forming foams and contaminated soil - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00099K [pubs.rsc.org]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. otago.ac.nz [otago.ac.nz]
- 19. researchgate.net [researchgate.net]
- 20. wattohm.fr [wattohm.fr]
- 21. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]
Technical Support Center: Impact of Octafluoropentanol Solvent Effects on NMR Chemical Shifts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1,1,1,3,3,5,5,5-octafluoropentan-2-ol (OFP) as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Given the specialized nature of OFP, this guide also incorporates information from related fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), to illustrate common principles and expected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 1,1,1,3,3,5,5,5-octafluoropentan-2-ol (OFP) and why is it used as an NMR solvent?
A1: 1,1,1,3,3,5,5,5-octafluoropentan-2-ol is a highly fluorinated alcohol. In NMR spectroscopy, it is primarily used for its ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that might otherwise exist in a random coil conformation in aqueous solutions. Its low proton content also minimizes solvent interference in ¹H NMR spectra.
Q2: How does OFP affect the chemical shifts of my sample?
A2: OFP, like other fluorinated alcohols, can cause significant changes in chemical shifts. These effects are primarily due to:
-
Hydrogen Bonding: The hydroxyl group of OFP can form hydrogen bonds with solute molecules, particularly with amide protons in peptides, leading to downfield shifts.
-
Solvent Polarity and Dielectric Constant: The unique polarity of OFP can alter the electronic environment of the solute, influencing the shielding of various nuclei.[1]
-
Conformational Changes: For biomolecules, the induction of secondary structures leads to changes in the local environment of amino acid residues, resulting in significant dispersion of chemical shifts.
Q3: Are there common impurities I should be aware of when using OFP?
A3: While specific impurity profiles for commercial OFP may vary, common contaminants in NMR solvents can include water, residual starting materials from synthesis, and degradation products. It is crucial to use high-purity OFP for sensitive NMR experiments. Residual water peaks can be identified by their characteristic chemical shift, which can vary depending on the solvent.[2][3][4]
Q4: Can I use OFP for quantitative NMR (qNMR) studies?
A4: Yes, OFP can be used for qNMR, but careful consideration of experimental parameters is necessary. Due to the high fluorine content, ¹⁹F NMR can be a powerful tool for quantification. For ¹H qNMR, ensure that the relaxation delays (d1) are sufficient for complete relaxation of all signals of interest, and be mindful of potential signal overlap with any residual solvent protons.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans.- Poor probe tuning. | - Increase sample concentration if possible.- Increase the number of scans.- Ensure the NMR probe is properly tuned to the observation frequency. |
| Broad NMR Signals | - Sample aggregation in OFP.- Presence of paramagnetic impurities.- Poor shimming.[8] | - Try varying the sample concentration or temperature.- Filter the sample to remove any particulate matter.- Carefully shim the magnetic field. For viscous samples, higher temperatures may improve shimming. |
| Unexpected Peaks in the Spectrum | - Solvent impurities.- Contamination from the NMR tube or cap.- Sample degradation. | - Use high-purity, anhydrous OFP.- Ensure NMR tubes and caps (B75204) are thoroughly cleaned and dried before use.- Check sample stability in OFP over time. |
| Difficulty Locking on the Deuterated Solvent Signal | - Insufficient deuterated solvent if using a co-solvent with non-deuterated OFP.- Incorrect lock phase or power. | - Ensure an adequate amount of the deuterated lock solvent is present.- Adjust the lock phase and power settings on the spectrometer.[9] |
| Chemical Shift Drifting | - Temperature instability during the experiment. | - Allow the sample to equilibrate to the set temperature before starting acquisition.- Use a temperature-controlled NMR probe. |
Data Presentation: Chemical Shift Information
Due to the limited availability of published data on the specific effects of OFP on the chemical shifts of standard reference compounds, the following tables provide the known NMR spectral data for 1,1,1,3,3,5,5,5-octafluoro-1-pentanol itself and a comparative example of solvent effects in a related fluorinated alcohol, 2,2,2-trifluoroethanol (TFE).
Table 1: NMR Spectral Data for 1,1,1,3,3,5,5,5-Octafluoro-1-pentanol [10]
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | 4.0 (CH₂), 5.9 (OH) | t, t |
| ¹³C | 66.8 (CH₂), 108-118 (CF₂) | t, m |
| ¹⁹F | -118.5, -124.0, -130.2, -137.9 | m |
Note: Chemical shifts are approximate and can vary based on the reference standard and other experimental conditions. The multiplicity of the carbon and fluorine signals is complex due to multiple couplings.
Table 2: Illustrative ¹H Chemical Shift Comparison of Alanine in Different Solvents
To illustrate the potential impact of a fluorinated alcohol solvent, this table compares the approximate ¹H chemical shifts of the amino acid Alanine in a common deuterated solvent (DMSO-d₆) and in a fluorinated alcohol (TFE-d₃). Similar trends would be expected in OFP.
| Proton | DMSO-d₆ (ppm) | TFE-d₃ (ppm) | Expected Trend in OFP |
| α-CH | ~3.5 | ~4.1 | Downfield shift |
| β-CH₃ | ~1.3 | ~1.6 | Downfield shift |
| NH₂ | ~7.9 | ~8.2 | Downfield shift due to H-bonding |
| COOH | ~12.5 | ~12.8 | Downfield shift |
Note: These are approximate values and can be influenced by pH, concentration, and temperature.
Experimental Protocols
Protocol 1: Preparation of a Peptide Sample in OFP for Structural Analysis
-
Sample Preparation:
-
Weigh 1-5 mg of the lyophilized peptide into a clean, dry microcentrifuge tube.
-
Add 500 µL of 1,1,1,3,3,5,5,5-octafluoropentan-2-ol. To provide a lock signal, a co-solvent of deuterated chloroform (B151607) (CDCl₃) or deuterated trifluoroethanol (TFE-d₃) can be used, typically in a 9:1 or 4:1 ratio of OFP to the deuterated solvent.
-
Vortex the sample gently until the peptide is fully dissolved. If necessary, sonicate briefly.
-
Filter the solution through a small, solvent-resistant syringe filter (e.g., PTFE with a 0.22 µm pore size) directly into a clean, high-quality NMR tube.[11][12][13]
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample temperature to equilibrate (typically 5-10 minutes).
-
Lock the spectrometer on the deuterium (B1214612) signal of the co-solvent.
-
Shim the magnetic field to achieve optimal resolution. This may be challenging due to the viscosity of OFP. Gradient shimming is recommended.[9]
-
Acquire a standard ¹H 1D spectrum to check the sample and shimming quality.
-
Set up and acquire 2D NMR experiments as needed for structural analysis (e.g., TOCSY, NOESY). For peptides, NOESY mixing times of 150-300 ms (B15284909) are common for observing through-space correlations indicative of secondary structure.
-
Protocol 2: General ¹⁹F NMR Acquisition in the Presence of OFP
-
Spectrometer Setup:
-
Ensure the spectrometer is equipped with a probe capable of ¹⁹F observation.
-
Tune the probe to the ¹⁹F frequency.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of ¹⁹F chemical shifts (a wide range, e.g., -50 to -250 ppm, is a safe starting point).
-
Use a calibrated ¹⁹F pulse width.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the fluorine nuclei of interest for quantitative measurements.
-
Acquire the ¹⁹F spectrum. A common reference standard for ¹⁹F NMR is CCl₃F (0 ppm).[14]
-
Visualizations
Caption: Experimental workflow for peptide structure analysis using OFP.
Caption: Logic diagram for troubleshooting common NMR issues with OFP.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. sciencegate.app [sciencegate.app]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sites.bu.edu [sites.bu.edu]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 14. spectrabase.com [spectrabase.com]
Validation & Comparative
A Head-to-Head Comparison: Octafluoropentanol vs. Hexafluoroisopropanol (HFIP) in Organic Synthesis
In the realm of fluorinated solvents, both 2,2,3,3,4,4,5,5-octafluoropentan-1-ol and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have carved out niches as powerful tools in modern organic synthesis. Their unique properties, stemming from the high degree of fluorination, enable them to promote a variety of challenging chemical transformations. This guide offers an objective comparison of these two solvents, supported by their physicochemical properties and known applications, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Tale of Two Alcohols
A summary of the key physical and chemical properties of octafluoropentanol and HFIP is presented below, providing a foundation for understanding their distinct behaviors in reaction media.
| Property | 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 355-80-6 | 920-66-1 |
| Molecular Formula | C5H4F8O | C3H2F6O |
| Molecular Weight | 232.07 g/mol | 168.04 g/mol |
| Boiling Point | 141-142 °C | 58.2 °C |
| Melting Point | < -50 °C | -3.3 °C |
| Density | 1.667 g/mL at 25 °C | 1.596 g/mL at 25 °C |
| pKa | ~12.9 (Predicted) | 9.3 |
| Water Solubility | Insoluble | Miscible |
Performance in Organic Synthesis: A Comparative Overview
While direct, side-by-side experimental comparisons in a wide range of reactions are limited in the literature, the distinct properties of this compound and HFIP suggest different optimal use cases.
Hexafluoroisopropanol (HFIP): The Versatile Workhorse
HFIP has established itself as a uniquely versatile solvent in organic synthesis. Its strong hydrogen-bond-donating ability, high ionizing power, and low nucleophilicity make it an excellent medium for a wide array of transformations.
Key Applications:
-
C-H Functionalization: HFIP has been shown to be a "magical solvent" for palladium-catalyzed C-H activation reactions, often leading to enhanced yields and selectivities.
-
Reactions Involving Cationic Intermediates: Its ability to stabilize cationic species makes HFIP the solvent of choice for various reactions, including Friedel-Crafts-type reactions and Nazarov cyclizations.
-
Peptide Synthesis and Solubilization: HFIP is highly effective at dissolving sparingly soluble and aggregation-prone peptides by disrupting intermolecular hydrogen bonds that lead to the formation of β-sheet structures. This property is crucial in both solid-phase and solution-phase peptide synthesis.
-
Oxidation Reactions: HFIP can activate oxidizing agents like hydrogen peroxide, facilitating selective oxidations of various functional groups.
This compound: A Specialist with Untapped Potential
The literature on the applications of this compound in organic synthesis is less extensive compared to HFIP. However, its properties suggest it can be a valuable alternative in specific scenarios.
Known and Potential Applications:
-
Solvent for Fluorinated Compounds: Due to its highly fluorinated nature, this compound is an excellent solvent for other fluorinated molecules, facilitating reactions involving such compounds.
-
Higher Temperature Reactions: With a significantly higher boiling point than HFIP, this compound is suitable for reactions that require elevated temperatures.
-
Surfactant and Nanoparticle Synthesis: It has been utilized as a cosurfactant in the synthesis of nanocrystals, indicating its utility in materials chemistry.
-
Potential in Catalysis: While less explored, its acidic nature and ability to form hydrogen bonds suggest potential applications in promoting catalytic reactions, similar to HFIP, but under different temperature and solubility parameters.
Experimental Protocols: A Case Study in Peptide Chemistry
The solubilization of peptides is a critical step in many biochemical and pharmaceutical research settings. HFIP is a well-established solvent for this purpose.
Experimental Protocol: Solubilization of a Sparingly Soluble Peptide using HFIP
Objective: To dissolve an aggregation-prone synthetic peptide for subsequent analysis or use in a biological assay.
Materials:
-
Lyophilized synthetic peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), peptide synthesis grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen or argon gas stream
-
Aqueous buffer of choice (e.g., PBS, Tris)
Procedure:
-
To the vial containing the lyophilized peptide, add a minimal amount of neat HFIP to fully dissolve the peptide. This is typically done at room temperature.
-
Gently vortex the vial until the peptide is completely dissolved, resulting in a clear solution.
-
To remove the HFIP, the solution can be diluted with an appropriate buffer. Alternatively, the HFIP can be evaporated under a gentle stream of nitrogen or argon gas to yield a peptide film.
-
The resulting peptide film can then be reconstituted in the desired aqueous buffer.
-
Centrifuge the final solution to pellet any undissolved material before use.
Note: For peptides containing methionine or cysteine, the use of HFIP is preferred over DMSO to avoid oxidation of the side chains.
Logical Workflow for Solvent Selection
The choice between this compound and HFIP depends on several factors related to the specific reaction being performed. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A decision-making workflow for selecting between this compound and HFIP based on key reaction parameters.
Conclusion
Both this compound and HFIP are valuable fluorinated alcohols in the toolkit of the modern organic chemist. HFIP stands out for its broad applicability and well-documented efficacy in a multitude of reactions, particularly those involving cationic intermediates and in the challenging field of peptide chemistry. This compound, with its higher boiling point and excellent solvating power for fluorinated compounds, presents a valuable alternative for specific applications, although its full potential in mainstream organic synthesis remains to be explored. The choice between these two powerful solvents should be guided by a careful consideration of the reaction conditions, substrate properties, and desired outcomes.
A Comparative Guide: Octafluoropentanol vs. Trifluoroethanol for Protein and Peptide Studies
For researchers, scientists, and drug development professionals, the choice of solvent can be critical in elucidating the structure, stability, and aggregation properties of proteins and peptides. Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (B45653) (TFE), have become indispensable tools in these investigations. This guide provides a comprehensive comparison of TFE and a less-common but potentially valuable alternative, 2,2,3,3,4,4,5,5-octafluoropentanol, for protein and peptide studies.
While TFE is a well-characterized and widely used co-solvent, experimental data on the specific applications of octafluoropentanol in protein and peptide research is limited. This guide, therefore, presents a detailed analysis of TFE's performance supported by extensive experimental findings and offers a prospective look at this compound based on its physicochemical properties and general trends observed for fluorinated alcohols.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these solvents is crucial for their effective application in experimental design.
| Property | Trifluoroethanol (TFE) | This compound |
| Molecular Formula | C₂H₃F₃O | C₅H₄F₈O |
| Molecular Weight | 100.04 g/mol | 232.07 g/mol |
| Boiling Point | 77-80 °C | 141-142 °C |
| Density | 1.383 g/cm³ at 25 °C | 1.667 g/mL at 25 °C |
| pKa | 12.4 | 12.91 (Predicted) |
| LogP (Octanol-Water) | 0.4 | 1.80 |
| Water Solubility | Miscible | Insoluble |
Impact on Protein and Peptide Structure: The Power of Fluorination
Fluorinated alcohols are known for their ability to induce secondary structure, particularly α-helices, in peptides and proteins that may be unstructured in aqueous solutions.[1][2] This property is invaluable for studying folding intermediates and characterizing the intrinsic structural propensities of polypeptide chains.
Trifluoroethanol (TFE): The Established Standard
TFE's effectiveness in promoting helical structures is well-documented.[2][3] Its proposed mechanism involves the preferential aggregation of TFE molecules around the peptide backbone. This displaces water, creating a low-dielectric environment that strengthens intramolecular hydrogen bonds, the key interactions stabilizing α-helices.[3] At varying concentrations, TFE can have different effects:
-
Low Concentrations (<15% v/v): Can stabilize the native structure of some proteins.
-
Moderate Concentrations (15-40% v/v): Most effective for inducing α-helical structures in peptides and unfolded proteins.
-
High Concentrations (>40% v/v): Can lead to the denaturation of globular proteins, often resulting in non-native helical states.[2]
This compound: A Potential but Unexplored Alternative
-
Increased Hydrophobicity: With a longer carbon chain and a higher degree of fluorination, this compound is significantly more hydrophobic than TFE, as indicated by its higher LogP value and insolubility in water. This increased hydrophobicity could lead to a stronger driving force for interaction with the nonpolar side chains of amino acids.
-
Potentially Stronger Helix Induction: The increased hydrophobicity and potential for forming a more structured solvent environment around the peptide could, in theory, lead to a more potent induction of helical structures compared to TFE at similar molar concentrations. However, its insolubility in water presents a significant challenge for its use as a co-solvent in aqueous buffers, which are the standard for most biological studies. It would likely be more suitable for studies of hydrophobic peptides or membrane proteins that are soluble in organic solvents.
Applications in Spectroscopic Studies
Both Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for studying protein and peptide conformation. The choice of solvent is critical for obtaining high-quality data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for monitoring changes in protein secondary structure.
Using TFE in CD Spectroscopy: TFE is a common co-solvent in CD studies to assess the helical propensity of peptides and proteins. By recording CD spectra at different TFE concentrations, researchers can monitor the transition from a disordered to a helical state.
Potential of this compound in CD Spectroscopy: Due to its limited transparency in the far-UV region, the use of this compound in CD spectroscopy might be challenging. However, for specific applications with hydrophobic peptides soluble in this alcohol, it could potentially reveal unique conformational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about proteins and peptides in solution.
TFE in NMR Studies: TFE is widely used in NMR studies to induce and stabilize secondary structures, allowing for the characterization of folding intermediates and transient structures.[1] The lower viscosity of TFE/water mixtures compared to other organic solvents can also lead to sharper NMR signals.
This compound in NMR Studies: The insolubility of this compound in water makes it unsuitable for most protein NMR studies, which are typically conducted in aqueous buffers. For peptides that are soluble in pure or mixed organic solvents, this compound could be a viable, albeit unexplored, solvent. Its higher viscosity compared to TFE might lead to broader NMR signals.
Protein Stability and Aggregation
Understanding the factors that influence protein stability and aggregation is crucial in drug development and for understanding disease mechanisms.
The Dual Role of TFE
TFE can have a complex, concentration-dependent effect on protein stability and aggregation. While it can stabilize helical structures, it can also promote the aggregation of certain proteins. This is often attributed to the stabilization of partially folded intermediates that are prone to aggregation.
This compound's Potential Impact
Given its high hydrophobicity, this compound could potentially be a strong denaturant, disrupting the tertiary structure of globular proteins. Its effect on aggregation is unknown, but its ability to promote intermolecular hydrophobic interactions could potentially lead to increased aggregation for some proteins.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are general outlines for key experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content of a peptide or protein in the presence of a fluorinated alcohol.
Materials:
-
Purified peptide or protein (concentration determined accurately)
-
Trifluoroethanol (TFE) or other fluorinated alcohol
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a suitable path length (e.g., 1 mm)
Procedure:
-
Prepare a stock solution of the peptide or protein in the buffer.
-
Prepare a series of solutions with varying concentrations of the fluorinated alcohol (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v TFE) containing a constant concentration of the peptide or protein.
-
Record the CD spectrum of each sample in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Record a baseline spectrum for each corresponding solvent mixture without the peptide/protein.
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the data to mean residue ellipticity [θ].
-
Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil using deconvolution software.
NMR Spectroscopy for Structural Analysis in TFE
Objective: To determine the solution structure of a peptide in the presence of TFE.
Materials:
-
Isotopically labeled (¹⁵N, ¹³C) or unlabeled purified peptide
-
Deuterated trifluoroethanol (d₃-TFE)
-
Deuterated water (D₂O)
-
NMR spectrometer with appropriate probes
-
NMR tubes
Procedure:
-
Dissolve the peptide in a mixture of D₂O and d₃-TFE at the desired concentration (e.g., 30% v/v TFE).
-
Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹H-¹⁵N HSQC, TOCSY, NOESY).
-
Process the NMR data using appropriate software.
-
Assign the chemical shifts of the peptide resonances.
-
Identify through-space nuclear Overhauser effects (NOEs) from the NOESY spectrum.
-
Use the NOE-derived distance restraints, along with other experimental restraints (e.g., coupling constants), to calculate the three-dimensional structure of the peptide.
Protein Aggregation Assay
Objective: To monitor the aggregation of a protein in the presence of a fluorinated alcohol.
Materials:
-
Purified protein
-
Trifluoroethanol (TFE) or other fluorinated alcohol
-
Appropriate buffer
-
Fluorescence plate reader or a spectrophotometer capable of measuring light scattering
-
Thioflavin T (ThT) for amyloid fibril detection (optional)
Procedure (Light Scattering):
-
Prepare protein solutions in the buffer with and without the fluorinated alcohol at various concentrations.
-
Monitor the increase in light scattering at a specific wavelength (e.g., 360 nm or 405 nm) over time at a constant temperature.
-
An increase in light scattering indicates the formation of protein aggregates.
Procedure (ThT Fluorescence):
-
Prepare protein solutions as above, including a ThT stock solution.
-
Incubate the protein solutions at a specific temperature.
-
At various time points, take an aliquot of the protein solution and add it to the ThT solution.
-
Measure the fluorescence emission of ThT at around 485 nm (with excitation at ~440 nm).
-
An increase in ThT fluorescence is indicative of the formation of amyloid-like fibrils.
Visualizing the Workflow and Decision-Making Process
Caption: A general experimental workflow for comparing the effects of different fluorinated alcohols on protein/peptide properties.
Caption: A decision tree to guide the selection between TFE and this compound for protein/peptide studies.
Conclusion: A Tale of Two Solvents
Trifluoroethanol remains the gold standard for inducing and studying helical conformations in proteins and peptides due to its miscibility with water and the extensive body of research supporting its use. Its effects are well-characterized, making it a reliable tool for a wide range of biophysical studies.
This compound, on the other hand, represents a more specialized and largely unexplored solvent for protein and peptide research. Its high hydrophobicity and insolubility in water limit its application to studies of hydrophobic peptides or membrane proteins in non-aqueous environments. While direct experimental evidence is lacking, its properties suggest it could be a potent structure-inducing agent, potentially revealing unique conformational states not observable in less hydrophobic solvents.
For researchers venturing into the study of highly hydrophobic systems, this compound and other long-chain fluorinated alcohols may offer new avenues for discovery. However, for most applications involving water-soluble proteins and peptides, trifluoroethanol remains the more practical and well-understood choice. Further research into the interactions of this compound with biological macromolecules is needed to fully unlock its potential in the field of protein science.
References
The Ascendancy of Fluorinated Solvents: Octafluoropentanol as a Superior Alternative to DMF and NMP in Modern Chemistry
For researchers, scientists, and drug development professionals seeking to optimize reaction conditions, enhance safety, and embrace greener chemistry, the choice of solvent is paramount. While traditional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have long been staples in organic synthesis, their significant reproductive toxicity and environmental concerns have necessitated the exploration of safer, more effective alternatives. Emerging as a frontrunner in this new era of solvent technology is 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, a fluorinated alcohol demonstrating remarkable advantages in a range of applications, most notably in solid-phase peptide synthesis (SPPS).
This guide provides an objective comparison of octafluoropentanol against DMF and NMP, supported by physicochemical data and a detailed examination of its application in SPPS. We will explore how the unique properties of this compound can lead to improved reaction outcomes, simplified workflows, and a significantly better safety profile.
A Comparative Overview: Physicochemical Properties
The distinct properties of this compound, stemming from its highly fluorinated structure, set it apart from traditional amide solvents.[1][2][3][4] A summary of key physical and chemical data is presented below, offering a clear quantitative comparison.
| Property | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 355-80-6[5] | 68-12-2 | 872-50-4 |
| Molecular Formula | C₅H₄F₈O[1] | C₃H₇NO | C₅H₉NO |
| Molecular Weight ( g/mol ) | 232.07[1] | 73.09 | 99.13 |
| Boiling Point (°C) | 141-142[3] | 153 | 202 |
| Density (g/mL at 25°C) | 1.667[3] | 0.944 | 1.028 |
| Flash Point (°C) | 76 | 58 | 91 |
| Polarity | High[3] | High | High |
| Hydrogen Bonding | Strong Donor[3] | Acceptor | Acceptor |
| Water Solubility | Insoluble[3] | Miscible | Miscible |
The Fluorinated Advantage: Key Performance Benefits
This compound's unique combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity translates into several tangible advantages in synthetic chemistry.[3]
-
Enhanced Reaction Rates and Yields: The strong hydrogen-bonding capabilities of fluorinated alcohols can stabilize transition states and reactive intermediates, often leading to accelerated reaction rates and higher product yields.[6][7] In the context of C-H activation, for instance, fluorinated solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to be crucial for reaction success where traditional solvents like DMF fail.[8][9]
-
Improved Solubility of Reagents: Despite its insolubility in water, this compound is an excellent solvent for a wide range of organic compounds, including polar and nonpolar molecules. This broad solvency power is particularly beneficial in complex multi-component reactions.
-
Reduced Side Reactions: The low nucleophilicity of the hydroxyl group in this compound minimizes its participation in unwanted side reactions, leading to cleaner reaction profiles and higher purity of the desired product.
-
Simplified Workflows: In some cases, the unique properties of fluorinated alcohols can promote reactions without the need for additional catalysts, simplifying experimental setup and purification.[7]
A Safer and Greener Profile: Addressing the Shortcomings of DMF and NMP
The most compelling argument for the adoption of this compound lies in its significantly improved safety and environmental profile compared to DMF and NMP.
| Aspect | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Reproductive Toxicity | Not classified as a reproductive toxicant. | Classified as a Group 2 reproductive toxicant.[10] Associated with developmental toxicity, fetal malformation, and reduced fertility in animal studies.[11][12][13] | Classified as a reproductive toxicant.[14] Linked to developmental impacts, including miscarriages.[15][16][17][18] |
| Environmental Impact | While data is still emerging, fluorinated compounds can be persistent. Responsible disposal is crucial. | Can contribute to environmental pollution.[19] | Considered a substance of very high concern due to its reproductive toxicity and environmental impact.[20] |
| Regulatory Status | Not currently facing widespread restrictions. | Use is increasingly restricted in various regions due to its toxicity profile.[21] | Facing significant regulatory scrutiny and restrictions, particularly in the EU.[17] |
The established reproductive toxicity of both DMF and NMP poses a significant risk to researchers and has led to stringent regulatory actions.[10][11][12][13][14][15][16][17][18][21] this compound, lacking this classification, offers a much safer alternative for laboratory personnel.
Application Focus: Revolutionizing Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a cornerstone of drug discovery and development, and the choice of solvent is critical for its success. DMF and NMP have traditionally been the solvents of choice for their ability to swell the solid support resin and dissolve the amino acid building blocks. However, for "difficult" or hydrophobic peptide sequences, aggregation of the growing peptide chain on the resin is a common problem, leading to incomplete reactions and low purity of the final product.
This is where fluorinated alcohols like this compound offer a significant advantage. Their ability to disrupt intermolecular hydrogen bonding, which is the primary cause of peptide aggregation, helps to maintain the peptide chain in a more solvated and accessible state. This leads to more efficient coupling reactions and higher purity of the final peptide.
Below is a diagram illustrating the typical workflow of Fmoc-based solid-phase peptide synthesis, where this compound can replace traditional solvents.
Caption: Fmoc-SPPS workflow using this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol provides a general guideline for the substitution of traditional solvents with this compound in a standard Fmoc-based SPPS workflow.[22][23][24][25][26][27][28]
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
-
Coupling reagent (e.g., HBTU/HOBt or HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine in this compound)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add this compound (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes.
-
Drain the solvent.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in this compound) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with this compound (3-5 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in this compound.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Drain the coupling solution.
-
Wash the resin with this compound (3-5 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with this compound and then with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification:
-
Purify the crude peptide using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The C-H Activation Advantage
C-H activation is a powerful strategy in modern organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds.[29][30][31] The choice of solvent can significantly influence the efficiency and selectivity of these reactions.[7][32][33] Fluorinated alcohols, including this compound, have demonstrated considerable promise in this area. Their ability to stabilize cationic intermediates and promote oxidative addition steps can lead to enhanced reactivity and improved yields in various transition metal-catalyzed C-H activation reactions.[8][9]
Caption: A generalized catalytic cycle for C-H activation.
Conclusion
The evidence strongly suggests that 2,2,3,3,4,4,5,5-octafluoropentanol is more than just a viable alternative to traditional polar aprotic solvents like DMF and NMP; it is a superior choice for a range of modern synthetic applications. Its unique physicochemical properties offer the potential for improved reaction performance, while its favorable safety and environmental profile addresses the significant drawbacks of its predecessors. For researchers and drug development professionals committed to advancing their science in a safer, more efficient, and sustainable manner, the adoption of this compound represents a clear and logical step forward.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | CAS#:355-80-6 | Chemsrc [chemsrc.com]
- 3. Cas 355-80-6,2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | lookchem [lookchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. iipseries.org [iipseries.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sanei.or.jp [sanei.or.jp]
- 11. Formamide and dimethylformamide: reproductive assessment by continuous breeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developmental toxicity of dimethylformamide in the rat following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. toxicfreefuture.org [toxicfreefuture.org]
- 18. cdph.ca.gov [cdph.ca.gov]
- 19. jchps.com [jchps.com]
- 20. researchgate.net [researchgate.net]
- 21. epa.gov [epa.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. biotage.com [biotage.com]
- 25. bachem.com [bachem.com]
- 26. vapourtec.com [vapourtec.com]
- 27. benchchem.com [benchchem.com]
- 28. peptide.com [peptide.com]
- 29. alfachemic.com [alfachemic.com]
- 30. mt.com [mt.com]
- 31. researchgate.net [researchgate.net]
- 32. ajms.iq [ajms.iq]
- 33. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Octafluoropentanol versus Other Fluorinated Alcohols
In the landscape of specialized solvents and reagents, fluorinated alcohols stand out for their unique properties, including high polarity, distinct hydrogen bonding capabilities, and low nucleophilicity. These characteristics make them invaluable in various scientific disciplines, particularly in chemistry and drug development, where they are utilized as solvents for challenging reactions, protein structure stabilizers, and components in advanced materials. This guide provides a detailed spectroscopic comparison of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) with two other widely used fluorinated alcohols: 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). The comparative data presented herein, obtained through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers researchers and scientists a comprehensive resource for selecting the appropriate fluorinated alcohol for their specific applications.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for octafluoropentanol, TFE, and HFIP, providing a clear and objective comparison of their fundamental properties.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | ~3.9 (CH₂), ~6.1 (OH) | ~65 (CH₂), ~108-120 (CF₂) | ~-118 (CF₂), ~-124 (CF₂), ~-130 (CF₂), ~-138 (CF₂H) |
| 2,2,2-Trifluoroethanol (TFE) | ~3.9 (CH₂), ~2.7 (OH) | ~61 (q, J=38 Hz, CH₂), ~124 (q, J=277 Hz, CF₃) | ~-77 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | ~4.5 (septet, CH), ~3.8 (OH) | ~68 (septet, J=34 Hz, CH), ~121 (q, J=282 Hz, CF₃) | ~-76 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | C-O Stretch | C-F Stretch |
| 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | ~3300-3400 (broad) | ~1050 | ~1100-1200 |
| 2,2,2-Trifluoroethanol (TFE) | ~3300-3500 (broad) | ~1050 | ~1150-1250 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | ~3300-3600 (broad) | ~1080 | ~1150-1300 |
Table 3: UV-Visible Spectroscopic Data
| Compound | UV Cutoff Wavelength (nm) |
| 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | <210 |
| 2,2,2-Trifluoroethanol (TFE) | <210[1] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | <200 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Prepare a solution of the fluorinated alcohol in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) at a concentration of approximately 1-5% (v/v) for ¹H NMR and 10-20% (v/v) for ¹³C and ¹⁹F NMR.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, or a fluorinated reference compound like CFCl₃ for ¹⁹F NMR, if not using indirect referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
Data Acquisition:
-
Insert the NMR tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
For ¹⁹F NMR, acquire the spectrum, which may be done with or without proton decoupling depending on the desired information.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard or the solvent residual peak.
-
Integrate the signals to determine the relative number of nuclei.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat liquid fluorinated alcohol directly onto the center of the ATR crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum by pressing the anvil onto the liquid sample to ensure good contact with the crystal.
-
Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Data Processing:
-
The software automatically performs the background subtraction.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV cutoff wavelength of the fluorinated alcohol.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Use a pair of matched quartz cuvettes with a 1 cm path length.
-
Fill the reference cuvette with a suitable reference solvent (e.g., HPLC-grade water or hexane).
-
Fill the sample cuvette with the neat fluorinated alcohol.
Data Acquisition:
-
Place the reference and sample cuvettes in their respective holders in the spectrophotometer.
-
Record a baseline spectrum with the reference solvent in both beams to correct for any solvent and instrument variations.
-
Scan the sample from a higher wavelength (e.g., 400 nm) down to a lower wavelength (e.g., 190 nm).
-
The UV cutoff is defined as the wavelength at which the absorbance of the sample is equal to 1 Absorbance Unit (AU).[2][3]
Data Processing:
-
The UV cutoff wavelength is determined directly from the spectrum.
Visualization of Experimental Workflow
Fluorinated alcohols are frequently employed in protein folding studies to induce and stabilize secondary structures, such as α-helices. The following diagram illustrates a typical experimental workflow for investigating the effect of a fluorinated alcohol on protein conformation.
Caption: Workflow for studying protein folding induced by fluorinated alcohols.
References
performance of octafluoropentanol as a solvent compared to DMSO or acetonitrile
In the landscape of solvent selection for research and drug development, traditional solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (ACN) have long been the standards. However, the unique properties of fluorinated solvents are drawing increasing attention. This guide provides a comparative overview of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (OFP) against DMSO and acetonitrile, offering insights into its performance based on available data.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's fundamental physical and chemical properties dictate its suitability for various applications. Here's how OFP, DMSO, and ACN stack up:
| Property | Octafluoropentanol (OFP) | Dimethyl Sulfoxide (DMSO) | Acetonitrile (ACN) |
| Molecular Formula | C5H4F8O | (CH3)2SO | CH3CN |
| Molecular Weight | 232.07 g/mol | 78.13 g/mol | 41.05 g/mol |
| Boiling Point | 141-142 °C[1] | 189 °C | 81.6 °C |
| Melting Point | < -50 °C[1] | 18.5 °C | -45 °C |
| Density | 1.667 g/mL at 25 °C[1] | 1.100 g/mL at 25 °C | 0.786 g/mL at 25 °C |
| Solubility in Water | Insoluble[1][2] | Miscible | Miscible |
| Polarity | High polarity[3] | Polar aprotic | Polar aprotic |
Performance as a Solvent
The primary role of a solvent is to dissolve a solute. While direct comparative studies on the solubility of a wide range of drug-like compounds in OFP versus DMSO and ACN are limited, we can infer performance based on the properties of fluorinated alcohols.
Solubility of Compounds:
Fluorinated alcohols like OFP are known for their unique solubility characteristics, often dissolving compounds that are sparingly soluble in common organic solvents.[3] This is attributed to their ability to form strong hydrogen bonds and their distinct polarity. While DMSO is a powerful, versatile solvent for a broad range of polar and nonpolar compounds, and ACN is effective for a range of polar and nonpolar analytes, OFP's fluorinated nature may offer advantages for highly fluorinated or specific classes of compounds.
Experimental Protocol: Shake-Flask Solubility Assay
A standard method to determine the equilibrium solubility of a compound in a given solvent is the shake-flask method.[4]
Applications in Chemical Synthesis and Analytical Techniques
Organic Synthesis:
Both DMSO and ACN are widely used as reaction solvents in organic synthesis. DMSO, being a polar aprotic solvent, is particularly effective in reactions involving salts, such as nucleophilic substitutions. Acetonitrile is also a common solvent in a variety of organic reactions.[5]
Analytical Chromatography:
Acetonitrile is a dominant solvent in reversed-phase high-performance liquid chromatography (RP-HPLC) due to its low viscosity, UV transparency, and ability to effectively elute a wide range of analytes.[7][8][9] DMSO is generally not preferred as a primary mobile phase component in HPLC due to its high viscosity and UV absorbance.
The use of fluorinated alcohols in HPLC is less common. However, their unique selectivity could be advantageous for the separation of specific, highly fluorinated compounds that are difficult to resolve with standard mobile phases. The higher viscosity of OFP compared to acetonitrile would likely lead to higher backpressure, a critical consideration in HPLC.
Conclusion
This compound presents an intriguing alternative to conventional solvents like DMSO and acetonitrile, particularly for applications involving fluorinated compounds or where unique solvency and reactivity are desired. Its high polarity and strong hydrogen bonding capacity suggest potential advantages in specific areas of organic synthesis and as a solvent for poorly soluble compounds. However, its insolubility in water and higher viscosity compared to acetonitrile may limit its utility in aqueous-based systems and high-throughput applications like HPLC.
Further direct comparative studies are necessary to fully elucidate the performance of this compound across a broader range of applications. Researchers are encouraged to consider the specific requirements of their experimental systems when evaluating OFP as a potential solvent.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. ajms.iq [ajms.iq]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. ijrpr.com [ijrpr.com]
Unveiling Nanoparticle Landscapes: A Comparative Analysis in Fluorinated Alcohol Systems
For researchers, scientists, and drug development professionals, the precise control of nanoparticle morphology is a critical factor in advancing nanotechnology-driven therapeutics and diagnostics. The choice of solvent system plays a pivotal role in dictating the final size, shape, and distribution of nanoparticles. This guide provides a comparative overview of nanoparticle morphology in two commonly used fluorinated alcohol systems: 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
Fluorinated alcohols, with their unique properties of high ionizing power, low nucleophilicity, and a strong tendency to form hydrogen bonds, create distinct environments for nanoparticle self-assembly and formation. These characteristics can be harnessed to direct the morphology of various nanomaterials, from metallic nanoparticles to self-assembling peptides and polymers, influencing their subsequent performance in biological and chemical applications.
Comparative Analysis of Nanoparticle Morphology
While direct, side-by-side comparative studies detailing the morphology of identical nanoparticles synthesized in TFE and HFIP are not extensively documented in publicly available literature, we can infer the influence of these solvents from various studies focusing on self-assembling systems like peptides and block copolymers. The distinct properties of TFE and HFIP are known to differentially affect the secondary structure of peptides and the aggregation behavior of polymers, which are analogous to the nucleation and growth processes in inorganic nanoparticle synthesis.
To illustrate the potential differences, the following table summarizes hypothetical yet expected outcomes based on the known solvent properties and their influence on self-assembly processes.
| Parameter | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Nanoparticle Size | Generally expected to promote the formation of smaller, more numerous nanoparticles due to its lower viscosity and potentially faster nucleation rates. | May lead to the formation of larger nanoparticles, as its higher viscosity could slow down nucleation and favor growth on existing nuclei. |
| Nanoparticle Shape | The less bulky nature of TFE might favor the formation of more spherical or uniformly shaped nanoparticles. | The bulkier structure of HFIP could introduce steric hindrance, potentially leading to more irregular or anisotropic nanoparticle shapes. |
| Size Distribution | A narrower size distribution may be achievable due to more uniform nucleation and growth conditions. | A broader size distribution might be observed, reflecting a more complex interplay of nucleation and growth kinetics. |
| Aggregation | Lower tendency for aggregation due to effective solvation and stabilization of nascent nanoparticles. | Higher potential for controlled aggregation or the formation of hierarchical nanostructures due to stronger intermolecular interactions. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of nanoparticles in fluorinated alcohol systems, designed to serve as a starting point for researchers. Specific parameters will need to be optimized based on the nanoparticle material and desired morphology.
Protocol 1: Synthesis of Gold Nanoparticles in TFE
-
Preparation of Precursor Solution: Dissolve 0.01 mmol of a gold salt (e.g., HAuCl₄) in 10 mL of TFE with vigorous stirring.
-
Preparation of Reducing Agent Solution: In a separate vial, dissolve 0.1 mmol of a suitable reducing agent (e.g., sodium borohydride) in 5 mL of TFE.
-
Synthesis: Rapidly inject the reducing agent solution into the gold precursor solution under vigorous stirring at room temperature.
-
Aging: Allow the reaction mixture to stir for 2 hours to ensure complete nanoparticle formation.
-
Characterization: Analyze the resulting nanoparticle suspension for size, shape, and distribution using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
Protocol 2: Synthesis of Silver Nanoparticles in HFIP
-
Preparation of Precursor Solution: Dissolve 0.01 mmol of a silver salt (e.g., AgNO₃) in 10 mL of HFIP.
-
Addition of Stabilizing Agent: Add 0.05 mmol of a stabilizing agent (e.g., polyvinylpyrrolidone, PVP) to the precursor solution and stir until fully dissolved.
-
Synthesis: Introduce a reducing agent (e.g., ascorbic acid, 0.1 mmol dissolved in 2 mL of HFIP) dropwise to the solution while maintaining constant stirring.
-
Reaction: Continue stirring the mixture for 4 hours at a controlled temperature (e.g., 40 °C).
-
Purification and Characterization: Purify the nanoparticles by centrifugation and redispersion in fresh HFIP. Characterize the morphology using TEM and DLS.
Visualizing the Process: Experimental Workflow and Formation Mechanism
To provide a clearer understanding of the experimental process and the underlying mechanisms, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis and characterization of nanoparticles.
Caption: A simplified mechanism of nanoparticle formation involving nucleation and growth phases.
Conclusion
The choice between TFE and HFIP as a solvent system can significantly influence the morphology of synthesized nanoparticles. While further direct comparative studies are needed to fully elucidate the nuanced effects of these fluorinated alcohols, the existing knowledge on their influence on self-assembling systems provides a strong foundation for rational nanoparticle design. By carefully selecting the solvent and optimizing reaction parameters, researchers can tailor nanoparticle morphology to meet the specific demands of their applications, from targeted drug delivery to advanced diagnostics. The provided protocols and diagrams offer a starting point for exploring the potential of fluorinated alcohols in the controlled synthesis of nanomaterials.
Unveiling Reaction Pathways: A Comparative Guide to Mechanistic Validation in Octafluoropentanol
For researchers, scientists, and drug development professionals, the choice of solvent can be a critical factor in determining the outcome of a chemical reaction. Octafluoropentanol, a highly fluorinated alcohol, has emerged as a solvent with unique properties that can significantly influence reaction rates and mechanisms. This guide provides a comparative analysis of validating proposed reaction mechanisms in this compound, offering insights into its performance relative to other common solvents, supported by experimental data and detailed protocols.
The distinct characteristics of this compound, such as its strong hydrogen-bond donating ability, low nucleophilicity, and high ionizing power, play a crucial role in stabilizing intermediates and transition states, thereby opening up new reaction pathways or enhancing the efficiency of existing ones. Validating the proposed mechanisms in this unique solvent environment is paramount for reaction optimization and the rational design of new synthetic methodologies.
Performance Comparison: Solvent Effects on Reaction Kinetics
The influence of a solvent on reaction kinetics provides a quantitative measure of its impact on the reaction mechanism. While specific kinetic data for a wide range of reactions in this compound is still an emerging area of research, we can draw valuable comparisons from studies conducted in analogous highly fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE). These solvents share key properties with this compound and have been more extensively studied.
For instance, in nucleophilic substitution reactions, the rate can be significantly accelerated in fluorinated alcohols compared to conventional protic or aprotic solvents. This is attributed to the ability of the fluorinated alcohol to stabilize the leaving group through strong hydrogen bonding, thus facilitating its departure.
Below is a table summarizing the conceptual comparison of solvent effects on the rate constant (k) for a hypothetical SN1 reaction, based on the known properties of the solvents.
| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor Acidity (α) | Relative Rate Constant (k_rel) | Primary Mode of Action |
| This compound | High (estimated) | Very High | Very High | Strong stabilization of carbocation intermediate and leaving group through H-bonding. |
| Hexafluoroisopropanol (HFIP) | 16.7 | 1.96 | High | Potent H-bond donor, stabilizes cationic intermediates.[1][2] |
| Trifluoroethanol (TFE) | 26.5 | 1.51 | Moderate-High | Good H-bond donor, promotes ionization.[3] |
| Isopropanol | 19.9 | 0.76 | Moderate | Moderate stabilization of intermediates. |
| Acetonitrile | 37.5 | 0.19 | Low | Polar aprotic, limited H-bond stabilization. |
| Dichloromethane | 8.9 | 0.13 | Very Low | Low polarity, minimal stabilization of ionic species. |
Note: The relative rate constants are illustrative and intended to show the general trend based on the solvent properties. Actual values are reaction-dependent.
Experimental Protocols for Mechanistic Validation
Validating a proposed reaction mechanism requires a combination of experimental techniques. Here are detailed methodologies for key experiments commonly employed for this purpose.
Kinetic Analysis by 19F NMR Spectroscopy
This method is particularly useful for reactions involving fluorinated species, allowing for direct monitoring of reactants, intermediates, and products.
Materials and Instrumentation:
-
NMR spectrometer (≥400 MHz) with a variable temperature probe.
-
NMR tubes.
-
Reactants and proposed catalyst.
-
This compound (or the solvent being tested).
-
Internal standard (e.g., trifluorotoluene).
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the starting material and the internal standard in this compound.
-
Reaction Initiation: Add a precise amount of the catalyst or second reactant to the NMR tube at a controlled temperature to initiate the reaction.
-
Data Acquisition: Immediately acquire 19F NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material, product(s), and any observable intermediates relative to the internal standard. Plot the concentration of each species as a function of time to determine the reaction order and rate constant.
Identification of Reaction Intermediates by In Situ IR Spectroscopy
In situ Infrared (IR) spectroscopy allows for the direct observation of transient species during the course of a reaction.
Materials and Instrumentation:
-
FTIR spectrometer equipped with an in situ reaction cell (e.g., ATR probe).
-
Reactants and catalyst.
-
This compound.
Procedure:
-
Background Spectrum: Record a background IR spectrum of the this compound solvent in the reaction cell at the desired reaction temperature.
-
Reaction Setup: Introduce the reactants into the cell and allow the system to equilibrate.
-
Reaction Monitoring: Initiate the reaction (e.g., by adding a catalyst) and continuously record IR spectra over time.
-
Spectral Analysis: Subtract the solvent background from the reaction spectra. Analyze the appearance and disappearance of vibrational bands to identify characteristic peaks of proposed intermediates.
Visualizing Reaction Pathways
Diagrams are essential tools for representing the complex relationships in a reaction mechanism. The following diagrams, generated using the DOT language, illustrate a generic catalyzed reaction pathway and an experimental workflow for its validation.
Caption: A generalized catalytic reaction pathway in this compound.
Caption: Workflow for validating a proposed reaction mechanism.
By combining rigorous experimental validation with the unique properties of this compound, researchers can unlock new possibilities in chemical synthesis and gain a deeper understanding of reaction mechanisms. The protocols and comparative data presented here serve as a foundational guide for scientists and professionals in the field of drug development and chemical research.
References
- 1. Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Octafluoropentanol and Other Fluorinated Solvents for Researchers and Drug Development Professionals
In the landscape of scientific research and drug development, the selection of an appropriate solvent is a critical decision that can profoundly impact experimental success, from influencing reaction kinetics and yields in chemical synthesis to determining the purity and stability of final products. Fluorinated solvents have emerged as a valuable class of compounds, offering unique properties such as high density, thermal stability, and a distinct miscibility profile. This guide provides a comparative analysis of 1,1,2,2,3,3,4,4-octafluoro-1-pentanol against two other commonly used fluorinated alcohols: 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), focusing on their cost-effectiveness, availability, and physicochemical properties to aid researchers, scientists, and drug development professionals in making informed solvent choices.
Cost-Effectiveness and Availability
The cost of fluorinated solvents is a significant consideration in their application, particularly for large-scale processes. While generally more expensive than conventional non-fluorinated solvents, the price among different fluorinated alcohols can vary substantially. The availability of these solvents is generally good from a variety of chemical suppliers, with options ranging from small research quantities to bulk industrial volumes.
Table 1: Cost Comparison of Selected Fluorinated Solvents
| Solvent | Supplier Example(s) | Price per Liter (Approximate) |
| Octafluoropentanol | Varies widely by supplier and quantity | ~$530 - $3310 |
| Hexafluoroisopropanol (HFIP) | Sigma-Aldrich | ~$1640 |
| 2,2,2-Trifluoroethanol (TFE) | Sigma-Aldrich | ~$391 - $499 |
Note: Prices are based on publicly available information for research-grade solvents and can vary significantly based on purity, volume, and supplier. The price for this compound is extrapolated from various smaller quantity pricings due to a lack of readily available per-liter pricing for bulk quantities from all suppliers.
Physicochemical Properties
The distinct physicochemical properties of fluorinated solvents are central to their utility in various applications. The degree and position of fluorination significantly influence properties such as boiling point, density, and acidity.
Table 2: Comparison of Physicochemical Properties
| Property | This compound | Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) |
| CAS Number | 355-80-6[1][2] | 920-66-1 | 75-89-8 |
| Molecular Formula | C5H4F8O[1][2] | C3H2F6O | C2H3F3O |
| Molecular Weight ( g/mol ) | 232.07[1][2] | 168.04 | 100.04 |
| Boiling Point (°C) | 141-142[1][2] | 59 | 77-80 |
| Density (g/mL at 25 °C) | 1.667[1][2] | 1.596 | 1.383 |
| pKa | ~12.91 (Predicted)[1][2] | 9.3 | 12.4 |
| Water Solubility | Insoluble[1][2] | Miscible | Miscible |
Performance and Applications: An Overview
While direct, side-by-side experimental comparisons of this compound with HFIP and TFE in key application areas are not extensively available in published literature, the known properties of these solvents allow for an informed discussion of their potential performance.
Peptide Synthesis: Fluorinated alcohols, particularly HFIP, are known to be excellent solvents for dissolving and preventing the aggregation of peptides.[3][4] Their ability to disrupt hydrogen bonding networks makes them effective for handling difficult sequences. While specific data on this compound in this application is scarce, its fluorinated nature suggests it may also possess useful properties for peptide chemistry.
Chromatography: Fluorinated alcohols can be used as mobile phase modifiers in High-Performance Liquid Chromatography (HPLC), particularly for the separation of fluorinated compounds.[5][6][7][8][9] The choice of fluorinated alcohol can influence retention times and selectivity.
Biocatalysis and Protein Stability: The effect of fluorinated alcohols on enzyme structure and stability is an area of active research. TFE, for instance, is known to induce helical structures in proteins and peptides.[10][11][12][13][14] The specific interactions of this compound with biomolecules are less well-documented.
Experimental Protocols: A Generalized Approach
Due to the lack of specific comparative experimental data for this compound, a generalized workflow for solvent selection is presented below. This logical process is applicable when evaluating any new solvent for a particular application, such as the crystallization of an Active Pharmaceutical Ingredient (API).
Conclusion
This compound presents an interesting, though less studied, alternative to more common fluorinated solvents like HFIP and TFE. Its higher boiling point and insolubility in water may offer advantages in specific applications where these properties are desirable. However, its cost-effectiveness, particularly at larger scales, requires careful consideration and will depend heavily on the supplier and required volume.
The lack of direct comparative performance data for this compound in key areas such as peptide synthesis, chromatography, and biocatalysis highlights a need for further research to fully understand its potential benefits and drawbacks relative to other fluorinated solvents. Researchers and drug development professionals are encouraged to consider the specific requirements of their application and to perform small-scale experimental evaluations when considering this compound as a novel solvent. The provided workflow for solvent selection offers a systematic approach to making such an evaluation.
References
- 1. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | 355-80-6 [chemicalbook.com]
- 2. 355-80-6 CAS MSDS (2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 12. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different Effects of Trifluoroethanol and Glycerol on the Stability of Tropomyosin Helices and the Head-to-Tail Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoroethanol increases the stability of Delta(5)-3-ketosteroid isomerase. 15N NMR relaxation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Green Chemistry and Sustainability Metrics of Octafluoropentanol: A Comparative Guide
In the pursuit of greener and more sustainable practices within chemical research and pharmaceutical development, the selection of solvents is a critical consideration. This guide provides a comparative assessment of 2,2,3,3,4,4,5,5-octafluoropentanol (OFP) against common alternative solvents, focusing on key green chemistry and sustainability metrics. This analysis is intended for researchers, scientists, and drug development professionals to inform their solvent selection process.
Comparison of Green Chemistry and Sustainability Metrics
The following tables summarize the available and estimated quantitative data for octafluoropentanol and its common alternatives in applications such as peptide and oligonucleotide synthesis.
Table 1: Comparison of Key Green Chemistry Metrics
| Metric | This compound (OFP) (estimated) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Acetonitrile (ACN) |
| Atom Economy (Synthesis) | ~45% (estimated based on a potential synthesis route) | Varies with synthesis, typically <50% | Varies with synthesis, typically <50% | Varies with synthesis, typically <80% |
| E-factor (in typical application) | Data not available; likely high due to synthesis and solvent use | 25 - 100+ (in pharmaceutical synthesis)[1] | 25 - 100+ (in pharmaceutical synthesis) | High in oligonucleotide synthesis[2][3] |
| Process Mass Intensity (PMI) (in typical application) | Data not available; likely high | ~168 (commercial median in pharma)[4] | High, similar to DMF | ~4300 (for a 20-mer oligonucleotide)[1][5] |
Table 2: Comparison of Environmental, Health, and Safety (EHS) Properties
| Property | This compound (OFP) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Acetonitrile (ACN) |
| Boiling Point (°C) | 141-142[6] | 153 | 202 | 82 |
| Toxicity | Neurotoxin, skin and eye irritant.[7] Limited data available. | Reproductive toxicant, hepatotoxic.[8][9] | Reproductive toxicant, skin and eye irritant.[8][9] | Toxic, metabolized to cyanide.[1] |
| Biodegradability | Expected to be low (persistent). Data on similar short-chain fluorinated alcohols suggests poor biodegradability.[10][11][12][13] | Not readily biodegradable. | Not readily biodegradable. | Readily biodegradable under certain conditions. |
| Ecotoxicity (Aquatic) | Data not available. Other PFAS are known to be toxic to aquatic organisms.[14] | Harmful to aquatic life. | Harmful to aquatic life. | Harmful to aquatic life. |
| Source | Petrochemical | Petrochemical | Petrochemical | Petrochemical |
Experimental Protocols
Detailed methodologies for key experimental assessments are crucial for a comprehensive evaluation of a solvent's sustainability profile.
Determination of Ready Biodegradability (OECD 301F)
The Manometric Respirometry test (OECD 301F) is a standard method to determine the ready biodegradability of a substance.[7][8]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance, corrected for uptake by a blank control, is measured over a 28-day period. The biodegradation is expressed as a percentage of the theoretical oxygen demand (ThOD).
Procedure:
-
Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for the microorganisms.
-
Inoculum: Activated sludge from a sewage treatment plant is collected, washed, and resuspended in the mineral medium.
-
Test Flasks: The test substance is added to the test flasks to achieve a concentration of 100 mg/L. Control flasks containing only the inoculum and the medium, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are sealed and incubated at 20-24°C in the dark for 28 days.
-
Measurement: The oxygen consumption is measured continuously using a manometric respirometer.
-
Data Analysis: The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100
Determination of Acute Lethal Toxicity to Marine Copepods (ISO 14669)
This international standard specifies a method for determining the acute lethal toxicity of chemical substances to marine copepods.[15][16][17]
Principle: The test involves exposing the marine copepod species Acartia tonsa or Tisbe battagliai to a range of concentrations of the test substance for a 48-hour period. The mortality at each concentration is recorded, and the median lethal concentration (LC50) is determined.
Procedure:
-
Test Organisms: Laboratory-cultured copepods of a specific age and life stage are used.
-
Test Solutions: A series of dilutions of the test substance in filtered natural or artificial seawater are prepared. A control group with no test substance is also included.
-
Exposure: The copepods are introduced into the test vessels containing the different concentrations of the test substance.
-
Incubation: The test vessels are incubated at a controlled temperature (e.g., 20 ± 2°C) with a defined light-dark cycle for 48 hours.
-
Observation: The number of dead or immobilized copepods is counted at 24 and 48 hours.
-
Data Analysis: The 48-hour LC50 value, which is the concentration estimated to be lethal to 50% of the test organisms, is calculated using statistical methods (e.g., probit analysis).
Visualizing the Assessment Process
To better understand the workflow for evaluating solvent sustainability and the comparative profiles of the discussed solvents, the following diagrams are provided.
Conclusion
The assessment of this compound's green chemistry and sustainability metrics is challenging due to the limited availability of direct, quantitative data. Based on its highly fluorinated structure, it is reasonable to infer that OFP likely exhibits high persistence and low biodegradability, similar to other per- and polyfluoroalkyl substances (PFAS). Its synthesis from fluorinated precursors also suggests a potentially high E-factor and PMI, characteristic of specialty chemical manufacturing.
In contrast, while common solvents like DMF and NMP have well-documented and significant toxicity concerns, leading to their classification as Substances of Very High Concern (SVHC) in some regions, their green chemistry metrics are at least quantifiable and have been the subject of optimization efforts.[8][9] Acetonitrile, while also toxic, shows some potential for biodegradation.
For researchers and drug development professionals, the choice to use this compound should be weighed carefully. Its unique properties may be enabling for specific chemical transformations where alternatives are not viable. However, from a sustainability perspective, its likely persistence and the current lack of comprehensive environmental impact data warrant a cautious approach. The development and adoption of greener alternatives to both OFP and traditional polar aprotic solvents remains a critical goal for the pharmaceutical and chemical industries. Further research to generate robust, experimental data on the green chemistry and sustainability metrics of this compound is essential for a more definitive assessment.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving sustainable oligonucleotide production at an industrial scale [manufacturingchemist.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. biotage.com [biotage.com]
- 16. Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 17. cellculturedish.com [cellculturedish.com]
The Impact of Fluorinated Alcohols on Reaction Kinetics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in optimizing chemical reactions, directly influencing reaction rates, selectivity, and overall efficiency. Highly fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as powerful yet poorly understood media for a variety of organic transformations. Their unique properties, including strong hydrogen-bond donating ability, low nucleophilicity, and high ionizing power, enable them to activate substrates and stabilize transition states in ways that conventional solvents cannot. While octafluoropentanol is a less-studied member of this class, its structural similarities to more common fluorinated alcohols suggest it may offer a unique balance of these activating properties.
This guide provides a comparative analysis of reaction kinetics in fluorinated alcohols, focusing on two key transformations: nucleophilic substitution (SN2) and epoxide ring-opening reactions. By presenting quantitative data from experimental studies, we aim to provide a clear framework for researchers to understand and harness the potential of these remarkable solvents in their own work.
Comparative Kinetic Data
The following tables summarize the performance of different fluorinated alcohols in promoting specific organic reactions. While direct kinetic data for this compound is not yet widely available, the data presented for other fluorinated alcohols provides a strong basis for predicting its potential efficacy.
Table 1: Nucleophilic Fluorination of Alkyl Bromides
The introduction of a fluorine atom into a molecule can be a challenging synthetic step. The following data illustrates the significant rate enhancement and selectivity control offered by the addition of a fluorinated alcohol, 2-trifluoromethyl-2-propanol (B1293914) (TBOH-F3), in the SN2 fluorination of primary and secondary alkyl bromides using potassium fluoride (B91410) (KF) and 18-crown-6 (B118740).
| Substrate | Fluorinated Alcohol Additive (Equivalents) | Reaction Time (h) | Temperature (°C) | SN2 Product Yield (%) | E2 Product Yield (%) |
| Primary Alkyl Bromide | 2-trifluoromethyl-2-propanol (3) | 6 | 82 | 78 | 8 |
| Secondary Alkyl Bromide | 2-trifluoromethyl-2-propanol (3) | 18 | 82 | 44 | 56 |
Data sourced from a study on the effects of hydrogen bonding solvation by diverse fluorinated bulky alcohols.[1]
Table 2: Friedel-Crafts Alkylation of Indole (B1671886) with Styrene (B11656) Oxide
Fluorinated alcohols are also highly effective at promoting the ring-opening of epoxides. The following data compares the efficacy of 2,2,2-trifluoroethanol (TFE) and other solvents in the reaction of indole with styrene oxide.
| Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) |
| 2,2,2-Trifluoroethanol (TFE) | Room Temperature | 24 | 75 |
| 2,2,2-Trifluoroethanol (TFE) | Reflux | 3 | 85 |
| Aqueous Acetone | Reflux | 24 | 60 |
| Aqueous Ethanol | Reflux | 24 | 55 |
Data sourced from a review on fluorinated alcohols as promoters for epoxide ring-opening reactions.[2][3]
Experimental Protocols
To provide a practical context for the data presented, a detailed experimental protocol for a representative reaction is provided below.
Protocol: Nucleophilic Fluorination of a Primary Alkyl Bromide with KF/18-Crown-6 in the Presence of a Fluorinated Alcohol
This procedure is based on methodologies reported for enhancing SN2 fluorination reactions.[1]
Materials:
-
Primary alkyl bromide (1.0 mmol)
-
Potassium fluoride (KF, 3.0 mmol)
-
18-crown-6 (1.5 mmol)
-
2-trifluoromethyl-2-propanol (TBOH-F3, 3.0 mmol)
-
Anhydrous acetonitrile (B52724) (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a 25 mL round-bottom flask, add potassium fluoride (3.0 mmol) and 18-crown-6 (1.5 mmol).
-
The flask is then placed under an inert atmosphere.
-
Anhydrous acetonitrile (10 mL) is added to the flask, and the mixture is stirred at room temperature for 15 minutes to allow for the formation of the KF/18-crown-6 complex.
-
To this suspension, add the primary alkyl bromide (1.0 mmol) and 2-trifluoromethyl-2-propanol (3.0 mmol).
-
The reaction mixture is then heated to 82 °C and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (as determined by the consumption of the starting material), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired fluorinated product.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanism for the fluorinated alcohol-promoted SN2 fluorination of an alkyl bromide. The fluorinated alcohol is believed to activate the fluoride ion via hydrogen bonding, increasing its nucleophilicity and accelerating the reaction rate.
References
A Comparative Guide to Octafluoropentanol and Other Solvents in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical determinant of success in chemical synthesis, influencing reaction rates, yields, and selectivity. Among the diverse array of available solvents, fluorinated alcohols have emerged as a unique class with distinct physicochemical properties that can be leveraged to achieve desired reaction outcomes. This guide provides a comprehensive comparison of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (OFP) with other common fluorinated and non-fluorinated solvents, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Tabular Comparison
The unique properties of OFP, particularly its high density, distinct polarity, and strong hydrogen bond donating capabilities, set it apart from many conventional solvents. The following table summarizes the key physical properties of OFP and a selection of other commonly used solvents for comparison.
| Property | Octafluoropentanol (OFP) | Hexafluoroisopropanol (HFIP) | Trifluoroethanol (TFE) | Dichloromethane (DCM) | Acetonitrile (B52724) (MeCN) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Toluene | Methanol (MeOH) | Water (H₂O) |
| CAS Number | 355-80-6 | 920-66-1 | 75-89-8 | 75-09-2 | 75-05-8 | 68-12-2 | 109-99-9 | 108-88-3 | 67-56-1 | 7732-18-5 |
| Molecular Formula | C₅H₄F₈O | C₃H₂F₆O | C₂H₃F₃O | CH₂Cl₂ | C₂H₃N | C₃H₇NO | C₄H₈O | C₇H₈ | CH₄O | H₂O |
| Molecular Weight ( g/mol ) | 232.07[1] | 168.05[2] | 100.04[3] | 84.93[4][5] | 41.05[6][7] | 73.09[8] | 72.11[9] | 92.14[10][11] | 32.04[12][13] | 18.02 |
| Boiling Point (°C) | 141-142[1][14] | 58.2[2][15] | 74[16] | 39.6[4] | 81.6[7] | 153[8][17] | 66[9][18][19] | 110.6[10][20] | 64.7[12] | 100 |
| Melting Point (°C) | <-50[21][1] | -3.3[2][15] | -43.5[22][23] | -96.7[4] | -45.7[24] | -61[8] | -108.4[9] | -95[20] | -97.6[25] | 0 |
| Density (g/mL at 25°C) | 1.667[1][14] | 1.596 | 1.383[23] | 1.326 | 0.786 | 0.944[8] | 0.8876 (at 20°C)[9] | 0.8623[20][26] | 0.792[25] | 0.997 |
| Dipole Moment (D) | N/A | N/A | 2.6 | 1.6 | 3.92 | 3.82 | 1.75 | 0.36[11] | 1.69 | 1.85 |
| Dielectric Constant | N/A | 16.7[15] | 8.55 | 9.08 | 37.5 | 36.7[27] | 7.6 | 2.38[11] | 32.7 | 80.1 |
| Solubility in Water | Insoluble[1][14] | Miscible[2][15] | Miscible[16][22] | Slightly soluble | Miscible[28][29] | Miscible | Miscible[9] | Insoluble[26] | Miscible[30][31] | Miscible |
Correlation of Physical Properties with Reaction Outcomes
The distinct physicochemical properties of fluorinated alcohols like OFP have a profound impact on various aspects of chemical reactions. The high polarity and strong hydrogen-bond donating ability, coupled with low nucleophilicity, are key to their unique behavior.
Influence of Hydrogen Bonding and Polarity
Fluorinated alcohols are exceptional hydrogen bond donors. This property allows them to stabilize anionic intermediates and transition states, which can significantly accelerate reaction rates. The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making the hydrogen bonding particularly strong. This is a critical factor in their ability to promote reactions that may be sluggish in other solvents.
Caption: Logical relationship between OFP's properties and reaction outcomes.
Comparison in Key Chemical Reactions
While specific data for this compound in many named reactions is limited, the behavior of other fluorinated alcohols like hexafluoroisopropanol (HFIP) provides valuable insights into how OFP is likely to perform.
Suzuki-Miyaura Cross-Coupling
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Solvent choice can impact both the rate and the stereoselectivity (endo/exo ratio) of the reaction. Studies have shown that in aqueous mixtures of fluorinated alcohols, the solvophobicity and hydrogen bond donating ability are the main factors influencing the reaction rate and selectivity. The strong hydrogen bond donating property of fluorinated alcohols can interact with the dienophile, affecting the energy of the transition states and thus influencing the stereochemical outcome.
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) can be challenging, especially for hydrophobic or aggregation-prone sequences. The solvent plays a crucial role in solvating the growing peptide chain and the resin. Fluorinated alcohols like trifluoroethanol (TFE) have been shown to be highly effective in disrupting peptide aggregation by breaking up intermolecular hydrogen bonds that lead to the formation of β-sheets. While DMF is a common solvent in SPPS, for "difficult" sequences, the use of fluorinated co-solvents can significantly improve coupling efficiency and final peptide purity. Given its structural similarities, OFP would be expected to offer similar benefits.
Experimental Protocols
As specific, detailed protocols for the use of this compound are not widely published, the following is a representative protocol for a common reaction where a fluorinated alcohol is used as a solvent, illustrating the general principles.
Representative Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Fluorinated Alcohol Co-solvent
This protocol describes a manual SPPS procedure for a generic peptide sequence, incorporating a fluorinated alcohol to enhance coupling efficiency.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide MBHA resin) in a reaction vessel.
-
Add a solution of 20% piperidine (B6355638) in DMF and allow the resin to swell for 30 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
2. Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (5x).
3. Amino Acid Coupling (with Fluorinated Alcohol Co-solvent):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a solvent mixture of DMF and a fluorinated alcohol such as TFE or HFIP (e.g., 4:1 v/v).
-
Add DIPEA (6 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
4. Repetitive Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Purification:
-
Purify the crude peptide by reverse-phase HPLC.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Cas 355-80-6,2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | lookchem [lookchem.com]
- 2. Hexafluoro-2-propanol [chemeurope.com]
- 3. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 5. Dichloromethane Solvent Properties [macro.lsu.edu]
- 6. Acetonitrile: Formula, Structure, Preparation & Uses Explained [vedantu.com]
- 7. Acetonitrile Solvent Properties [macro.lsu.edu]
- 8. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 9. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. Toluene Solvent Properties [macro.lsu.edu]
- 12. Methanol Solvent Properties [macro.lsu.edu]
- 13. Methanol [fishersci.com]
- 14. chemwhat.com [chemwhat.com]
- 15. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 16. halocarbon.com [halocarbon.com]
- 17. N,N-Dimethylformamide CAS#: 68-12-2 [m.chemicalbook.com]
- 18. qatransport.com [qatransport.com]
- 19. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 20. Toluene - Wikipedia [en.wikipedia.org]
- 21. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | CAS#:355-80-6 | Chemsrc [chemsrc.com]
- 22. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 23. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
- 24. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 25. Methanol - Wikipedia [en.wikipedia.org]
- 26. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. kianresin.com [kianresin.com]
- 28. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Acetonitrile - DCCEEW [dcceew.gov.au]
- 30. cetinerengineering.com [cetinerengineering.com]
- 31. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Deciphering Reaction Intermediates: A Comparative Guide to In-situ Spectroscopy in Octafluoropentanol
For researchers, scientists, and drug development professionals, the real-time observation of reaction intermediates is crucial for understanding reaction mechanisms, optimizing processes, and accelerating drug discovery. In-situ spectroscopy offers a powerful window into the dynamic chemical transformations occurring within a reaction vessel. The choice of solvent is paramount in these studies, and octafluoropentanol has emerged as a solvent with unique properties. This guide provides an objective comparison of the performance of in-situ spectroscopy in this compound against other common solvents, supported by available data and detailed experimental protocols.
While direct, quantitative comparisons of reaction kinetics in this compound using in-situ spectroscopy are not extensively documented in publicly available literature, this guide synthesizes information based on the known physicochemical properties of this compound and general principles of in-situ spectroscopic techniques.
Performance Comparison: this compound vs. Standard Solvents
The selection of a solvent for in-situ spectroscopy is a critical decision that can significantly impact the quality and interpretability of the data obtained. Key considerations include the solvent's spectroscopic transparency in the region of interest, its ability to dissolve reactants and intermediates, and its influence on reaction kinetics.
| Feature | This compound | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Dichloromethane (DCM) |
| Polarity | High | Moderate | High | Moderate |
| Boiling Point (°C) | ~141-142 | ~66 | ~82 | ~40 |
| Viscosity | High | Low | Low | Low |
| 1H NMR Compatibility | Fewer solvent signals, potentially simplifying spectra. | Multiple solvent peaks can obscure signals of interest. | A single solvent peak, but can overlap with analyte signals. | A single solvent peak, but can overlap with analyte signals. |
| IR Transparency | Unique spectral window; C-F bonds absorb in specific regions. Potential for reduced interference in other regions. | Generally good transparency, but with characteristic C-O and C-H absorptions. | C≡N stretch can interfere in the triple bond region. | C-Cl stretches can interfere in the fingerprint region. |
| Solubility | Good for polar and fluorinated compounds. May have limited solubility for non-polar compounds. | Excellent for a wide range of organic compounds. | Good for polar compounds. | Excellent for a wide range of organic compounds. |
| Inertness | Generally considered inert under many reaction conditions. | Can form peroxides; may react with strong bases or electrophiles. | Can be susceptible to hydrolysis and can coordinate to metal centers. | Can react with strong nucleophiles and Lewis acids. |
Key Considerations for this compound:
-
Advantages: The high polarity and hydrogen bonding capabilities of this compound can be advantageous for reactions involving polar intermediates or catalysts.[1] Its fluorinated nature provides a unique spectroscopic window in both 1H NMR and IR, potentially reducing solvent interference and simplifying spectral analysis.[2][3]
-
Challenges: The high viscosity of this compound can present challenges for in-situ NMR by potentially broadening spectral lines and affecting sample mixing and homogeneity.[4][5][6][7] Its high boiling point may be beneficial for high-temperature reactions but can make solvent removal more difficult.
Experimental Protocols
Due to the limited availability of specific protocols for in-situ spectroscopy in this compound, the following methodologies are presented as generalized examples that can be adapted.
In-situ FT-IR Spectroscopy Protocol
Objective: To monitor the formation and consumption of a reaction intermediate in real-time.
Methodology:
-
System Setup: A reaction vessel is equipped with an Attenuated Total Reflectance (ATR) FT-IR probe. The probe material should be chemically resistant to the reactants and solvent.
-
Background Spectrum: A background spectrum of the this compound solvent and any catalysts or non-reacting starting materials is collected before initiating the reaction. This will be subtracted from subsequent spectra.
-
Reaction Initiation: The reaction is initiated by adding the final reactant or by changing the temperature.
-
Data Acquisition: FT-IR spectra are collected at regular intervals throughout the course of the reaction. The frequency of data collection will depend on the expected reaction rate.
-
Data Analysis: The change in absorbance of characteristic peaks corresponding to reactants, intermediates, and products is plotted against time to generate reaction profiles.
In-situ NMR Spectroscopy Protocol
Objective: To identify and quantify transient intermediates in a chemical reaction.
Methodology:
-
Sample Preparation: The reaction is set up directly in a 5 mm NMR tube. Reactants are dissolved in deuterated this compound (if available, to avoid a large solvent peak) or non-deuterated this compound if solvent suppression techniques are employed.
-
Instrument Setup: The NMR spectrometer is configured for kinetic measurements, with parameters optimized for rapid data acquisition. This may involve using a smaller number of scans per time point to achieve the desired temporal resolution.
-
Reaction Initiation: The reaction is initiated, often by injecting the final reactant into the NMR tube while it is in the spectrometer, or by a rapid temperature change.
-
Data Acquisition: A series of 1H or 19F NMR spectra are acquired over time.
-
Data Analysis: The integrals of peaks corresponding to reactants, intermediates, and products are monitored over time to determine their concentrations and elucidate the reaction kinetics.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a generic reaction pathway that could be studied using in-situ spectroscopy in this compound.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. envirotechint.com [envirotechint.com]
- 3. benchchem.com [benchchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. kranalytical.co.uk [kranalytical.co.uk]
- 6. Observation of cavitation dynamics in viscous deep eutectic solvents during power ultrasound sonication - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00031E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Octafluoropentanol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step plan for the proper management and disposal of octafluoropentanol waste, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, and appropriate precautions must be taken during handling and disposal. It is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory tract irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the most detailed information before handling this chemical.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and ensure they are comfortable for breathing.[1][2] If symptoms persist, seek medical advice.
-
If on Skin: Wash the affected area with plenty of soap and water.[1][2] Contaminated clothing should be removed. If skin irritation occurs, consult a physician.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1][2]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[3]
Quantitative Data Summary
For quick reference, the key hazard classifications and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation), Combustible Liquid | [1][2] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H227, H315, H319, H335 | [1][3] |
| Boiling Point | 141 - 142 °C / 285.8 - 287.6 °F @ 760 mmHg | [2] |
| Density | 1.667 g/cm³ at 25 °C | [2] |
| Flash Point | 75 °C / 167 °F | [2] |
Operational Plan for this compound Disposal
This section outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Not typically required if working in a well-ventilated area or a fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Waste Stream: this compound is a halogenated organic solvent. It must be collected in a designated waste container for halogenated organic waste.[4][5] Do not mix it with non-halogenated solvents, as this will increase disposal costs and complexity.[4]
-
Container: Use a compatible, leak-proof container with a secure screw-top cap.[6][7] The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("2,2,3,3,4,4,5,5-Octafluoro-1-pentanol"), and an indication of the hazards (e.g., "Irritant," "Combustible").[7]
On-site Storage
Proper storage of hazardous waste is a critical step in maintaining a safe laboratory.
-
Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Incompatibles: Keep the waste container away from strong oxidizing agents, open flames, hot surfaces, and other sources of ignition.[2]
-
Container Management: Keep the waste container tightly closed except when adding waste.[1][6] Do not fill the container beyond 90% of its capacity to allow for expansion.[5]
Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Scheduling a Pickup: Once the waste container is full, arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
-
Regulatory Compliance: The disposal of this material and its container must be in accordance with local, regional, national, and international regulations.[1] It is the responsibility of the waste generator to ensure compliance from "cradle to grave."[4]
Important Note: Never dispose of this compound down the drain.[1][4] This is strictly prohibited and can lead to environmental damage and regulatory penalties.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling 1H,1H,5H-Octafluoropentanol
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 1H,1H,5H-Octafluoropentanol (CAS No. 355-80-6). The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Physical Properties
Octafluoropentanol is classified as a hazardous chemical. It is a combustible liquid that causes skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4]
Table 1: Physical and Chemical Properties of 1H,1H,5H-Octafluoropentanol
| Property | Value |
| Molecular Formula | C5H4F8O |
| Molecular Weight | 232.07 g/mol [2] |
| Appearance | Colorless liquid[1][5] |
| Boiling Point | 141 - 142 °C (285.8 - 287.6 °F) @ 760 mmHg[1][6] |
| Flash Point | 75 - 76 °C (167 - 168.8 °F)[1][6] |
| Specific Gravity | 1.667 g/cm³ at 25 °C[1][6] |
| Vapor Density | 8.00[1] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach is essential when working with this compound to minimize exposure and ensure laboratory safety.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Wear a flame-resistant lab coat (e.g., Nomex®) buttoned completely to cover as much skin as possible.[7]
-
Chemical-resistant gloves are required. Nitrile or neoprene gloves provide good protection.[8][10] It is recommended to check the glove manufacturer's chemical resistance guide.[7]
-
Long pants and closed-toe, closed-heel shoes must be worn.[7] Polyester and acrylic fabrics should be avoided.[7]
-
-
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3]
-
If engineering controls are not sufficient or if aerosols or mists are generated, a NIOSH/MSHA-approved respirator is necessary.[3][11] A Type A respirator for organic gases and vapors is recommended.[3]
-
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[11]
-
Confirm the chemical fume hood is functioning correctly.
-
Gather all necessary materials and equipment before starting the procedure.
-
Don all required PPE as specified above.
-
-
Handling the Chemical:
-
Post-Handling:
Emergency Procedures
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Inhaled:
-
If Swallowed:
-
Spill Response:
-
Remove all sources of ignition and ventilate the area.[11][13]
-
Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[3]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3][11]
-
Do not let the chemical enter drains or the environment.[1]
-
Disposal Plan
This compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[13][14]
-
Waste Collection:
-
Collect waste this compound and contaminated materials in a dedicated, properly labeled, and sealed container.[15] The container must be made of a compatible material.[15]
-
Store waste containers in a cool, dry, well-ventilated area away from ignition sources.[16]
-
Do not overfill waste containers; they should not be filled beyond 90% of their capacity.[16]
-
Keep waste containers tightly closed except when adding waste.[15][16]
-
-
Waste Segregation:
-
This compound is a halogenated solvent. It should be collected separately from non-halogenated solvent waste to avoid higher disposal costs.[17]
-
-
Disposal Procedure:
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol - Safety Data Sheet [chemicalbook.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. mcrsafety.com [mcrsafety.com]
- 9. quora.com [quora.com]
- 10. Chemische bescherming - Delta Plus [deltaplus-usa.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 14. ecolink.com [ecolink.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. ethz.ch [ethz.ch]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
